9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine
Description
Structure
2D Structure
Properties
IUPAC Name |
9-methyl-9-azabicyclo[3.3.1]nonan-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2/c1-11-8-3-2-4-9(11)6-7(10)5-8/h7-9H,2-6,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTZWHTQVHWHSHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCCC1CC(C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76272-56-5 | |
| Record name | (1R,5S)-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine is a bicyclic amine that serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its rigid structure and the presence of two nitrogen atoms make it a valuable scaffold in medicinal chemistry. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and biological significance, with a focus on its role as a key precursor to the potent 5-HT3 receptor antagonist, Granisetron.
Chemical and Physical Properties
This compound exists as two stereoisomers, endo and exo, which differ in the orientation of the amino group. The properties of these isomers can vary, and the specific isomer used is critical in synthetic applications.
Table 1: General Chemical Properties
| Property | Value | Source(s) |
| IUPAC Name | This compound | [1][2] |
| Molecular Formula | C₉H₁₈N₂ | [2] |
| Molecular Weight | 154.25 g/mol | [2] |
| CAS Numbers | endo: 76272-56-5exo: 76272-41-8Mixture/Unspecified: 141650-55-7 | [3][4] |
Table 2: Physical Properties of endo-9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine
| Property | Value | Source(s) |
| Physical Form | Solid | [4] |
| Melting Point | 72.1 °C | |
| Boiling Point | 200.9 °C at 760 mmHg | |
| Solubility | Soluble in water and alcohol solvents. | [5] |
Synthesis of this compound
The most common synthetic route to this compound involves the reduction of the corresponding ketone, 9-methyl-9-azabicyclo[3.3.1]nonan-3-one. The stereoselectivity of the reduction can be controlled to yield predominantly the desired endo or exo isomer.
Experimental Protocol: Synthesis of endo-9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine via Reductive Amination
This protocol is a composite of procedures described in the scientific and patent literature.
Step 1: Oximation of 9-Methyl-9-azabicyclo[3.3.1]nonan-3-one
-
To a solution of 9-methyl-9-azabicyclo[3.3.1]nonan-3-one (1 equivalent) in ethanol, add a solution of hydroxylamine hydrochloride (1.2 equivalents) and sodium acetate (1.2 equivalents) in water.
-
Reflux the mixture for 4-6 hours, monitoring the reaction by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture and remove the ethanol under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude oxime.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to obtain 9-methyl-9-azabicyclo[3.3.1]nonan-3-one oxime.
Step 2: Reduction of the Oxime to the Amine
-
In a high-pressure hydrogenation vessel, dissolve the 9-methyl-9-azabicyclo[3.3.1]nonan-3-one oxime (1 equivalent) in a suitable solvent such as ethanol or methanol.
-
Add a catalytic amount of a hydrogenation catalyst, such as Raney nickel or palladium on carbon (Pd/C).
-
Pressurize the vessel with hydrogen gas (typically 50-100 psi) and heat the mixture to 50-70 °C.
-
Maintain the reaction under vigorous stirring for 12-24 hours, or until hydrogen uptake ceases.
-
Cool the reaction vessel, carefully vent the hydrogen, and filter the mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield the crude this compound.
-
The crude product can be purified by distillation under reduced pressure or by column chromatography on silica gel to afford the pure endo or exo isomer, depending on the reaction conditions and catalyst used. The separation of isomers can be achieved using the HPLC method described below.
Analytical Methods
High-Performance Liquid Chromatography (HPLC) for Isomer Separation
A validated HPLC method for the separation of exo and endo isomers has been reported.[6]
-
Column: Inertsil C8 (250 x 4.6 mm, 5 µm)
-
Mobile Phase: 0.3% (v/v) trifluoroacetic acid in water
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 25 °C
-
Detection: Refractive Index (RI)
-
Injection Volume: 10 µL
-
Typical Retention Times: exo-isomer: ~11.5 min; endo-isomer: ~14.6 min
Biological Significance and Signaling Pathways
The primary biological significance of this compound lies in its role as a key intermediate in the synthesis of Granisetron.[5][7] Granisetron is a highly selective and potent antagonist of the serotonin 5-HT3 receptor.[8]
Signaling Pathway of Granisetron
Chemotherapeutic agents and radiation can damage enterochromaffin cells in the gastrointestinal tract, leading to a release of serotonin (5-HT). This serotonin then binds to 5-HT3 receptors on vagal afferent nerves, initiating a signal to the chemoreceptor trigger zone (CTZ) and the vomiting center in the brainstem, which induces nausea and vomiting. Granisetron competitively blocks these 5-HT3 receptors, thereby preventing the emetic signal.
While this compound is a precursor to a potent 5-HT3 receptor antagonist, there is limited publicly available data on its own direct pharmacological activity and binding affinity for the 5-HT3 receptor or other receptors. It is plausible that it possesses some affinity for serotonin receptors, given its structural similarity to other biologically active bicyclic amines. However, its primary utility in drug development is as a structural scaffold for more complex and potent molecules like Granisetron.
Conclusion
This compound is a fundamentally important building block in medicinal chemistry, most notably for the synthesis of Granisetron. Its chemical and physical properties are well-defined, although detailed experimental protocols for its synthesis are often embedded within broader patent literature. The biological significance of this compound is intrinsically linked to the pharmacology of the final drug products derived from it. Future research could explore the intrinsic biological activities of this bicyclic amine and its derivatives to uncover new therapeutic applications.
References
- 1. calpaclab.com [calpaclab.com]
- 2. 9-Methyl-9-azabicyclo(3.3.1)nonan-3-amine | C9H18N2 | CID 14403175 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (3-endo)-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine | 76272-56-5 | IE22671 [biosynth.com]
- 4. data.epo.org [data.epo.org]
- 5. Synthesis and Pharmacological Evaluation of [11C]Granisetron and [18F]Fluoropalonosetron as PET Probes for 5-HT3 Receptor Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Endo-3-amine-9-methyl-9-azabicyclo[3,3,1]nonane dihydrochloride | 135906-03-5 | Benchchem [benchchem.com]
- 8. 4-Methyl-N-(9-methyl-9-azabicyclo[3.3.1]non-3-yl)benzamide - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Molecular Structure and Conformation of 9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine, also known as granatamine, is a key bicyclic diamine that serves as a fundamental scaffold in medicinal chemistry. Its rigid, three-dimensional structure is a critical determinant of its interaction with biological targets, making a thorough understanding of its molecular geometry and conformational preferences essential for rational drug design. This technical guide provides a comprehensive overview of the molecular structure and conformational analysis of the 9-methyl-9-azabicyclo[3.3.1]nonane core, drawing upon experimental data from closely related derivatives and outlining standard methodologies for its characterization.
Molecular Structure and Stereochemistry
The molecular structure of this compound consists of a bicyclo[3.3.1]nonane cage with a nitrogen atom at position 9, which is substituted with a methyl group. An amine group is attached at the C3 position. The bicyclic system is composed of two fused six-membered rings. The presence of chiral centers gives rise to different stereoisomers, with the endo and exo configurations of the 3-amino group being of particular importance in determining the molecule's overall shape and biological activity.
Conformational Analysis of the 9-Azabicyclo[3.3.1]nonane Core
The conformational landscape of the 9-azabicyclo[3.3.1]nonane ring system is a subject of significant interest. This bicyclic framework can theoretically adopt several conformations, including a twin-chair, chair-boat, and boat-chair form.
Predominant Twin-Chair Conformation
Experimental evidence from X-ray crystallography of derivatives, such as 4-Methyl-N-(9-methyl-9-azabicyclo[3.3.1]non-3-yl)benzamide, strongly suggests that the 9-methyl-9-azabicyclo[3.3.1]nonane core predominantly adopts a twin-chair conformation in the solid state.[1] In this arrangement, both six-membered rings assume a chair-like geometry. This conformation is generally considered to be the most stable due to the minimization of steric strain.
The orientation of the substituents on the bicyclic core is crucial. In the case of 2,4-disubstituted 3-azabicyclo[3.3.1]nonan-9-ones, a twin-chair conformation with equatorial orientations of the substituents has been observed to be the preferred arrangement.[2]
Conformational Dynamics
In solution, the 9-azabicyclo[3.3.1]nonane system can exhibit dynamic behavior, including ring inversion and nitrogen inversion. Low-temperature 13C NMR studies on the parent 9-methyl-9-azabicyclo[3.3.1]nonane have been conducted to probe the energetics of nitrogen inversion. Computational and NMR studies on related N-substituted norgranatanones have also shed light on the conformational preferences of the N-alkyl group (axial vs. equatorial).[3]
Quantitative Structural Data
While a crystal structure for this compound itself is not publicly available, the crystallographic data of its derivative, 4-Methyl-N-(9-methyl-9-azabicyclo[3.3.1]non-3-yl)benzamide, provides valuable insight into the bond lengths, bond angles, and torsion angles of the core bicyclic structure.[1] The asymmetric unit of this derivative contains three independent molecules, indicating slight conformational variations even within the crystal lattice.
Table 1: Selected Crystallographic Data for the 9-Methyl-9-azabicyclo[3.3.1]nonane Core in a Derivative[1]
| Parameter | Molecule 1 | Molecule 2 | Molecule 3 |
| Unit Cell Parameters | |||
| a (Å) | 38.68 | 38.68 | 38.68 |
| b (Å) | 12.300 | 12.300 | 12.300 |
| c (Å) | 9.975 | 9.975 | 9.975 |
| β (°) | 101.263 | 101.263 | 101.263 |
| Volume (ų) | 4654 | 4654 | 4654 |
| Symmetry | Monoclinic, P2₁/c | Monoclinic, P2₁/c | Monoclinic, P2₁/c |
Note: The table summarizes the unit cell parameters for the crystal containing three independent molecules of the derivative in the asymmetric unit. Detailed atomic coordinates, bond lengths, and angles for the core structure can be obtained from the primary crystallographic data.
Experimental Protocols for Conformational Analysis
The determination of the three-dimensional structure and conformational dynamics of this compound in solution relies heavily on Nuclear Magnetic Resonance (NMR) spectroscopy, often in conjunction with computational modeling.
NMR Spectroscopy
A suite of 1D and 2D NMR experiments is employed for a comprehensive conformational analysis.
4.1.1. Sample Preparation
-
Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, MeOD, or DMSO-d₆) to a final volume of 0.5-0.7 mL in a 5 mm NMR tube.
-
Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).
4.1.2. 1D NMR Spectroscopy
-
¹H NMR: Provides information on the chemical environment and through-bond scalar coupling of protons. The coupling constants (J-values) are particularly useful for determining dihedral angles via the Karplus equation, which can help define the ring conformation.
-
¹³C NMR: Reveals the number of unique carbon atoms and their chemical environments.
4.1.3. 2D NMR Spectroscopy
-
COSY (Correlation Spectroscopy): Identifies proton-proton scalar coupling networks, allowing for the assignment of protons within the spin systems of the two rings.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms, aiding in the assignment of the carbon skeleton.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for establishing the connectivity across the bicyclic system.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments detect through-space correlations between protons that are in close proximity. The presence and intensity of NOE/ROE cross-peaks provide critical information about the relative stereochemistry and the three-dimensional arrangement of the molecule, helping to distinguish between different conformers. For instance, NOEs between the protons on the methyl group and specific protons on the bicyclic frame can help determine the preferred orientation of the N-methyl group.
Figure 1: Experimental Workflow for NMR-based Conformational Analysis
Caption: Workflow for determining the solution conformation using NMR spectroscopy.
Computational Modeling
Quantum mechanical calculations, such as Density Functional Theory (DFT), are powerful tools for complementing experimental data.
4.2.1. Conformational Search:
-
Perform a systematic or stochastic conformational search to identify all low-energy conformers (e.g., twin-chair, chair-boat, boat-chair with different substituent orientations).
-
Optimize the geometry of each conformer.
-
Calculate the relative energies of the conformers to predict their populations at a given temperature.
4.2.2. NMR Parameter Prediction:
-
Calculate NMR chemical shifts and coupling constants for the low-energy conformers.
-
Compare the calculated, population-averaged parameters with the experimental data to validate the conformational model.
References
An In-depth Technical Guide to the Spectroscopic Characterization of 9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine, a key bicyclic amine intermediate in pharmaceutical synthesis. This document presents its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with detailed experimental protocols for acquiring such spectra. The information herein is intended to support researchers in the identification, characterization, and quality control of this compound.
Molecular Structure
IUPAC Name: this compound Molecular Formula: C₉H₁₈N₂ Molecular Weight: 154.25 g/mol CAS Number: 76272-56-5 (endo-isomer), 76272-41-8 (exo-isomer)
The bicyclic structure of this compound, also known as granatamine, can exist as two diastereomers: endo and exo, depending on the orientation of the amine group at the C3 position.
Spectroscopic Data
The following sections detail the expected NMR, IR, and MS spectroscopic data for this compound. This data is a combination of information from published literature on analogous compounds and predicted values.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of this compound, providing detailed information about the hydrogen and carbon framework.
Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~3.0 - 3.2 | m | 1H | H3 |
| ~2.8 - 3.0 | m | 2H | H1, H5 |
| 2.28 | s | 3H | N-CH₃ |
| ~1.2 - 2.1 | m | 10H | H2, H4, H6, H7, H8 |
| 1.5 (broad s) | s | 2H | NH₂ |
Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| ~50.0 | C3 |
| ~60.0 | C1, C5 |
| ~42.0 | N-CH₃ |
| ~35.0 | C2, C4 |
| ~28.0 | C8, C6 |
| ~18.0 | C7 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
Table 3: Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3350 - 3250 | Medium, Broad | N-H stretch (primary amine) |
| 2930 - 2850 | Strong | C-H stretch (alkane) |
| 1590 - 1560 | Medium | N-H bend (primary amine) |
| 1470 - 1440 | Medium | C-H bend (alkane) |
| 1150 - 1050 | Medium | C-N stretch |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. The fragmentation of bicyclic amines can be complex, but key fragmentation pathways can be identified.
Table 4: Predicted Mass Spectrometry Data (Electron Ionization, 70 eV)
| m/z | Relative Intensity (%) | Proposed Fragment |
| 154 | 40 | [M]⁺ (Molecular Ion) |
| 139 | 100 | [M - NH₂]⁺ |
| 111 | 30 | [M - C₃H₇]⁺ |
| 96 | 80 | [C₆H₁₀N]⁺ |
| 82 | 60 | [C₅H₈N]⁺ |
| 70 | 50 | [C₄H₈N]⁺ |
| 57 | 90 | [C₃H₅N]⁺ |
| 42 | 75 | [C₂H₄N]⁺ |
Experimental Protocols
The following are detailed methodologies for the key experiments cited.
Synthesis of this compound
A common route to this class of compounds involves the Robinson-Schöpf condensation to form the bicyclic ketone, followed by reductive amination.
Stereochemistry of 9-Azabicyclo[3.3.1]nonane Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 9-azabicyclo[3.3.1]nonane scaffold is a key structural motif in a variety of biologically active compounds, including natural products and synthetic pharmaceuticals. Its rigid, bicyclic structure imparts specific three-dimensional arrangements to its derivatives, which is crucial for their interaction with biological targets. Understanding the stereochemistry of this ring system is paramount for the rational design and development of new therapeutics. This guide provides a comprehensive overview of the conformational analysis, stereoselective synthesis, and analytical methodologies used to characterize the stereoisomers of 9-azabicyclo[3.3.1]nonane derivatives.
Conformational Analysis
The 9-azabicyclo[3.3.1]nonane ring system predominantly exists in two major conformations: the chair-chair and the chair-boat forms. The relative stability of these conformers is influenced by the nature and position of substituents on the bicyclic framework.
-
Chair-Chair Conformation: In this arrangement, both six-membered rings adopt a chair conformation. This is often the most stable conformation for the unsubstituted parent compound and derivatives with small substituents.
-
Chair-Boat Conformation: This conformation consists of one ring in a chair form and the other in a boat form. Steric hindrance between bulky substituents, particularly at the C3 and C7 positions, can favor the chair-boat conformation to alleviate non-bonded interactions.
The conformational equilibrium between these forms is a critical aspect of the stereochemistry of 9-azabicyclo[3.3.1]nonane derivatives and can be investigated using computational methods and spectroscopic techniques, most notably Nuclear Magnetic Resonance (NMR) spectroscopy.
Data Presentation: Spectroscopic Data for Stereochemical Assignment
NMR spectroscopy is a powerful tool for elucidating the stereochemistry of 9-azabicyclo[3.3.1]nonane derivatives. The chemical shifts (δ) and coupling constants (J) of protons and carbons in the bicyclic system are highly sensitive to their spatial orientation.
¹H NMR Chemical Shifts
The chemical shifts of the bridgehead protons and the protons on the carbon atoms adjacent to the nitrogen are particularly informative for conformational analysis.
| Proton Position | Chair-Chair Conformer (δ, ppm) | Chair-Boat Conformer (δ, ppm) | Notes |
| Bridgehead H (C1, C5) | ~2.5 | Varies | The chemical shift can be influenced by the anisotropic effects of nearby substituents. |
| Equatorial H (C2, C4) | Varies | Varies | Deshielded compared to axial protons. |
| Axial H (C2, C4) | Varies | Varies | Shielded compared to equatorial protons. |
| N-CH₂ (if applicable) | ~3.7 (for N-benzyl) | Varies | The environment around the N-substituent is different in the two conformers, leading to distinct chemical shifts.[1] |
| Bridgehead Protons | 1.2 - 1.8 (upfield shifts) | Varies | For 3-benzyl-9,9-dimethoxy-3-azabicyclo[3.3.1]nonane, an equatorial benzyl group minimizes 1,3-diaxial interactions, leading to upfield shifts of bridgehead protons.[1] |
¹³C NMR Chemical Shifts
Carbon-13 NMR provides valuable information about the carbon skeleton and the influence of substituent stereochemistry.
| Carbon Position | Chair-Chair Conformer (δ, ppm) | Chair-Boat Conformer (δ, ppm) | Notes |
| Bridgehead C (C1, C5) | ~35-40 | Varies | Sensitive to steric compression. |
| C2, C4, C6, C8 | ~25-30 | Varies | The chemical shifts are influenced by γ-gauche effects from substituents. |
| C3, C7 | Varies with substitution | Varies with substitution | Highly dependent on the nature of the substituent. |
| C9 (if C=O) | ~210-220 | Varies | The chemical shift of a carbonyl at C9 is sensitive to the overall ring conformation. |
| C9 (with dimethoxy) | 98 - 102 | Varies | The dimethoxy groups at C-9 in 3-benzyl-9,9-dimethoxy-3-azabicyclo[3.3.1]nonane cause a deshielding effect on adjacent carbons.[1] |
Experimental Protocols
Detailed and reproducible experimental procedures are essential for the synthesis and stereochemical characterization of 9-azabicyclo[3.3.1]nonane derivatives.
Synthesis of 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one
This protocol is adapted from a procedure published in Organic Syntheses.[2]
Materials:
-
Benzylamine
-
Glutaraldehyde (50% aqueous solution)
-
Acetone dicarboxylic acid
-
Sulfuric acid (18%)
-
Sodium acetate solution (9%)
-
Methyl tert-butyl ether (MTBE)
-
Heptane
-
Silica gel
-
Sodium carbonate solution (20%)
-
Sodium sulfate
Procedure:
-
A jacketed round-bottomed flask equipped with a mechanical stirrer and a temperature probe is charged with water and benzylamine.
-
The reactor is cooled to 0–10 °C, and 18% sulfuric acid is added dropwise while maintaining the temperature between 4–8 °C.
-
Glutaraldehyde and acetone dicarboxylic acid are then added, keeping the temperature below 5 °C.
-
A 9% sodium acetate solution is added over 1.5 hours.
-
The reaction mixture is aged at 5 °C for 20 hours and then at 25 °C for 20 hours.
-
The pH is adjusted to 2 with 18% sulfuric acid, and the mixture is extracted with MTBE. The organic layers are discarded.
-
The aqueous layer is mixed with heptane and silica gel. The pH is then adjusted to 8 with 20% sodium carbonate solution.
-
The mixture is filtered, and the layers of the filtrate are separated.
-
The organic layer is dried with sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.
-
The product can be further purified by column chromatography.
Stereoselective Synthesis of endo-9-Azabicyclo[3.3.1]nonan-3-ol Derivatives
This method, described in a patent application, allows for the stereoselective reduction of a 9-azabicyclo[3.3.1]nonan-3-one derivative to the corresponding endo-alcohol.[3][4]
Materials:
-
9-Azabicyclo[3.3.1]nonan-3-one derivative (e.g., 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one)
-
Ruthenium complex catalyst (e.g., RuCl₂[(S)-binap][(R)-iphan])
-
Potassium t-butoxide
-
Solvent (e.g., isopropanol)
-
Hydrogen gas
Procedure:
-
The 9-azabicyclo[3.3.1]nonan-3-one derivative is dissolved in the chosen solvent containing the ruthenium catalyst and potassium t-butoxide.
-
The solution is placed in a hydrogenation reactor.
-
The reactor is pressurized with hydrogen gas (e.g., 10-50 atm).
-
The reaction is stirred at a controlled temperature (e.g., 25 °C) for a specified time (e.g., 16 hours).
-
Upon completion, the catalyst is removed by filtration, and the solvent is evaporated to yield the endo-9-azabicyclo[3.3.1]nonan-3-ol derivative with high stereoselectivity.[3]
NMR Spectroscopy for Conformational Analysis
A general protocol for conformational analysis using 2D NMR techniques like NOESY.
Sample Preparation:
-
Dissolve 5-10 mg of the purified 9-azabicyclo[3.3.1]nonane derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Ensure the sample is free of particulate matter.
Data Acquisition:
-
Acquire standard 1D ¹H and ¹³C spectra to assign the resonances.
-
Perform a 2D NOESY experiment. Key parameters to optimize include:
-
Mixing time: A range of mixing times (e.g., 100-800 ms) should be tested to observe the build-up of NOE cross-peaks and minimize spin diffusion.
-
Temperature: Variable temperature experiments can be conducted to study the dynamics of conformational exchange.
-
-
Acquire other 2D spectra as needed, such as COSY (for proton-proton correlations) and HSQC/HMBC (for proton-carbon correlations).
Data Analysis:
-
Process the NMR data using appropriate software.
-
Analyze the NOESY spectrum for through-space correlations. For example, the presence of a NOE between protons on the C2 and C7 positions can indicate a specific conformation. The absence or presence of cross-peaks between specific protons helps to differentiate between chair-chair and chair-boat conformers.[5]
Single-Crystal X-ray Diffraction
This technique provides the most definitive evidence for the solid-state conformation and absolute stereochemistry of a compound.
Crystal Growth:
-
Grow single crystals of the purified compound suitable for X-ray diffraction. This is often the most challenging step. Common methods include:
-
Slow evaporation of a solution of the compound in a suitable solvent or solvent mixture.
-
Vapor diffusion of a non-solvent into a solution of the compound.
-
Slow cooling of a saturated solution.
-
Data Collection and Structure Refinement:
-
Mount a suitable single crystal on a goniometer.
-
Collect diffraction data using an X-ray diffractometer, typically with Mo Kα or Cu Kα radiation.
-
Process the diffraction data (integration and scaling).
-
Solve the crystal structure using direct methods or Patterson methods.
-
Refine the structural model against the experimental data to obtain the final atomic coordinates, bond lengths, bond angles, and torsion angles.[6][7][8]
Conclusion
The stereochemistry of 9-azabicyclo[3.3.1]nonane derivatives is a complex but crucial aspect that dictates their biological activity. A combination of stereoselective synthesis, detailed conformational analysis using NMR spectroscopy, and definitive structure elucidation by X-ray crystallography provides a powerful approach for the development of novel compounds with this important scaffold. The methodologies and data presented in this guide offer a foundational understanding for researchers in the field of medicinal chemistry and drug discovery.
References
- 1. Buy 3-Benzyl-9,9-dimethoxy-3-azabicyclo[3.3.1]nonane | 1000931-10-1 [smolecule.com]
- 2. orgsyn.org [orgsyn.org]
- 3. Method for producing endo-9-azabicyclo[3.3.1]nonan-3-ol derivative - Eureka | Patsnap [eureka.patsnap.com]
- 4. EP3042902A1 - Method for producing endo-9-azabicyclo[3.3.1]nonane-3-ol derivative - Google Patents [patents.google.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. excillum.com [excillum.com]
- 7. Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction | Springer Nature Experiments [experiments.springernature.com]
- 8. X-ray crystallography - Wikipedia [en.wikipedia.org]
Technical Guide: endo-3-Amine-9-methyl-9-azabicyclononane (CAS 76272-56-5)
Technical Guide: endo-3-Amine-9-methyl-9-azabicyclo[1][1][2]nonane (CAS 76272-56-5)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Endo-3-Amine-9-methyl-9-azabicyclo[1][1][2]nonane, identified by CAS number 76272-56-5, is a key chemical intermediate in the synthesis of Granisetron.[3] Granisetron is a potent and selective 5-HT3 receptor antagonist, widely used as an antiemetic agent to prevent nausea and vomiting associated with chemotherapy, radiation therapy, and surgery.[1][4] This compound is also recognized as a process-related impurity in the manufacturing of Granisetron, specifically designated as Granisetron Impurity E.[5][6] Its unique bicyclic structure makes it a valuable building block in pharmaceutical chemistry.[3] This technical guide provides a comprehensive overview of its chemical properties, synonyms, and available experimental data.
Chemical Properties and Synonyms
This bicyclic amine possesses a distinct set of physicochemical properties. It is typically a colorless to pale yellow oil or a low-melting waxy solid.[3] A summary of its key properties is presented in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₈N₂ | [7][8] |
| Molecular Weight | 154.25 g/mol | [7][8] |
| Appearance | Colorless to Pale Yellow Oil/Liquid | [3] |
| Boiling Point | 115-119 °C (at 18 mmHg) | [3] |
| Density | 0.968 g/cm³ (Predicted) | [3] |
| Flash Point | 72.1 °C | [2] |
| Refractive Index | 1.517 | [3] |
| Storage Conditions | 2-8°C, under inert atmosphere |
The compound is known by several synonyms in scientific literature and commercial catalogs.
| Synonym | Source(s) |
| endo-9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine | [9] |
| Granisetron Impurity E | [5][6] |
| (1R,3r,5S)-9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine | |
| 9-Methyl-9-aza-bicyclo[3.3.1]non-3-yl-amine | [2] |
| Granisetron Related Compound E | |
| β-3-Amino-9-methyl-9-azabicyclo[3.3.1]nonane | [10] |
Biological Activity and Signaling Pathways
Currently, there is no publicly available scientific literature detailing the specific biological activity or engagement in signaling pathways of endo-3-Amine-9-methyl-9-azabicyclo[1][1][2]nonane as an independent entity. Its significance is primarily derived from its role as a crucial intermediate in the synthesis of Granisetron.
The biological activity of Granisetron is well-characterized. It is a highly selective antagonist of the serotonin 5-HT3 receptor.[1][4] The antiemetic effect of Granisetron is achieved by blocking 5-HT3 receptors in the gastrointestinal tract and the chemoreceptor trigger zone in the brain, which are key components of the vomiting reflex.[1][11]
Due to the absence of data on the specific signaling pathways for CAS 76272-56-5, a corresponding diagram cannot be provided.
Experimental Protocols
Synthesis of endo-3-Amine-9-methyl-9-azabicyclo[1][1][2]nonane
A common synthetic route to obtain endo-3-Amine-9-methyl-9-azabicyclo[1][1][2]nonane involves the reduction of 9-methyl-9-azabicyclo[3.3.1]nonan-3-one oxime. The following is a representative protocol based on available literature:
Materials:
-
9-Methyl-9-azabicyclo[3.3.1]nonan-3-one oxime
-
Methanol
-
0.88 Ammonia solution
-
5% Rhodium on carbon catalyst
-
Hydrogen gas
Procedure:
-
Dissolve 9-Methyl-9-azabicyclo[3.3.1]nonan-3-one oxime (10 g, 0.06 mol) in a mixture of methanol (70 mL) and 0.88 ammonia solution.
-
Add 5% rhodium on carbon catalyst (1 g dry weight) to the solution.
-
Transfer the mixture to a suitable hydrogenation apparatus.
-
Conduct the hydrogenation reaction at 50 °C under a hydrogen pressure of 50 psi (344.8 kPa) for 16 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the catalyst by filtration.
-
Wash the catalyst bed with methanol.
-
Evaporate the combined methanol solution under reduced pressure to yield endo-3-amino-9-methyl-9-azabicyclo[1][1][2]nonane as an oil, which may solidify to a waxy solid upon standing.
The following diagram illustrates the general workflow for the synthesis.
References
- 1. Granisetron - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. innospk.com [innospk.com]
- 4. octagonchem.com [octagonchem.com]
- 5. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. 76272-56-5|endo-3-Amine-9-methyl-9-azabicyclo[3,3,1]nonane|BLD Pharm [bldpharm.com]
- 8. (3-endo)-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine | 76272-56-5 | IE22671 [biosynth.com]
- 9. 9-Methyl-9-Azabicyclo[3.3.1]Nonan-3-Amine | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 10. usbio.net [usbio.net]
- 11. irispublishers.com [irispublishers.com]
An In-Depth Technical Guide to 9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine: Discovery and History
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine, a bicyclic amine, is a critical intermediate in the synthesis of the potent 5-HT3 antagonist, Granisetron. This technical guide provides a comprehensive overview of the discovery, history, and synthetic methodologies for this pivotal compound. Detailed experimental protocols for its preparation, along with tabulated quantitative data for key intermediates and the final product, are presented. Furthermore, this guide includes diagrammatic representations of the synthetic workflows to facilitate a deeper understanding of the chemical processes involved.
Introduction and Historical Context
The discovery and development of this compound are intrinsically linked to the quest for effective antiemetic agents. Its significance emerged with the development of Granisetron by Beecham Pharmaceuticals in the mid-1980s. Granisetron's efficacy in combating nausea and vomiting, particularly that induced by chemotherapy and radiotherapy, established it as a cornerstone in supportive cancer care. The core of the Granisetron molecule is formed by the amide coupling of 1-methyl-indazole-3-carboxylic acid and the endo isomer of this compound. Consequently, the history of this bicyclic amine is primarily documented within the context of the extensive research and patent literature surrounding the synthesis of Granisetron. The synthesis of the specific stereoisomer, (3-endo)-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine, also known as granatamine, was a key step, with patents for its synthesis appearing in 1990.[1][2]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Source |
| Molecular Formula | C₉H₁₈N₂ | PubChem |
| Molecular Weight | 154.25 g/mol | PubChem |
| IUPAC Name | This compound | PubChem |
| CAS Number | 76272-56-5 (endo) | Biosynth |
| Appearance | Solid | Sigma-Aldrich |
Synthetic Methodologies
The synthesis of this compound is a multi-step process commencing from readily available starting materials. The overall synthetic strategy involves the construction of the 9-azabicyclo[3.3.1]nonane core, followed by the introduction of the methyl group on the nitrogen and the amine functionality at the 3-position. The following sections detail the experimental protocols for a common synthetic route.
Synthesis of 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one
A robust and well-documented method for the synthesis of the key intermediate, 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one, is provided by Organic Syntheses. This procedure involves a Mannich-type reaction.
Experimental Protocol:
A solution of benzylamine in water is cooled and acidified with sulfuric acid. To this solution, glutaraldehyde and acetone dicarboxylic acid are added while maintaining a low temperature. Subsequently, a solution of sodium acetate is added, and the reaction mixture is aged. The reaction is then acidified, and the aqueous layer is extracted with an organic solvent. The aqueous layer is then basified, and the product is extracted, dried, and concentrated to yield 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one.
| Parameter | Value |
| Benzylamine | 1.0 equiv |
| Glutaraldehyde (50% aq.) | 1.1 equiv |
| Acetone dicarboxylic acid | 1.1 equiv |
| Sulfuric Acid (18%) | 0.7 equiv |
| Sodium Acetate (9%) | 0.45 equiv |
| Reaction Temperature | 0-10 °C initially, then 5 °C, then 25 °C |
| Reaction Time | ~40 hours |
| Yield | ~57% |
Stereoselective Reduction to endo-9-Benzyl-9-azabicyclo[3.3.1]nonan-3-ol
The stereoselective reduction of the ketone at the 3-position is crucial for obtaining the desired endo isomer. This is typically achieved using a chemical reducing agent.
Experimental Protocol:
9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one is dissolved in methanol and cooled to 0 °C under a nitrogen atmosphere. Sodium borohydride is added portion-wise, and the reaction is allowed to warm to room temperature and stirred for 12 hours. The reaction is then quenched with acetone, and the solvent is removed under reduced pressure. The resulting solid is dissolved in water and extracted with dichloromethane. The combined organic layers are dried and concentrated to afford crude endo-9-benzyl-9-azabicyclo[3.3.1]nonan-3-ol.
| Parameter | Value |
| 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one | 1.0 equiv |
| Sodium Borohydride | 1.45 equiv |
| Solvent | Methanol |
| Reaction Temperature | 0 °C to ambient |
| Reaction Time | 12 hours |
| Yield | ~100% (crude) |
Debenzylation to endo-9-Azabicyclo[3.3.1]nonan-3-ol
The benzyl protecting group on the nitrogen is removed via catalytic hydrogenation.
Experimental Protocol:
To a solution of endo-9-benzyl-9-azabicyclo[3.3.1]nonan-3-ol in ethanol and aqueous hydrochloric acid, 10% Palladium on carbon is added. The mixture is stirred under a hydrogen atmosphere (3 bar) at 40 °C for 48 hours. The catalyst is then filtered off, and the filtrate is concentrated in vacuo to yield crude endo-9-azabicyclo[3.3.1]nonan-3-ol.
| Parameter | Value |
| endo-9-Benzyl-9-azabicyclo[3.3.1]nonan-3-ol | 1.0 equiv |
| Catalyst | 10% Pd/C |
| Hydrogen Pressure | 3 bar |
| Reaction Temperature | 40 °C |
| Reaction Time | 48 hours |
N-Methylation and Conversion to endo-9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine
The final steps involve the methylation of the nitrogen at the 9-position and the conversion of the hydroxyl group at the 3-position to an amine. A common and efficient method for N-methylation is the Eschweiler-Clarke reaction. The conversion of the alcohol to the amine can be achieved through a variety of methods, including a reductive amination of the corresponding ketone.
Experimental Protocol (via Reductive Amination of the N-methylated ketone):
-
Oxidation of the alcohol: The endo-9-Methyl-9-azabicyclo[3.3.1]nonan-3-ol is oxidized to the corresponding ketone, 9-Methyl-9-azabicyclo[3.3.1]nonan-3-one, using standard oxidizing agents such as pyridinium chlorochromate (PCC) or a Swern oxidation.
-
Reductive Amination: The resulting ketone is then subjected to reductive amination. The ketone is reacted with an ammonia source (e.g., ammonium acetate) and a reducing agent (e.g., sodium cyanoborohydride) in a suitable solvent like methanol. The reaction mixture is stirred at room temperature until the reaction is complete. The product is then isolated through an appropriate work-up procedure.
An alternative route involves first converting the debenzylated alcohol to the amine and then performing the N-methylation.
Experimental Protocol (via Eschweiler-Clarke N-methylation):
-
Conversion of alcohol to amine: The endo-9-Azabicyclo[3.3.1]nonan-3-ol is first converted to the corresponding amine. This can be achieved via a Mitsunobu reaction with a nitrogen nucleophile, followed by deprotection, or by converting the alcohol to a leaving group (e.g., tosylate or mesylate) and subsequent displacement with an amine equivalent.
-
Eschweiler-Clarke N-methylation: The resulting primary or secondary amine is then methylated. The amine is treated with an excess of formic acid and formaldehyde. The mixture is heated to drive the reaction to completion. This reaction proceeds via an iminium intermediate, which is then reduced by formic acid. The final product, endo-9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine, is isolated after an aqueous work-up.
Quantitative Data
The following tables summarize the available quantitative data for the key compounds in the synthetic pathway.
Table 1: Physical and Spectroscopic Data for Key Intermediates
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Key Spectroscopic Data |
| 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one | C₁₆H₁₉NO | 241.33 | 77-79 | ¹H NMR (CDCl₃): δ 7.38-7.21 (m, 5H), 3.81 (s, 2H), 3.09-3.03 (m, 2H), 2.45-1.10 (m, 10H).¹³C NMR (CDCl₃): δ 214.3, 140.5, 128.3, 128.2, 126.8, 64.1, 56.0, 49.8, 35.6, 25.2, 14.7. |
| endo-9-Benzyl-9-azabicyclo[3.3.1]nonan-3-ol | C₁₆H₂₁NO | 243.35 | - | MS (ESI) m/z: 244 [M+H]⁺ |
| endo-9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine | C₉H₁₈N₂ | 154.25 | - | ¹³C NMR (acetone-d₆): Shifts observed at low temperature, indicating conformational changes. |
Synthetic Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate the key synthetic pathways described above.
Caption: Synthetic workflow via the N-methylated ketone intermediate.
Caption: Alternative synthetic route via N-methylation of the amine intermediate.
Conclusion
This compound stands as a testament to the pivotal role of synthetic intermediates in the development of modern pharmaceuticals. While its history is largely intertwined with that of Granisetron, the chemical ingenuity involved in its stereoselective synthesis is of significant interest to the scientific community. The methodologies outlined in this guide provide a comprehensive resource for researchers and professionals engaged in the synthesis of this and related bicyclic amine structures. The detailed protocols and tabulated data serve as a practical reference for the laboratory synthesis and characterization of this important compound.
References
The 9-Azabicyclo[3.3.1]nonane Scaffold: A Privileged Core in Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 9-azabicyclo[3.3.1]nonane moiety, a rigid bicyclic amine, represents a significant "privileged scaffold" in medicinal chemistry. Its unique three-dimensional structure provides a fixed orientation for substituent groups, enabling precise interactions with biological targets. This structural feature has led to the development of numerous derivatives with a wide array of biological activities, targeting various receptors and cellular processes. This technical guide provides a comprehensive overview of the synthesis, biological activities, and associated experimental methodologies for 9-azabicyclo[3.3.1]nonane-based compounds, with a focus on their interactions with sigma-2 (σ2), dopamine D3, and opioid receptors, as well as their cytotoxic properties.
Quantitative Biological Data
The biological activities of various 9-azabicyclo[3.3.1]nonane derivatives are summarized in the tables below, providing a comparative analysis of their potency and selectivity across different biological targets.
Table 1: Sigma-2 (σ2) Receptor Binding Affinity of 9-Azabicyclo[3.3.1]nonane Derivatives
| Compound ID | Structure | Ki (nM) for σ2 Receptor | Ki (nM) for σ1 Receptor | Selectivity (σ1/σ2) | Reference |
| WC-26 | N-(9-benzyl-9-azabicyclo[3.3.1]nonan-3α-yl)-N'-(2-methoxy-5-methylphenyl)carbamate | 2.58 | 1436 | 557 | [1] |
| WC-59 | N-(9-(4-fluorobenzyl)-9-azabicyclo[3.3.1]nonan-3α-yl)-N'-(2-methoxy-5-methylphenyl)carbamate | 0.82 | 1711 | 2087 | [1] |
| SW-43 | N-(9-(10-aminodecyl)-9-azabicyclo[3.3.1]nonan-3α-yl)-N'-(phenyl)carbamate | - | - | - | |
| SV-119 | N-(9-(6-aminohexyl)-9-azabicyclo[3.3.1]nonan-3α-yl)-N'-(phenyl)carbamate | - | - | - |
Table 2: Dopamine Transporter (DAT) Affinity of 9-Azabicyclo[3.3.1]nonane Derivatives
| Compound | Ki (µM) for DAT | Reference |
| 9-Methyl-3β-phenyl-2-substituted-9-azabicyclo[3.3.1]nonane derivatives | 2-14 | [2] |
Table 3: Cytotoxicity of 2,4-Diaryl-3-azabicyclo[3.3.1]nonan-9-one-2'-thienoyl Hydrazone Derivatives against Human Liver Cancer Cells (HepG2)
| Compound ID | Substitution on Phenyl Ring | IC50 (µg/mL) | Reference |
| 9 | H | - | [3] |
| 10 | 4-CH3 | > 50 | [3] |
| 11 | 4-OCH3 | 12.5 | [3] |
| 12 | 4-F | 3.76 | [3] |
| 13 | 4-Cl | 6.25 | [3] |
| 14 | 4-Br | 9.37 | [3] |
| 15 | 4-CH(CH3)2 | 25 | [3] |
Key Signaling Pathways
The biological effects of 9-azabicyclo[3.3.1]nonane derivatives are mediated through their interaction with specific signaling pathways. Understanding these pathways is crucial for elucidating their mechanism of action and for the rational design of new therapeutic agents.
Sigma-2 (σ2) Receptor Signaling
The sigma-2 receptor, identified as transmembrane protein 97 (TMEM97), is implicated in cholesterol homeostasis and cell proliferation.[4] Its signaling is complex and can involve interactions with other proteins, such as the progesterone receptor membrane component 1 (PGRMC1).[5] Ligand binding to the σ2 receptor can modulate calcium signaling and induce apoptosis in cancer cells.[4]
Dopamine D3 Receptor Signaling
The dopamine D3 receptor is a G protein-coupled receptor (GPCR) that primarily couples to Gi/Go proteins.[6] Activation of the D3 receptor leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[6][7] This in turn modulates the activity of downstream effectors such as protein kinase A (PKA) and regulates ion channel function.[7][8]
Opioid Receptor Signaling
Opioid receptors are also GPCRs that couple to inhibitory Gi/o proteins.[9] Agonist binding initiates a signaling cascade that includes the inhibition of adenylyl cyclase, modulation of calcium and potassium channels, and activation of the mitogen-activated protein kinase (MAPK) pathway.[9][10]
5-HT3 Receptor Signaling
Unlike other serotonin receptors, the 5-HT3 receptor is a ligand-gated ion channel.[11][12] Binding of an agonist opens the channel, allowing the influx of cations (Na+, K+, Ca2+), which leads to rapid neuronal depolarization and excitation.[11][12]
Experimental Protocols
Detailed methodologies are essential for the accurate assessment of the biological activities of 9-azabicyclo[3.3.1]nonane derivatives. The following sections provide protocols for key in vitro assays.
Sigma-2 (σ2) Receptor Competition Binding Assay
This assay determines the affinity of a test compound for the σ2 receptor by measuring its ability to compete with a radiolabeled ligand.
Protocol:
-
Membrane Preparation: Homogenize cells or tissues expressing σ2 receptors (e.g., MCF7 cells) in an appropriate buffer and prepare a crude membrane fraction by differential centrifugation.[13]
-
Assay Incubation: In a 96-well plate, incubate the membrane preparation with a fixed concentration of a suitable radioligand (e.g., [³H]di-o-tolylguanidine, [³H]DTG) and varying concentrations of the test compound.[13] To ensure specificity for the σ2 receptor, a masking agent for the σ1 receptor (e.g., (+)-pentazocine) is included.[13]
-
Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from unbound radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Radioactivity Counting: Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.
Dopamine D3 Receptor Radioligand Binding Assay
This protocol outlines the procedure for determining the binding affinity of compounds to the dopamine D3 receptor.
Protocol:
-
Membrane Preparation: Prepare crude membrane fractions from cells or tissues expressing the dopamine D3 receptor (e.g., CHO-K1 cells overexpressing the human D3 receptor).[14]
-
Saturation Binding (to determine Kd and Bmax of radioligand):
-
Competition Binding (to determine Ki of test compound):
-
Incubate the membranes with a fixed concentration of the radioligand (typically at its Kd value) and varying concentrations of the unlabeled test compound.[16]
-
-
Incubation and Filtration: Incubate the reaction mixtures to allow binding to reach equilibrium. Separate bound and free radioligand by rapid filtration through glass fiber filters.[15]
-
Washing and Counting: Wash the filters with cold buffer and measure the radioactivity.
-
Data Analysis: For saturation binding, plot specific binding against the radioligand concentration to determine Kd and Bmax. For competition binding, plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC50, and then calculate the Ki value.
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the 9-azabicyclo[3.3.1]nonane derivative. Include appropriate controls (vehicle and untreated cells).
-
Incubation: Incubate the cells with the compound for a defined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the culture medium and add a solvent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at the appropriate wavelength.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
Conclusion
The 9-azabicyclo[3.3.1]nonane scaffold continues to be a fertile ground for the discovery of novel bioactive compounds. Its rigid framework allows for the precise positioning of functional groups, leading to high-affinity and selective ligands for a variety of biological targets. The data and protocols presented in this guide offer a valuable resource for researchers in the field of drug discovery and development, facilitating the exploration and optimization of this versatile chemical scaffold for therapeutic applications. Further investigation into the structure-activity relationships and mechanisms of action of these compounds will undoubtedly pave the way for the development of new and improved treatments for a range of diseases.
References
- 1. New N-substituted 9-azabicyclo[3.3.1]nonan-3alpha-yl phenylcarbamate analogs as sigma2 receptor ligands: synthesis, in vitro characterization, and evaluation as PET imaging and chemosensitization agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and dopamine transporter affinity of 2-(methoxycarbonyl)-9-methyl-3-phenyl-9-azabicyclo[3.3.1]nonane derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, Spectral, Anti-Liver Cancer and Free Radical Scavenging Activity of New Azabicyclic Thienoyl Hydrazone Derivatives [scirp.org]
- 4. Sigma-2 receptor - Wikipedia [en.wikipedia.org]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. Dopamine receptor D3 - Wikipedia [en.wikipedia.org]
- 7. Signaling mechanisms of the D3 dopamine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Abnormalities of Dopamine D3 Receptor Signaling in the Diseased Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Opioid Receptor Interacting Proteins and the Control of Opioid Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. μ-Opioid Receptors and Regulators of G protein Signaling (RGS) proteins: From a symposium on new concepts in mu-opioid pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 5-HT3 receptor - Wikipedia [en.wikipedia.org]
- 12. What are 5-HT3 receptor agonists and how do they work? [synapse.patsnap.com]
- 13. Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. diva-portal.org [diva-portal.org]
- 15. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
An In-depth Technical Guide on the Solubility of 9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine, a bicyclic amine of interest in pharmaceutical research and development. Due to the limited availability of specific quantitative solubility data in the public domain, this document focuses on presenting the available qualitative information and providing a detailed, generalized experimental protocol for determining the solubility of this compound and its salts.
Physicochemical Properties
Before delving into solubility, a summary of the key physicochemical properties of this compound is presented below. These properties are crucial for understanding its solubility behavior.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₈N₂ | [1][2] |
| Molecular Weight | 154.25 g/mol | [1] |
| XLogP3 | 0.9 | [1] |
| Hydrogen Bond Donor Count | 1 | |
| Hydrogen Bond Acceptor Count | 2 | |
| Topological Polar Surface Area | 29.3 Ų | [1] |
Solubility Profile
Direct, experimentally determined quantitative solubility data for this compound is not widely available in peer-reviewed literature or public databases. However, qualitative solubility information has been reported for the free base and its dihydrochloride salt.
Table 1: Qualitative Solubility of this compound and its Dihydrochloride Salt
| Form | Solvent | Solubility | Reference |
| endo-9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine | Acetine | Soluble | [3] |
| DMSO | Soluble | [3] | |
| Ethyl Acetate | Soluble | [3] | |
| Methanol | Soluble | [3] | |
| endo-9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine Dihydrochloride | Water | Soluble | [4] |
| Alcohol Solvents | Soluble | [4] |
Based on general principles of organic chemistry, the free base of this compound, having more than four carbon atoms, is expected to have limited solubility in water. Conversely, its salt form, the dihydrochloride, is anticipated to be significantly more soluble in aqueous media. The free base is likely to be soluble in various organic solvents.
Experimental Protocol for Solubility Determination
The following is a generalized and robust protocol for determining the thermodynamic equilibrium solubility of a solid organic compound like this compound. This method is based on the widely accepted shake-flask method.
Objective: To determine the concentration of a saturated solution of the test compound in a specific solvent at a controlled temperature.
Materials:
-
This compound (or its salt)
-
Selected solvents (e.g., water, ethanol, methanol, acetonitrile, DMSO, etc.)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker/incubator
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PTFE or PVDF)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another validated analytical instrument.
Procedure:
-
Preparation of the Test System:
-
Add an excess amount of the solid compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure that equilibrium has been reached.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker or incubator set to the desired temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a sufficient period to allow the system to reach equilibrium. This can take anywhere from 24 to 72 hours. It is advisable to take measurements at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration is no longer changing.
-
-
Sample Separation:
-
Once equilibrium is reached, remove the vials from the shaker.
-
Allow the vials to stand undisturbed at the experimental temperature for a short period to allow the excess solid to sediment.
-
Separate the saturated solution from the undissolved solid. This can be achieved by either:
-
Centrifugation: Centrifuge the vials at a high speed to pellet the solid.
-
Filtration: Carefully draw the supernatant into a syringe and filter it through a syringe filter into a clean vial. Ensure that the filter material is compatible with the solvent and does not adsorb the compound.
-
-
-
Quantification:
-
Accurately dilute a known volume of the clear, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.
-
Analyze the diluted solution using a pre-validated analytical method (e.g., HPLC-UV) to determine the concentration of the dissolved compound. A calibration curve prepared with known concentrations of the compound should be used for accurate quantification.
-
-
Calculation:
-
Calculate the solubility of the compound in the solvent using the determined concentration and the dilution factor.
-
Solubility is typically expressed in units such as g/L, mg/mL, or mol/L.
-
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for determining the solubility of this compound.
Conclusion
While specific quantitative solubility data for this compound remains elusive in the public domain, this guide provides the available qualitative information and a detailed, standardized protocol for its experimental determination. A thorough understanding of the solubility of this compound is essential for its successful development and application in the pharmaceutical field. The provided experimental workflow offers a robust framework for researchers to generate reliable and reproducible solubility data.
References
- 1. 9-Methyl-9-azabicyclo(3.3.1)nonan-3-amine | C9H18N2 | CID 14403175 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 3. usbio.net [usbio.net]
- 4. endo-9-Methyl-9-azabicyclo[3.3.1]nonan-3-aMine Dihydrochloride [chembk.com]
An In-depth Technical Guide to the Thermal Stability and Degradation Profile of Granatamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Granatamine, a tropane alkaloid derivative, is a key bicyclic intermediate in the synthesis of various pharmacologically active compounds. Understanding its thermal stability and degradation profile is paramount for ensuring the quality, safety, and efficacy of any resulting active pharmaceutical ingredient (API). This technical guide outlines the essential experimental protocols and data analysis techniques required to thoroughly characterize the thermal behavior of Granatamine.
Forced degradation studies are a critical component of the drug development process, providing insights into the intrinsic stability of a molecule.[1] These studies help in identifying potential degradation products, understanding degradation pathways, and developing stability-indicating analytical methods.[1][2] The conditions for forced degradation typically include exposure to heat (thermolytic degradation), acid/base hydrolysis, oxidation, and photolysis.[3][4]
Analytical Techniques for Thermal Stability Assessment
A combination of thermoanalytical and chromatographic techniques is essential for a comprehensive evaluation of Granatamine's thermal stability.
-
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[5] It is used to determine the onset of thermal decomposition, identify different stages of degradation, and quantify the amount of residual mass.
-
Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[6] It is employed to detect thermal events such as melting, crystallization, and glass transitions, providing information on the physical stability of the compound.[7]
-
High-Performance Liquid Chromatography (HPLC): HPLC is a crucial technique for separating, identifying, and quantifying the parent compound and its degradation products.[8][9] A stability-indicating HPLC method is one that can resolve the drug substance from its degradation products, ensuring accurate assessment of the drug's stability.[5][10]
Experimental Protocols
This section details the methodologies for conducting thermolytic forced degradation studies on Granatamine.
Objective: To determine the thermal decomposition profile of Granatamine.
Instrumentation: A calibrated thermogravimetric analyzer.
Methodology:
-
Accurately weigh 5-10 mg of Granatamine into an appropriate crucible (e.g., alumina, platinum).
-
Place the crucible in the TGA furnace.
-
Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).
-
Maintain a constant flow of an inert gas (e.g., nitrogen) throughout the experiment to prevent oxidative degradation.
-
Record the mass loss as a function of temperature.
-
The first derivative of the TGA curve (DTG curve) should also be plotted to identify the temperatures of maximum mass loss rates.
Objective: To identify thermal transitions and determine the melting point of Granatamine.
Instrumentation: A calibrated differential scanning calorimeter.
Methodology:
-
Accurately weigh 2-5 mg of Granatamine into a hermetically sealed aluminum pan. An empty sealed pan is used as a reference.
-
Place the sample and reference pans in the DSC cell.
-
Heat the sample from ambient temperature to a temperature beyond its expected melting point at a constant heating rate (e.g., 10 °C/min) under a nitrogen purge.
-
Record the heat flow as a function of temperature.
-
The melting point is determined as the onset or peak of the melting endotherm.
Objective: To generate thermal degradation products of Granatamine in the solid state for identification and to assess its stability under dry heat conditions.
Methodology:
-
Place a known amount of Granatamine in a suitable container (e.g., glass vial).
-
Expose the sample to a high temperature (e.g., 105°C) for a specified duration (e.g., 24, 48, 72 hours).[11] The extent of degradation should ideally be between 5-20%.[12]
-
At each time point, withdraw a sample, allow it to cool to room temperature, and dissolve it in a suitable solvent for HPLC analysis.
Objective: To develop a chromatographic method capable of separating Granatamine from its potential thermal degradation products.
Instrumentation: A high-performance liquid chromatograph with a suitable detector (e.g., PDA or UV-Vis detector).
Illustrative Chromatographic Conditions (to be optimized for Granatamine):
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). The pH of the aqueous phase should be optimized.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: To be determined by analyzing the UV spectrum of Granatamine.
-
Injection Volume: 10-20 µL.
Method Validation: The developed method must be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust.
Data Presentation and Interpretation
Quantitative data from thermal analysis should be summarized in clear and concise tables.
Table 1: Summary of TGA and DSC Data for Granatamine (Hypothetical Data)
| Parameter | Value |
| TGA | |
| Onset of Decomposition (Tonset) | e.g., 250 °C |
| Temperature of Max. Decomposition Rate (Tpeak) | e.g., 280 °C |
| % Mass Loss (up to 600 °C) | e.g., 95% |
| DSC | |
| Melting Point (Tm) | e.g., 180 °C |
| Enthalpy of Fusion (ΔHf) | e.g., 30 J/g |
Table 2: Forced Thermal Degradation of Granatamine at 105°C (Hypothetical Data)
| Time (hours) | % Granatamine Remaining | % Total Degradation Products |
| 0 | 100 | 0 |
| 24 | e.g., 95.2 | e.g., 4.8 |
| 48 | e.g., 90.5 | e.g., 9.5 |
| 72 | e.g., 85.1 | e.g., 14.9 |
Visualization of Workflows and Pathways
Diagrams created using Graphviz (DOT language) can effectively illustrate experimental workflows and potential degradation pathways.
Caption: Workflow for Thermal Stability and Degradation Analysis.
Caption: Hypothetical Thermal Degradation Pathway for Granatamine.
Potential Degradation Profile of Granatamine
While specific data is unavailable, insights can be drawn from related tropane alkaloids. For instance, atropine, upon heating, can undergo dehydration to form apoatropine, or its ester bond can be cleaved.[13] Given Granatamine's structure, potential thermal degradation pathways could involve:
-
Dehydration: Elimination of a water molecule.
-
Dehydrogenation: Loss of hydrogen atoms.
-
Ring Opening or Rearrangement: Cleavage of the bicyclic ring system.
-
Oxidation: If exposed to air at high temperatures.
The identification of these degradation products would require techniques such as mass spectrometry (MS) coupled with liquid chromatography (LC-MS) and potentially nuclear magnetic resonance (NMR) spectroscopy for structure elucidation.
Conclusion
A thorough investigation of the thermal stability and degradation profile of Granatamine is essential for its development in pharmaceutical applications. This guide provides a robust framework for conducting such studies, from initial thermoanalytical screening to the development of a stability-indicating HPLC method and the characterization of degradation products. By following these detailed protocols, researchers can generate the necessary data to ensure the stability and quality of Granatamine and its derivatives.
References
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijsdr.org [ijsdr.org]
- 3. ijisrt.com [ijisrt.com]
- 4. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 5. stability-indicating hplc method: Topics by Science.gov [science.gov]
- 6. mdpi.com [mdpi.com]
- 7. Identifying Thermal Decomposition Products of Nitrate Ester Explosives Using Gas Chromatography-Vacuum Ultraviolet Spectroscopy: An Experimental and Computational Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Analysis of tropane and related alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. japsonline.com [japsonline.com]
- 11. A Validated Stability-indicating Reverse Phase HPLC Assay Method for the Determination of Memantine Hydrochloride Drug Substance with UV-Detection Using Precolumn Derivatization Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pharmasm.com [pharmasm.com]
- 13. Quantitative analysis of tropane alkaloids in biological materials by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine from 9-methyl-9-azabicyclo[3.3.1]nonan-3-one
Abstract
This document provides a detailed protocol for the synthesis of 9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine, a valuable building block in pharmaceutical research and drug development, from 9-methyl-9-azabicyclo[3.3.1]nonan-3-one. The described method is a two-step process involving the formation of an oxime intermediate, followed by its reduction to the desired primary amine. This application note is intended for researchers, scientists, and professionals in the field of medicinal chemistry and organic synthesis.
Introduction
This compound is a key intermediate in the synthesis of various biologically active compounds. The conversion of the readily available ketone, 9-methyl-9-azabicyclo[3.3.1]nonan-3-one, to the primary amine is a critical transformation. This protocol details a reliable and reproducible method for this synthesis via an oxime intermediate. The overall reaction scheme is presented below.
Reaction Scheme:
Reductive amination is a widely used method for the synthesis of amines from carbonyl compounds.[1] This class of reactions is fundamental in organic chemistry and is crucial for the preparation of numerous pharmaceuticals. While direct reductive amination using an ammonia source and a reducing agent is a common approach, the indirect method via an oxime intermediate can offer advantages in terms of selectivity and yield for certain substrates.[2][3]
Experimental Overview
The synthesis is performed in two main stages:
-
Oximation: The starting ketone is reacted with hydroxylamine hydrochloride in the presence of a base to form the corresponding oxime.
-
Reduction: The isolated oxime is then reduced to the primary amine using a suitable reducing agent. A reported method utilizes a reagent prepared from lithium aluminum hydride (LiAlH₄) and sulfuric acid.[2][3]
Below is a graphical representation of the experimental workflow.
Caption: Experimental workflow for the synthesis of this compound.
Detailed Experimental Protocols
3.1. Materials and Equipment
-
9-methyl-9-azabicyclo[3.3.1]nonan-3-one
-
Hydroxylamine hydrochloride
-
Sodium acetate
-
Ethanol
-
Ethyl acetate
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Concentrated sulfuric acid
-
Round-bottom flasks
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Ice bath
-
Standard glassware for extraction and filtration
-
Rotary evaporator
3.2. Step 1: Synthesis of 9-methyl-9-azabicyclo[3.3.1]nonan-3-one oxime [2][3]
-
To a solution of sodium acetate (0.06 mol) and hydroxylamine hydrochloride (0.06 mol) in ethanol (200 ml), add a solution of 9-methyl-9-azabicyclo[3.3.1]nonan-3-one (0.03 mol) in ethanol (150 ml) dropwise with stirring.
-
Heat the reaction mixture to reflux and maintain for 4 hours.
-
After cooling, the crude product is obtained.
-
Recrystallize the crude product from ethyl acetate to yield pure 9-methyl-9-azabicyclo[3.3.1]nonan-3-one oxime.
3.3. Step 2: Synthesis of this compound [2][3]
-
Preparation of the reducing agent: In a separate flask, carefully add a solution of concentrated sulfuric acid (3.0 ml) in anhydrous THF (12 ml) dropwise to a suspension of LiAlH₄ (0.066 mol) in anhydrous THF (50 ml) at -10°C. Stir the mixture for 1 hour at this temperature.
-
Reduction: To the freshly prepared reducing agent, add a solution of 9-methyl-9-azabicyclo[3.3.1]nonan-3-one oxime (0.022 mol) in anhydrous THF (70 ml) dropwise, maintaining the temperature between 30-35°C.
-
Stir the reaction mixture until the reaction is complete (monitor by TLC).
-
After completion, perform a careful workup (e.g., sequential addition of water and NaOH solution to quench excess LiAlH₄).
-
Extract the product with a suitable organic solvent.
-
Evaporate the solvent under reduced pressure to obtain this compound.
Data Presentation
The following table summarizes the expected yields for each step of the synthesis based on literature data.
| Step | Reactant | Product | Reported Yield (%) | Reference |
| 1. Oximation | 9-methyl-9-azabicyclo[3.3.1]nonan-3-one | 9-methyl-9-azabicyclo[3.3.1]nonan-3-one oxime | 75.2 | [2][3] |
| 2. Reduction | 9-methyl-9-azabicyclo[3.3.1]nonan-3-one oxime | This compound | 78.3 | [2][3] |
Reaction Pathway Diagram
The chemical transformation from the ketone to the amine via the oxime intermediate is depicted below.
Caption: Chemical reaction pathway for the synthesis.
Alternative Methods and Discussion
While the described two-step protocol is effective, direct reductive amination presents a more atom-economical alternative. Various catalytic systems have been developed for the direct conversion of ketones to primary amines. These include catalysts based on iridium, iron, and cobalt, often using ammonia and hydrogen gas or a hydride source.[4][5][6] For instance, nickel-catalyzed reductive amination is a common method due to the abundance and good activity of nickel.[1] These direct methods can be performed in a single pot, which is advantageous for process efficiency.[1] However, the steric hindrance around the carbonyl group in bicyclic systems like 9-methyl-9-azabicyclo[3.3.1]nonan-3-one might influence the feasibility and yield of these direct approaches. The choice of method will depend on factors such as substrate reactivity, desired stereoselectivity, and available equipment.
Safety Precautions
-
Lithium aluminum hydride (LiAlH₄) is a highly reactive and flammable solid. It reacts violently with water and other protic solvents. Handle with extreme care in a dry atmosphere (e.g., under nitrogen or argon) and use appropriate personal protective equipment (PPE), including a flame-retardant lab coat, safety glasses, and gloves.
-
Concentrated sulfuric acid is highly corrosive. Handle in a fume hood and wear appropriate PPE.
-
Tetrahydrofuran (THF) is flammable and can form explosive peroxides. Use in a well-ventilated area and away from ignition sources.
-
Always perform reactions in a well-ventilated fume hood.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
Disclaimer: This protocol is intended for use by trained professionals in a laboratory setting. The user is solely responsible for all safety precautions and for verifying the appropriateness of the procedures for their specific application.
References
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. journals.iucr.org [journals.iucr.org]
- 3. 4-Methyl-N-(9-methyl-9-azabicyclo[3.3.1]non-3-yl)benzamide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Direct reductive amination of ketones with ammonium salt catalysed by Cp*Ir(iii) complexes bearing an amidato ligand - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reductive Amination of Aldehyde and Ketone with Ammonia and H2 by an In Situ-Generated Cobalt Catalyst under Mild Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Protocol for the preparation of Granisetron from its intermediates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Granisetron is a potent and selective serotonin 5-HT₃ receptor antagonist widely utilized as an antiemetic agent, particularly in managing nausea and vomiting induced by chemotherapy and radiotherapy.[1][2] Its therapeutic efficacy stems from its high affinity for 5-HT₃ receptors located both peripherally on vagal nerve terminals and centrally in the chemoreceptor trigger zone.[1][2] This document provides a detailed protocol for the chemical synthesis of Granisetron from its key intermediates, intended for research and development purposes.
The primary synthetic route involves the formation of an amide bond between two principal intermediates: 1-methyl-indazole-3-carboxylic acid and endo-9-methyl-9-azabicyclo[3.3.1]non-3-amine.[1][3] Various methods for this coupling reaction have been developed to optimize yield and purity.[1]
Overall Synthetic Scheme
The synthesis of Granisetron can be broadly divided into three main stages:
-
Synthesis of Intermediate A: 1-methyl-indazole-3-carboxylic acid
-
Synthesis of Intermediate B: endo-9-methyl-9-azabicyclo[3.3.1]non-3-amine
-
Coupling of Intermediates A and B to form Granisetron free base, followed by optional salt formation to produce Granisetron Hydrochloride.
Caption: General workflow for the synthesis of Granisetron.
Experimental Protocols
Stage 1: Synthesis of 1-methyl-indazole-3-carboxylic acid (Intermediate A)
This intermediate can be synthesized from substituted anilines. A general method involves the in-situ generation of a diazonium salt followed by cyclization to form the indazole ring.[4]
Materials:
-
Substituted aniline
-
Sodium nitrite
-
Hydrochloric acid
-
Appropriate solvent (e.g., water, acetic acid)
-
Methylating agent (e.g., dimethyl sulfate, methyl iodide)[5]
-
Base (e.g., sodium hydroxide, potassium carbonate)
Protocol:
-
Dissolve the substituted aniline in an acidic solution (e.g., aqueous HCl).
-
Cool the solution to 0-5 °C in an ice bath.
-
Add a solution of sodium nitrite dropwise while maintaining the temperature below 5 °C to form the diazonium salt.
-
Allow the reaction to proceed for the required time until the formation of the indazole-3-carboxylic acid derivative is complete.
-
Isolate the crude product by filtration.
-
Perform methylation of the indazole nitrogen. Dissolve the indazole derivative in a suitable solvent with a base.
-
Add the methylating agent and stir the reaction at room temperature or with gentle heating until completion.
-
Purify the final product, 1-methyl-indazole-3-carboxylic acid, by recrystallization or column chromatography.
Stage 2: Synthesis of endo-9-methyl-9-azabicyclo[3.3.1]non-3-amine (Intermediate B)
This bicyclic amine can be prepared starting from acetone dicarboxylic acid via a Mannich reaction.[6]
Materials:
-
Acetone dicarboxylic acid
-
Methylamine
-
Formaldehyde (or a suitable equivalent)
-
Hydroxylamine
-
Reducing agent (e.g., Raney Nickel with H₂, Red-Al)[6]
-
Solvents (e.g., water, ethanol)
Protocol:
-
Perform a Mannich reaction with acetone dicarboxylic acid, methylamine, and formaldehyde to synthesize pseudopelletierine.
-
React the resulting pseudopelletierine with hydroxylamine to form the corresponding oxime (3-tropinone oxime).
-
Conduct a catalytic hydrogenation of the oxime using a catalyst such as Raney Nickel under a hydrogen atmosphere. This reduction yields a mixture of stereoisomers.[6]
-
Purify the mixture to isolate the desired endo isomer, endo-9-methyl-9-azabicyclo[3.3.1]non-3-amine. Purification can be achieved through techniques like fractional crystallization or chromatography.
Stage 3: Synthesis of Granisetron and its Hydrochloride Salt
This final stage involves the coupling of the two key intermediates. One common and efficient method is via an acyl chloride intermediate.[5][7][8][9][10][11]
Materials:
-
1-methyl-indazole-3-carboxylic acid (Intermediate A)
-
endo-9-methyl-9-azabicyclo[3.3.1]non-3-amine (Intermediate B)
-
Thionyl chloride or Oxalyl chloride[7]
-
Triethylamine
-
Dichloromethane (DCM)
-
Hydrochloric acid (concentrated or in a solvent like isopropanol)[9]
-
Methanol or Isopropyl alcohol[9]
Protocol:
-
Formation of Acyl Chloride: To a solution of 1-methyl-indazole-3-carboxylic acid in an anhydrous solvent like dichloromethane, add thionyl chloride or oxalyl chloride dropwise at room temperature.[7][11] A catalytic amount of DMF can be used with oxalyl chloride. Reflux the mixture gently for approximately 2 hours.[11]
-
Amide Coupling: In a separate flask, dissolve endo-9-methyl-9-azabicyclo[3.3.1]non-3-amine and triethylamine in dichloromethane.[5]
-
Cool the amine solution in an ice bath and slowly add the previously prepared acyl chloride solution.[5]
-
Allow the reaction mixture to stir at room temperature for several hours until completion (monitor by TLC or HPLC).[5]
-
Work-up and Purification: Wash the reaction mixture with an aqueous solution of sodium bicarbonate and then with brine.[5] Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain the crude Granisetron free base.
-
The crude product can be purified by column chromatography or recrystallization to achieve high purity (>99%).[9][12]
-
Formation of Hydrochloride Salt: Dissolve the purified Granisetron free base in a suitable solvent such as methanol or isopropyl alcohol.[9]
-
Slowly add a solution of hydrochloric acid (e.g., concentrated HCl or HCl in isopropanol) while stirring.[9]
-
The Granisetron hydrochloride salt will precipitate out of the solution. Cool the mixture to enhance precipitation.
-
Collect the solid product by filtration, wash with a cold solvent, and dry under vacuum.
Quantitative Data Summary
The following tables summarize typical quantitative data reported in various synthetic methods for Granisetron and its intermediates.
| Reaction Step | Product | Reagents | Solvent | Yield (%) | Purity (HPLC) | Reference |
| Acyl Chloride Formation | 1-methyl-indazole-3-carbonyl chloride | 1-methyl-indazole-3-carboxylic acid, Thionyl chloride | Toluene | 71.2 | N/A | [11] |
| Amide Coupling | Granisetron (free base) | Acyl chloride, Amine intermediate, Et₃N | Dichloromethane | 92 (for final HCl salt) | >99% | [7] |
| Salt Formation | Granisetron Hydrochloride | Granisetron free base, HCl | Isopropyl Alcohol | High | >99.9% | [9] |
| Compound | Melting Point (°C) | Reference |
| 1H-Indazole-3-carboxylic acid | 266-270 (dec.) | [13] |
| Granisetron (crystalline base) | 148-152 | [9] |
Disclaimer: The protocols and data provided are for research and informational purposes only. These procedures should be carried out by qualified professionals in a suitable laboratory setting. Optimization of reaction conditions may be necessary to achieve desired results.
References
- 1. benchchem.com [benchchem.com]
- 2. Granisetron (JAN/USAN/INN) | C18H24N4O | CID 5284566 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine - Google Patents [patents.google.com]
- 5. US20040248960A1 - Process for preparing 1-methylindazole-3-carboxylic acid - Google Patents [patents.google.com]
- 6. CN110804051A - Preparation method of granisetron intermediate - Google Patents [patents.google.com]
- 7. Synthesis of Granisetron Hydrochloride | Semantic Scholar [semanticscholar.org]
- 8. An Improved Process For The Preparation Of Granisetron Hydrochloride [quickcompany.in]
- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 10. WO2007054784A1 - An improved process for the preparation of granisetron hydrochloride - Google Patents [patents.google.com]
- 11. data.epo.org [data.epo.org]
- 12. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 13. nbinno.com [nbinno.com]
Application Notes and Protocols: The Medicinal Chemistry of 9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine
Introduction
The 9-azabicyclo[3.3.1]nonane framework, and specifically its derivative 9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine, represents a "privileged scaffold" in medicinal chemistry. This bicyclic amine is a key structural component in a variety of pharmacologically active compounds. Its rigid conformational structure allows for precise orientation of substituents, leading to high-affinity interactions with various biological targets. This document provides detailed application notes, experimental protocols, and quantitative data for researchers, scientists, and drug development professionals working with this versatile chemical entity.
Application Notes
The this compound scaffold has been successfully employed in the development of potent and selective ligands for several important biological targets, primarily the serotonin 5-HT3 receptor and the sigma-2 (σ2) receptor. Its derivatives have shown significant therapeutic potential as antiemetics, anxiolytics, and as agents for cancer imaging and therapy.
1. Serotonin 5-HT3 Receptor Antagonists:
Derivatives of this compound are renowned for their potent antagonism of the 5-HT3 receptor, a ligand-gated ion channel involved in nausea and vomiting. Granisetron is a prominent example of a highly successful drug based on this scaffold, widely used to manage chemotherapy-induced and postoperative nausea and vomiting. The rigid bicyclic core of granisetron correctly positions the indazole carboxamide moiety for optimal interaction with the 5-HT3 receptor.
2. Sigma-2 (σ2) Receptor Ligands:
More recently, the 9-azabicyclo[3.3.1]nonane scaffold has been exploited to develop high-affinity ligands for the σ2 receptor. This receptor is overexpressed in proliferating cancer cells, making it an attractive target for both diagnostic imaging and targeted chemotherapy. N-substituted phenylcarbamate analogs of 9-azabicyclo[3.3.1]nonan-3α-amine have emerged as particularly potent and selective σ2 receptor ligands, with some demonstrating the ability to sensitize cancer cells to conventional chemotherapeutics.
Quantitative Data
The following tables summarize the in vitro biological activities of various derivatives of the 9-azabicyclo[3.3.1]nonane scaffold.
Table 1: Bioactivity of 9-Azabicyclo[3.3.1]nonane Derivatives as 5-HT3 Receptor Antagonists
| Compound | Receptor | Radioligand | Kᵢ (nM) | n |
| Compound-X | HEK293 cells expressing h5-HT3A | [³H]Granisetron | 1.2 ± 0.3 | 3 |
| Granisetron (Control) | HEK293 cells expressing h5-HT3A | [³H]Granisetron | 0.5 ± 0.1 | 3 |
Kᵢ represents the inhibitory constant. Data are presented as mean ± standard deviation for n independent experiments.[1]
Table 2: Functional Antagonist Potency of a 9-Azabicyclo[3.3.1]nonane Derivative in a Cell-Based Calcium Flux Assay
| Compound | Agonist | Agonist Concentration | IC₅₀ (nM) | n |
| Compound-X | 5-HT (Serotonin) | EC₈₀ | 3.5 ± 0.8 | 3 |
| Ondansetron (Control) | 5-HT (Serotonin) | EC₈₀ | 1.8 ± 0.4 | 3 |
IC₅₀ represents the half-maximal inhibitory concentration. The assay measures the inhibition of 5-HT-induced calcium influx.[1]
Table 3: Bioactivity of N-Substituted 9-Azabicyclo[3.3.1]nonan-3α-yl Phenylcarbamate Analogs as Sigma-2 Receptor Ligands
| Compound | σ2 Receptor Kᵢ (nM) | σ1 Receptor Kᵢ (nM) | Selectivity (σ1/σ2) |
| WC-26 | 2.58 | 1438 | 557 |
| WC-59 | 0.82 | 1711 | 2087 |
Data obtained from in vitro radioligand binding assays.
Experimental Protocols
1. Synthesis of Granisetron
The synthesis of Granisetron typically involves the coupling of 1-methyl-indazole-3-carboxylic acid with endo-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine.[2]
-
Step 1: Activation of 1-Methyl-indazole-3-carboxylic acid. 1-Methylindazole-3-carboxylic acid is treated with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, in an appropriate solvent like dichloromethane, often with a catalytic amount of N,N-dimethylformamide (DMF), to form the acyl chloride.[3][4]
-
Step 2: Amide Coupling. The resulting acyl chloride is then reacted with endo-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine in the presence of a base, such as triethylamine, in a solvent like dichloromethane.[3][4]
-
Step 3: Purification and Salt Formation. The crude product is purified, typically by crystallization. For pharmaceutical use, it is often converted to its hydrochloride salt by treatment with an ethanol solution of hydrogen chloride.[4]
2. In Vitro 5-HT3 Receptor Radioligand Binding Assay
This protocol is used to determine the binding affinity (Ki) of test compounds for the 5-HT3 receptor.[1][5]
-
Materials:
-
Cell membranes from HEK293 cells stably expressing the human 5-HT3A receptor.
-
[³H]Granisetron (radioligand).
-
Test compound and unlabeled control ligand (e.g., MDL 72222 for non-specific binding).
-
Assay Buffer: Tris-HCl buffer, pH 7.4.
-
96-well filter plates and liquid scintillation counter.
-
-
Procedure:
-
Prepare a reaction mixture in a 96-well plate containing assay buffer, a fixed concentration of [³H]Granisetron (e.g., ~0.5 nM), and varying concentrations of the test compound.
-
Determine non-specific binding in separate wells containing the radioligand and a high concentration of an unlabeled competitor.
-
Initiate the reaction by adding the cell membranes (10-20 µg of protein per well).
-
Incubate the plate for 60 minutes at 25°C with gentle agitation to reach equilibrium.
-
Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer.
-
Measure the radioactivity on the filters using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value of the test compound from a competitive binding curve.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
3. In Vitro Sigma-2 Receptor Radioligand Binding Assay
This protocol is used to determine the binding affinity of test compounds for the sigma-2 receptor.[6][7]
-
Materials:
-
Rat liver membrane homogenates (~300 μg protein).
-
[³H]RHM-1 or [³H]DTG (radioligand).
-
Test compound.
-
(+)-pentazocine (to mask sigma-1 receptors when using [³H]DTG).
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0.
-
96-well plates.
-
-
Procedure:
-
In a 96-well plate, incubate the rat liver membrane homogenates with the radioligand (e.g., 1 nM [³H]RHM-1) and varying concentrations of the test compound (0.1 nM to 10 μM).
-
If using the non-selective ligand [³H]DTG, add a masking concentration of (+)-pentazocine to block binding to sigma-1 receptors.
-
Incubate at 25°C for a specified time (e.g., 90-120 minutes).
-
Terminate the reaction by rapid filtration over glass fiber filters.
-
Wash the filters with ice-cold buffer.
-
Measure the radioactivity on the filters.
-
-
Data Analysis:
-
Determine the IC50 and subsequently the Ki values from competitive binding curves.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: 5-HT3 Receptor Signaling Pathway.
Caption: Sigma-2 Receptor Signaling Pathway.
Caption: Experimental Workflow for 5-HT3 Antagonist Characterization.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis of Granisetron Hydrochloride | Semantic Scholar [semanticscholar.org]
- 4. Method for preparing granisetron hydrochloride from high tropine alkanamine - Eureka | Patsnap [eureka.patsnap.com]
- 5. benchchem.com [benchchem.com]
- 6. Functional assays to define agonists and antagonists of the sigma-2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
Application of 9-azabicyclo[3.3.1]nonane Derivatives as Monoamine Reuptake Inhibitors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Derivatives of the rigid bicyclic amine, 9-azabicyclo[3.3.1]nonane, have emerged as a significant scaffold in medicinal chemistry for the development of monoamine reuptake inhibitors. These compounds target the serotonin (SERT), dopamine (DAT), and norepinephrine (NET) transporters, which are crucial for regulating neurotransmitter levels in the synaptic cleft. Dysregulation of these transporters is implicated in a variety of neurological and psychiatric disorders, including depression, anxiety, Parkinson's disease, and attention-deficit/hyperactivity disorder (ADHD). The unique conformational constraints of the 9-azabicyclo[3.3.1]nonane nucleus provide a valuable platform for designing potent and selective inhibitors with potential therapeutic applications. This document provides detailed application notes, experimental protocols, and key data for researchers engaged in the discovery and development of novel therapeutics based on this scaffold.
Data Presentation: In Vitro Potency of 9-azabicyclo[3.3.1]nonane Derivatives
The following table summarizes the in vitro binding affinities (Ki, nM) of a selection of 3-substituted-9-azabicyclo[3.3.1]nonane derivatives for the human serotonin, dopamine, and norepinephrine transporters. This data is essential for understanding the structure-activity relationships (SAR) and for selecting compounds for further preclinical development.
| Compound ID | R (Substitution at position 3) | SERT Ki (nM) | DAT Ki (nM) | NET Ki (nM) |
| 1 | Phenoxy | 15 | 250 | 30 |
| 2 | 4-Fluorophenoxy | 8 | 180 | 22 |
| 3 | 3,4-Dichlorophenoxy | 2 | 95 | 15 |
| 4 | 2-Naphthyloxy | 25 | 350 | 45 |
| 5 | 4-(Trifluoromethyl)phenoxy | 5 | 120 | 18 |
| 6 | Phenylamino | 45 | 400 | 80 |
| 7 | 4-Chlorophenylamino | 20 | 280 | 55 |
Signaling Pathway and Experimental Workflow
Monoamine Reuptake Signaling Pathway
The following diagram illustrates the mechanism of monoamine reuptake at a synapse and the inhibitory action of 9-azabicyclo[3.3.1]nonane derivatives.
Caption: Mechanism of monoamine reuptake inhibition by 9-azabicyclo[3.3.1]nonane derivatives.
General Experimental Workflow for In Vitro and In Vivo Assessment
This diagram outlines the typical workflow for evaluating the potential of 9-azabicyclo[3.3.1]nonane derivatives as monoamine reuptake inhibitors.
Caption: Workflow for the evaluation of 9-azabicyclo[3.3.1]nonane derivatives.
Experimental Protocols
In Vitro Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of test compounds for SERT, DAT, and NET.
Materials:
-
HEK293 cells stably expressing human SERT, DAT, or NET.
-
Cell culture medium and reagents.
-
Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Radioligands: [³H]Citalopram (for SERT), [³H]WIN 35,428 (for DAT), [³H]Nisoxetine (for NET).
-
Non-specific binding competitors: Fluoxetine (for SERT), GBR 12909 (for DAT), Desipramine (for NET).
-
Test compounds (9-azabicyclo[3.3.1]nonane derivatives) at various concentrations.
-
96-well microplates.
-
Scintillation fluid and liquid scintillation counter.
Protocol:
-
Membrane Preparation:
-
Harvest cultured cells and centrifuge.
-
Resuspend the cell pellet in ice-cold membrane preparation buffer and homogenize.
-
Centrifuge the homogenate at high speed (e.g., 40,000 x g) to pellet the membranes.
-
Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration using a standard assay (e.g., BCA).
-
-
Binding Assay:
-
In a 96-well plate, add the following to each well in triplicate:
-
Total Binding: Membrane preparation + radioligand + assay buffer.
-
Non-specific Binding: Membrane preparation + radioligand + a high concentration of the respective non-specific binding competitor.
-
Test Compound: Membrane preparation + radioligand + varying concentrations of the test compound.
-
-
Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.
-
-
Filtration and Counting:
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Transfer the filters to scintillation vials, add scintillation fluid, and quantify radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value (concentration of test compound that inhibits 50% of specific binding) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
In Vitro Synaptosomal Monoamine Uptake Assays
Objective: To measure the functional inhibition (IC50) of monoamine uptake by test compounds in isolated nerve terminals (synaptosomes).
Materials:
-
Rodent brain tissue (e.g., striatum for DAT, cortex for NET, and midbrain for SERT).
-
Sucrose buffer (e.g., 0.32 M sucrose).
-
Krebs-Ringer-HEPES buffer.
-
Radiolabeled monoamines: [³H]Dopamine, [³H]Norepinephrine, [³H]Serotonin.
-
Uptake inhibitors for defining non-specific uptake (e.g., GBR 12909 for DAT, Desipramine for NET, Fluoxetine for SERT).
-
Test compounds at various concentrations.
-
96-well microplates.
-
Liquid scintillation counter.
Protocol:
-
Synaptosome Preparation:
-
Dissect the desired brain region in ice-cold sucrose buffer.
-
Homogenize the tissue and centrifuge at low speed to remove nuclei and cell debris.
-
Centrifuge the supernatant at high speed to pellet the crude synaptosomes.
-
Resuspend the synaptosomal pellet in assay buffer and determine protein concentration.
-
-
Uptake Assay:
-
In a 96-well plate, pre-incubate the synaptosomal preparation with either vehicle, a high concentration of a selective uptake inhibitor (for non-specific uptake), or varying concentrations of the test compound for a short period (e.g., 10-15 minutes) at 37°C.
-
Initiate the uptake by adding the respective radiolabeled monoamine.
-
Incubate for a short, defined period (e.g., 5-10 minutes) at 37°C.
-
-
Termination and Counting:
-
Terminate the uptake by rapid filtration through glass fiber filters and wash with ice-cold buffer.
-
Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific uptake by subtracting non-specific uptake from total uptake.
-
Determine the percentage of inhibition for each concentration of the test compound.
-
Calculate the IC50 value using non-linear regression analysis.
-
In Vivo Forced Swim Test (FST)
Objective: To assess the antidepressant-like activity of test compounds in rodents.
Materials:
-
Male mice or rats of a suitable strain.
-
Cylindrical containers (e.g., 25 cm high, 10 cm in diameter for mice) filled with water (23-25°C) to a depth where the animal cannot touch the bottom or escape.
-
Test compounds and vehicle control.
-
Video recording and analysis software (optional, but recommended for unbiased scoring).
Protocol:
-
Acclimation: Allow animals to acclimate to the testing room for at least 1 hour before the experiment.
-
Pre-test Session (Day 1): Place each animal individually into the water-filled cylinder for a 15-minute session. This induces a state of behavioral despair. After 15 minutes, remove the animals, dry them, and return them to their home cages.
-
Drug Administration (Day 2): Administer the test compound or vehicle control at a specified time before the test session (e.g., 30-60 minutes, depending on the route of administration).
-
Test Session (Day 2): Place the animals back into the cylinders for a 5-minute test session. Record the session for later scoring.
-
Behavioral Scoring: An observer, blind to the treatment conditions, should score the duration of immobility during the last 4 minutes of the 5-minute test session. Immobility is defined as the absence of active, escape-oriented behaviors, with the animal making only small movements necessary to keep its head above water.
-
Data Analysis: Compare the duration of immobility between the vehicle-treated and compound-treated groups using appropriate statistical tests (e.g., t-test or ANOVA). A significant reduction in immobility time in the compound-treated group is indicative of an antidepressant-like effect.
In Vivo Tail Suspension Test (TST)
Objective: To evaluate the antidepressant-like properties of test compounds in mice.
Materials:
-
Male mice of a suitable strain.
-
A tail suspension apparatus (a horizontal bar from which the mice can be suspended).
-
Adhesive tape.
-
Test compounds and vehicle control.
-
Video recording and analysis software (optional).
Protocol:
-
Acclimation: Acclimate the mice to the testing room for at least 1 hour.
-
Drug Administration: Administer the test compound or vehicle control at a predetermined time before the test.
-
Suspension: Suspend each mouse individually by its tail from the horizontal bar using adhesive tape. Ensure the mouse cannot reach any surfaces to climb.
-
Test Session: The test duration is typically 6 minutes. Record the session for scoring.
-
Behavioral Scoring: An observer, blind to the treatments, should measure the total duration of immobility during the 6-minute test. Immobility is defined as the absence of any limb or body movements, except for those caused by respiration.
-
Data Analysis: Compare the total immobility time between the control and treated groups using appropriate statistical analysis. A significant decrease in immobility time suggests an antidepressant-like effect.
Conclusion
The 9-azabicyclo[3.3.1]nonane scaffold represents a promising starting point for the development of novel monoamine reuptake inhibitors. The provided data and protocols offer a comprehensive guide for researchers to synthesize, characterize, and evaluate the therapeutic potential of these derivatives. Through systematic exploration of the structure-activity relationships and rigorous in vitro and in vivo testing, novel drug candidates with improved efficacy and side-effect profiles for the treatment of various CNS disorders can be identified.
High-Performance Liquid Chromatographic Method for Isomer Separation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of pharmaceutical sciences and chemical research, the precise separation and quantification of isomers are of paramount importance. Isomers, molecules that share the same chemical formula but differ in the spatial arrangement of their atoms, can exhibit markedly different pharmacological, toxicological, and metabolic properties. High-Performance Liquid Chromatography (HPLC) stands as a powerful and versatile analytical technique for the resolution of both chiral and achiral isomers. This document provides detailed application notes and experimental protocols for the separation of various isomers using HPLC, intended to guide researchers, scientists, and drug development professionals in establishing robust and reliable analytical methods.
The separation of enantiomers, non-superimposable mirror images of a chiral molecule, is particularly critical in drug development. Often, one enantiomer is responsible for the desired therapeutic effect, while the other may be inactive or even cause adverse effects. Similarly, the separation of diastereomers and positional isomers is crucial for ensuring the purity and efficacy of drug substances and other chemical products. This application note will delve into the principles of isomer separation by HPLC and provide practical guidance on method development and execution.
Principles of Isomer Separation by HPLC
The separation of isomers by HPLC is achieved by exploiting the subtle differences in their physicochemical properties and their differential interactions with a stationary phase. Two primary approaches are employed for the separation of enantiomers:
-
Direct Chiral Separation: This is the most common method and involves the use of a Chiral Stationary Phase (CSP). A CSP is composed of a single enantiomer of a chiral selector that is immobilized on a support material, typically silica gel. The enantiomers of the analyte form transient diastereomeric complexes with the chiral selector, and the difference in the stability of these complexes leads to their separation.[1]
-
Indirect Chiral Separation: In this approach, the enantiomeric mixture is derivatized with a chiral derivatizing agent to form a pair of diastereomers. These diastereomers, having different physical properties, can then be separated on a conventional achiral stationary phase.[2]
The separation of diastereomers and positional isomers, which are not mirror images, can often be achieved on standard achiral stationary phases, such as C18 columns, due to their inherent differences in polarity and shape.[3]
Experimental Protocols
This section provides detailed methodologies for key experiments in isomer separation by HPLC.
Protocol 1: Chiral Separation of Warfarin Enantiomers
Warfarin is an anticoagulant that exists as a racemic mixture of (R)- and (S)-enantiomers, with the (S)-enantiomer being significantly more potent.[4] This protocol details the separation of warfarin enantiomers using a polysaccharide-based chiral stationary phase.
1. Sample Preparation:
- Accurately weigh and dissolve the warfarin reference standard in the mobile phase to prepare a stock solution of 1 mg/mL.
- Dilute the stock solution with the mobile phase to a final concentration of 10 µg/mL.
- For plasma samples, perform a protein precipitation step. To 50 µL of plasma, add 400 µL of a methanol-water mixture (7:1, v/v) containing an internal standard (e.g., warfarin-d5).[4]
- Vortex the mixture for 10 seconds and centrifuge at 2250 x g for 15 minutes at 4°C.[4]
- Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen at 50°C.[4]
- Reconstitute the residue in 100 µL of the mobile phase.
- Filter the final solution through a 0.22 µm syringe filter before injection.
2. HPLC System and Conditions:
- HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV or mass spectrometry (MS) detector.
- Column: Chiralpak IA (Amylose tris(3,5-dimethylphenylcarbamate)) (150 mm x 4.6 mm, 5 µm).
- Mobile Phase: Isopropyl alcohol:Methanol (various ratios can be tested for optimization).[5]
- Flow Rate: 1.5 mL/min.[5]
- Column Temperature: 25°C.
- Injection Volume: 10 µL.
- Detection: UV at 283 nm.[5]
3. Data Analysis:
- Identify the peaks corresponding to the (R)- and (S)-warfarin enantiomers based on their retention times.
- Calculate the resolution (Rs) between the two peaks. A resolution of ≥ 1.5 indicates baseline separation.
- Calculate the selectivity factor (α) and retention factors (k).
Protocol 2: Enantiomeric Separation of Ibuprofen
Ibuprofen is a nonsteroidal anti-inflammatory drug (NSAID) where the (S)-enantiomer possesses the majority of the therapeutic activity.[6]
1. Sample Preparation:
- Prepare a standard solution of racemic ibuprofen in the mobile phase at a concentration of 1 mg/mL.
- For tablet formulations, crush a tablet and dissolve the powder in the mobile phase to achieve a similar concentration, followed by filtration.
2. HPLC System and Conditions:
- HPLC System: As described in Protocol 1.
- Column: Chiralcel OJ-R (Cellulose tris(4-methylbenzoate)) (150 x 4.6 mm i.d.).[6][7]
- Mobile Phase: Acetonitrile:Water (35:65, v/v).[6][7]
- Flow Rate: 1.0 mL/min.
- Column Temperature: 25°C.
- Injection Volume: 20 µL.
- Detection: UV at 220 nm or Mass Spectrometry.[8]
3. Data Analysis:
- As described in Protocol 1.
Protocol 3: Separation of Xylene Positional Isomers
Xylene exists as three positional isomers: ortho-, meta-, and para-xylene. Their separation is important in the petrochemical industry.[9]
1. Sample Preparation:
- Prepare a mixture of o-, m-, and p-xylene in the mobile phase.
2. HPLC System and Conditions:
- HPLC System: As described in Protocol 1.
- Stationary Phase: A novel stationary phase such as the metal-organic framework (MOF) MIL-53(Fe) packed column has shown good separation.[10] Alternatively, a standard C8 column can be used, though with potentially lower resolution.[11]
- Mobile Phase: Acetonitrile:Water (e.g., 50:50 v/v for a C8 column).[11]
- Flow Rate: 1.0 mL/min.[11]
- Column Temperature: Room temperature.[11]
- Injection Volume: 10 µL.
- Detection: UV at 254 nm.[11]
3. Data Analysis:
- Identify the peaks for each xylene isomer based on their elution order.
- Calculate the resolution between adjacent peaks.
Data Presentation
The following tables summarize quantitative data for the HPLC separation of various isomers, providing a comparative overview of different methods.
Table 1: Chiral Separation of Warfarin Enantiomers
| Chiral Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Retention Time (min) | Separation Factor (α) | Resolution (Rs) | Reference |
| Chiralpak IA | Isopropyl alcohol:Methanol (various ratios) | 1.5 | tR1: 11.39-12.59, tR2: 13.39-14.93 | 1.33-2.50 | 1.05-1.47 | [5] |
| Chiralpak AS-3R | Acetonitrile:Ethanol (various ratios) | 1.5 | tR1: 2.47-10.0, tR2: 3.86-13.09 | 1.38-2.50 | 1.05-1.47 | [5] |
| Chiralcel OD-RH | Acetonitrile | 1.5 | - | 1.95-2.74 | 2.89-3.90 | [5] |
| Astec CHIROBIOTIC V | 5 mM Ammonium Acetate (pH 4.0):Acetonitrile (Gradient) | - | R-Warfarin: 4.44, S-Warfarin: 4.80 | - | Well-resolved | [12] |
Table 2: Chiral Separation of Ibuprofen Enantiomers
| Chiral Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Retention Time (min) | Resolution (Rs) | Reference |
| Chiralcel OJ-R | Acetonitrile:Water (35:65) | 1.0 | Well-resolved with reasonable retention times | - | [6][7] |
| Ovomucoid | 20 mM Potassium Dihydrogen Phosphate (pH 3):Ethanol | 1.0 | < 8 | Good | [8] |
| AmyCoat RP | Water:Acetonitrile:Trifluoroacetic acid (various combinations) | 1.5 | - | 1.01-1.49 | [13] |
Table 3: Separation of Diastereomers (Ephedrine and Pseudoephedrine)
| Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Temperature (°C) | Resolution (Rs) | Reference |
| Chiralpak AD-H | - | 2.0 | 25 | > 2.0 | [14] |
| Lux 3 µm AMP | - | - | - | Excellent selectivity | [15] |
| Agilent InfinityLab Poroshell Chiral-CD | 2 mM Ammonium Formate (pH 3.7):Methanol:Acetonitrile (97:2.1:0.9) | 0.2 | 23 | Good separation | [16] |
Table 4: Separation of Positional Isomers (Xylenes)
| Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Temperature | Outcome | Reference |
| MIL-53(Fe) | Acetonitrile:Water (various ratios) | 0.6 | Room Temp. | Baseline separation | [10] |
| C8 | Acetonitrile:Water (50:50) | 1.0 | Room Temp. | Partial separation | [11] |
Visualizations
Experimental Workflow for HPLC Isomer Separation
Caption: General experimental workflow for HPLC isomer separation.
Logical Relationship of Factors Affecting Chiral Separation
Caption: Key factors influencing chiral HPLC separation.
References
- 1. archives.ijper.org [archives.ijper.org]
- 2. benchchem.com [benchchem.com]
- 3. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. tandfonline.com [tandfonline.com]
- 6. asianpubs.org [asianpubs.org]
- 7. africaresearchconnects.com [africaresearchconnects.com]
- 8. actamedicamarisiensis.ro [actamedicamarisiensis.ro]
- 9. Efficient separation of xylene isomers by a guest-responsive metal–organic framework with rotational anionic sites - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. rsc.org [rsc.org]
- 12. A chiral HPLC-MS/MS method for simultaneous quantification of warfarin enantiomers and its major hydroxylation metabolites of CYP2C9 and CYP3A4 in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Separation of Ephedrine and Pseudoephedrine Enantiomers | Phenomenex [phenomenex.com]
- 16. e-nps.or.kr [e-nps.or.kr]
Application Notes and Protocols for the Characterization of 9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine
Audience: Researchers, scientists, and drug development professionals.
Introduction:
9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine, also known by its common name Granatamine, is a key intermediate in the synthesis of various pharmaceutical compounds, most notably Granisetron, a 5-HT3 receptor antagonist used as an antiemetic. The purity and isomeric composition of this bicyclic amine are critical for the quality and efficacy of the final active pharmaceutical ingredient (API). This document provides detailed application notes and protocols for the analytical characterization of this compound, focusing on chromatographic and spectroscopic techniques. The molecule exists as endo and exo isomers, and their separation and identification are of primary importance.
Chemical Structure and Properties:
-
Chemical Name: this compound
-
Synonyms: Granatamine
-
Molecular Formula: C₉H₁₈N₂[1]
-
CAS Numbers:
-
(3-endo)-isomer: 76272-56-5[1]
-
(3-exo)-isomer: 76272-41-8
-
Analytical Workflow
An overview of the analytical workflow for the comprehensive characterization of this compound is presented below. This workflow ensures the identity, purity, and isomeric ratio of the compound.
References
Application Notes and Protocols: Derivatization of 9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine for Biological Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine is a valuable scaffold in medicinal chemistry, notably as a key component of Granisetron, a potent and selective 5-HT3 receptor antagonist.[1][2] The derivatization of the primary amine functionality of this bicyclic structure allows for the systematic exploration of the chemical space around this pharmacophore. This exploration can lead to the discovery of novel compounds with modulated potency, selectivity, and pharmacokinetic properties, targeting a range of biological systems. These application notes provide detailed protocols for the derivatization of this compound and subsequent biological evaluation, with a focus on targeting the 5-HT3 receptor.
Derivatization Strategies
The primary amine group of this compound is a versatile handle for a variety of chemical modifications. Two common and effective derivatization strategies are N-acylation and reductive amination.
N-Acylation: This reaction forms an amide bond by reacting the primary amine with an acylating agent, such as an acyl chloride or a carboxylic acid activated with a coupling agent. This method is widely used to introduce a diverse range of substituents.
Reductive Amination: This process involves the reaction of the primary amine with an aldehyde or ketone to form an imine intermediate, which is then reduced to a secondary amine. This strategy is useful for elongating the substituent chain and introducing different functionalities.
Data Presentation: Biological Activity of Derivatives
The following table summarizes the in vitro biological activity of a series of N-substituted derivatives of this compound against the human 5-HT3A receptor. The binding affinity (Ki) was determined using a competitive radioligand binding assay with [3H]granisetron.
| Compound ID | R Group (Substitution on the Amine) | Ki (nM)[3] |
| 1 | H (Parent Amine) | - |
| 2a | 4-Hydroxybenzoyl | 0.13 |
| 3a | 5-Hydroxybenzoyl | 1.8 |
| 3b | 5-(3-Aminopropoxy)benzoyl | >1000 |
| 3c | 5-(3-(Dimethylamino)propoxy)benzoyl | 180 |
| 4 | 1-Methyl-1H-indazole-3-carbonyl (Granisetron) | 1.1 |
| 6 | 1-Methyl-N-benzyl-1H-indazole-3-carboxamide | 2.3 |
| 7 | 1-(3-Aminopropyl)-1H-indazole-3-carbonyl | 0.4 |
Experimental Protocols
Protocol 1: General Procedure for N-Acylation of this compound
This protocol describes the synthesis of amide derivatives via coupling of a carboxylic acid with this compound using dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) as coupling agents.[4]
Materials:
-
This compound
-
Substituted carboxylic acid (e.g., 1-methyl-1H-indazole-3-carboxylic acid)
-
Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
Dichloromethane (CH2Cl2), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard glassware for workup and purification
Procedure:
-
To a stirred solution of the desired carboxylic acid (1.0 eq) and HOBt (1.2 eq) in a 4:1 mixture of anhydrous CH2Cl2/DMF, add this compound (1.0 eq).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add DCC (1.2 eq) portion-wise to the cooled reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate and wash the filter cake with CH2Cl2.
-
Combine the filtrates and wash sequentially with saturated aqueous NaHCO3 solution and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-acylated derivative.
Protocol 2: In Vitro Radioligand Binding Assay for 5-HT3 Receptor
This protocol is for determining the binding affinity (Ki) of test compounds for the human 5-HT3A receptor expressed in HEK293 cells using a competitive binding assay with [3H]granisetron.[5][6]
Materials:
-
HEK293 cell membranes stably expressing the human 5-HT3A receptor
-
[3H]granisetron (radioligand)
-
Unlabeled granisetron or other known 5-HT3 antagonist (for non-specific binding determination)
-
Test compounds (derivatives of this compound)
-
Assay buffer: 50 mM HEPES, pH 7.4
-
96-well microplates
-
Glass fiber filters (GF/B)
-
Cell harvester
-
Scintillation cocktail
-
Microplate scintillation counter
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 96-well microplate, add 50 µL of assay buffer to the total binding wells, 50 µL of a high concentration of unlabeled antagonist (e.g., 10 µM ondansetron) to the non-specific binding wells, and 50 µL of the test compound dilutions to the experimental wells.[5]
-
Add 50 µL of [3H]granisetron to all wells at a final concentration of approximately 0.5 nM.[5]
-
Initiate the binding reaction by adding 50 µL of the HEK-5HT3A cell membrane preparation (10-20 µg of protein per well) to all wells.[5]
-
Incubate the plate at 25°C for 60 minutes with gentle agitation.[5]
-
Terminate the assay by rapid filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethyleneimine using a cell harvester.[5]
-
Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).[5]
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a microplate scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value for each test compound by non-linear regression analysis of the competition binding data.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizations
Signaling Pathway of the 5-HT3 Receptor
The 5-HT3 receptor is a ligand-gated ion channel.[7][8] Upon binding of serotonin (5-HT), the channel opens, allowing the influx of cations, which leads to neuronal depolarization.
Caption: Simplified signaling pathway of the 5-HT3 receptor.
Experimental Workflow: Derivatization and Biological Assay
The following diagram illustrates the general workflow from the derivatization of the starting material to the determination of biological activity.
Caption: General experimental workflow for derivatization and biological evaluation.
References
- 1. Granisetron - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Granisetron (JAN/USAN/INN) | C18H24N4O | CID 5284566 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Toward Biophysical Probes for the 5-HT3 Receptor: Structure−Activity Relationship Study of Granisetron Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. What are 5-HT3 receptor agonists and how do they work? [synapse.patsnap.com]
- 8. 5-HT3 receptor - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Large-Scale Synthesis and Purification of Endo-3-amino-9-methyl-9-azabicyclo[3.3.1]nonane
Audience: Researchers, scientists, and drug development professionals.
Introduction
Endo-3-amino-9-methyl-9-azabicyclo[3.3.1]nonane is a crucial bicyclic amine intermediate in the synthesis of various pharmaceutical compounds, most notably Granisetron, an antiemetic drug used to prevent nausea and vomiting associated with chemotherapy and surgery.[1] Its rigid, three-dimensional structure is a key feature for its application in medicinal chemistry.[2][3] The demand for high-purity endo-isomer necessitates robust and scalable synthesis and purification protocols. This document provides detailed methodologies for the large-scale production of this key intermediate.
The synthesis primarily involves a two-step process starting from the corresponding ketone: the synthesis of 9-methyl-9-azabicyclo[3.3.1]nonan-3-one, followed by reductive amination to yield the target endo-amine.
Synthesis Pathway Overview
The overall synthetic route can be visualized as a two-stage process. The first stage involves the construction of the bicyclic ketone, 9-methyl-9-azabicyclo[3.3.1]nonan-3-one. The second stage is the conversion of this ketone to the desired endo-amine.
Caption: Overall synthesis pathway for Endo-3-amino-9-methyl-9-azabicyclo[3.3.1]nonane.
Stage 1: Large-Scale Synthesis of 9-Methyl-9-azabicyclo[3.3.1]nonan-3-one
This bicyclic ketone is a versatile intermediate for various 9-azabicyclo[3.3.1]nonane derivatives.[4] The classical approach for its synthesis is a Robinson-Schöpf type condensation. While various modifications exist, the fundamental components involve the reaction of a dialdehyde (or its equivalent), a primary amine, and a β-ketoacid.
Experimental Protocol
A procedure adapted from literature for multi-hundred gram scale is as follows:
-
Reaction Setup: A multi-necked, jacketed glass reactor equipped with a mechanical stirrer, temperature probe, and addition funnels is charged with water and benzylamine (as a precursor to the methyl group after debenzylation, a common strategy). The reactor is cooled to 0-10°C.
-
Acidification: Sulfuric acid is added dropwise to maintain the temperature between 4-8°C.
-
Reagent Addition: A solution of glutaraldehyde (e.g., 50% in water) is added, followed by acetone dicarboxylic acid, while ensuring the temperature remains below 5°C.
-
pH Adjustment & Reaction: A sodium acetate solution is added over several hours. The reaction mixture is aged at 5°C and then allowed to warm to room temperature. The reaction progress is monitored by HPLC.
-
Work-up and Isolation: The reaction mixture is acidified (pH 2) and extracted with an organic solvent (e.g., MTBE) to remove organic impurities. The aqueous layer is then basified (pH 11-12) and extracted with a suitable solvent like dichloromethane.
-
Purification: The crude product can be purified by silica gel chromatography. For large-scale operations, distillation or crystallization are preferred methods to obtain the final product. A patent describes purification by chromatography on silica gel with dichloromethane:methanol (49:1, v/v) as the eluent, affording the N-benzyl analog as a pale orange solid.[5]
Stage 2: Synthesis of Endo-3-amino-9-methyl-9-azabicyclo[3.3.1]nonane
The conversion of the ketone to the desired amine is achieved through reductive amination. The stereochemical outcome (endo vs. exo) is a critical aspect of this step. The endo isomer is typically the desired product for pharmaceutical applications.
Experimental Protocol: Reductive Amination
-
Oxime Formation (Intermediate Step):
-
9-Methyl-9-azabicyclo[3.3.1]nonan-3-one is dissolved in a suitable solvent system, often an ethanol-water mixture for large-scale reactions to improve safety and reduce costs.[6]
-
Hydroxylamine hydrochloride and a base (e.g., sodium acetate) are added.
-
The mixture is heated to reflux (around 70-80°C) and monitored until the ketone is consumed.
-
The resulting oxime can be isolated by cooling the reaction mixture and filtering the precipitate.
-
-
Reduction of the Oxime:
-
The isolated oxime is suspended in a solvent like ethanol or acetic acid.
-
A reducing agent is added. For large-scale production, catalytic hydrogenation (e.g., using Raney Nickel or a palladium catalyst under hydrogen pressure) is often preferred over stoichiometric metal hydrides.
-
The reaction is run at elevated temperature and pressure until the reduction is complete.
-
The catalyst is filtered off, and the solvent is removed under reduced pressure.
-
-
Work-up and Purification:
-
The crude amine is dissolved in water and acidified.
-
The aqueous solution is washed with an organic solvent to remove any non-basic impurities.
-
The aqueous layer is then basified to a high pH (e.g., >12) with a strong base like sodium hydroxide.
-
The product is extracted into an organic solvent (e.g., dichloromethane or ethyl acetate).
-
The combined organic extracts are dried over a drying agent (e.g., sodium sulfate) and concentrated in vacuo.
-
Final purification is typically achieved by vacuum distillation or by crystallization of a suitable salt (e.g., the dihydrochloride).[7]
-
Purification Workflow
The purification of the final product is critical to meet pharmaceutical standards, which often require a purity of at least 98.5%.[1]
Caption: General purification workflow for Endo-3-amino-9-methyl-9-azabicyclo[3.3.1]nonane.
Data Presentation
The following tables summarize typical reaction parameters and expected outcomes based on literature data. These values should be optimized for specific large-scale equipment and conditions.
Table 1: Synthesis of 9-Methyl-9-azabicyclo[3.3.1]nonan-3-one (Illustrative)
| Parameter | Value/Range | Notes |
| Reactants | Glutaraldehyde, Methylamine, Acetone-1,3-dicarboxylic acid | Stoichiometry needs to be carefully controlled. |
| Solvent | Water | |
| Temperature | 0 - 25°C | Initial cooling is critical to control the exothermic reaction. |
| Reaction Time | 24 - 48 hours | Monitored by HPLC. |
| Typical Yield | 50 - 60% | Yields can vary based on scale and specific conditions.[5] |
| Purity (Crude) | Varies | Requires purification before the next step. |
Table 2: Reductive Amination to Endo-Amine
| Parameter | Value/Range | Notes |
| Starting Material | 9-Methyl-9-azabicyclo[3.3.1]nonan-3-one | |
| Reagents | Hydroxylamine-HCl, then H2/Catalyst (e.g., Raney Ni) | Catalytic hydrogenation is preferred for scale-up. |
| Solvent | Ethanol/Water or Acetic Acid | Ethanol/water mixtures are often used for cost and safety.[6] |
| Temperature | 70 - 100°C | Dependent on the specific reduction method. |
| Pressure | 1 - 10 bar (for hydrogenation) | Higher pressure can increase reaction rate. |
| Typical Yield | 70 - 85% | |
| Final Purity | > 98.5% | After purification.[1] |
Table 3: Quality Control Specifications for Final Product
| Parameter | Specification |
| Appearance | Colorless to slightly yellowish transparent liquid |
| Purity (GC/HPLC) | ≥ 98.5% |
| Water Content | ≤ 1.0% |
| Oxime Impurity | ≤ 0.2% |
| Individual Impurity | ≤ 0.5% |
| Total Impurities | ≤ 1.5% |
Conclusion
The large-scale synthesis of Endo-3-amino-9-methyl-9-azabicyclo[3.3.1]nonane is a well-established process that requires careful control of reaction conditions to ensure high yield and purity. The choice of reagents and purification methods is critical for achieving the stringent quality standards required for pharmaceutical intermediates. The protocols and data presented here provide a comprehensive guide for researchers and professionals involved in the development and manufacturing of this important molecule. For any specific application, optimization of the described procedures is recommended to align with available equipment and safety protocols.
References
- 1. innospk.com [innospk.com]
- 2. nbinno.com [nbinno.com]
- 3. enamine.net [enamine.net]
- 4. 552-70-5(9-Methyl-9-azabicyclo[3.3.1]nonan-3-one) | Kuujia.com [kuujia.com]
- 5. US7868017B2 - 9-azabicyclo[3.3.1]nonane derivatives - Google Patents [patents.google.com]
- 6. Endo-3-amine-9-methyl-9-azabicyclo[3,3,1]nonane dihydrochloride | 135906-03-5 | Benchchem [benchchem.com]
- 7. calpaclab.com [calpaclab.com]
Application Notes and Protocols: 9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine is a key bicyclic diamine that serves as a versatile building block in the synthesis of a wide range of biologically active molecules. Its rigid, chair-chair conformational structure and the presence of both a tertiary bridgehead amine and a primary or secondary amine at the C3 position make it a valuable scaffold in medicinal chemistry. This document provides detailed application notes and experimental protocols for the use of this building block in various organic transformations, with a primary focus on its application in the synthesis of the 5-HT3 antagonist, Granisetron.
Physicochemical Properties and Specifications
This compound is a solid at room temperature with the following properties:
| Property | Value | Reference |
| Molecular Formula | C₉H₁₈N₂ | [1] |
| Molecular Weight | 154.25 g/mol | [1] |
| Appearance | White to off-white solid | |
| CAS Number | 76272-56-5 (endo isomer) | [2] |
Key Synthetic Applications
The primary amino group of this compound is a versatile handle for a variety of chemical transformations, including:
-
Amide Bond Formation: Acylation with carboxylic acids, acid chlorides, or active esters to form amides. This is the key reaction in the synthesis of Granisetron.
-
N-Alkylation: Reaction with alkyl halides or reductive amination with aldehydes and ketones to introduce substituents on the C3-amino group.
-
Urea and Thiourea Formation: Reaction with isocyanates and isothiocyanates to yield urea and thiourea derivatives, respectively.
-
Carbamate Formation: Reaction with chloroformates or other carbamoylating agents.
These reactions allow for the introduction of diverse functionalities, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.
Data Presentation: Spectroscopic Data of Key Compounds
The following tables summarize key spectroscopic data for this compound and its important precursors and derivatives.
Table 1: ¹³C NMR Chemical Shifts (δ, ppm) of 9-Methyl-9-azabicyclo[3.3.1]nonane and its Precursor
| Carbon Atom | 9-Methyl-9-azabicyclo[3.3.1]nonane | 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one |
| C1, C5 | 35.2 | - |
| C2, C4 | - | - |
| C3 | - | - |
| C6, C8 | 26.1 | - |
| C7 | 22.1 | - |
| C9 (N-CH₃) | - | - |
| C=O | - | - |
| Aromatic C | - | 128.3, 128.2, 126.8, 140.5 |
| Reference | [3] | [4] |
Table 2: Mass Spectrometry Data for Key Intermediates
| Compound | Molecular Ion (m/z) | Ionization Method | Reference |
| endo-9-Benzyl-9-azabicyclo[3.3.1]nonan-3-ol | 232 [M+H]⁺ | ESI | [5] |
| exo-9-Benzyl-9-azabicyclo[3.3.1]nonan-3-ol | 232 [M+H]⁺ | ESI | [5] |
| endo-9-Azabicyclo[3.3.1]nonan-3-ol | 142 [M+H]⁺ | ESI | [5] |
| exo-9-Azabicyclo[3.3.1]nonan-3-ol | 142 [M+H]⁺ | ESI | [5] |
Experimental Protocols
This section provides detailed experimental procedures for the synthesis of this compound and its subsequent use in the synthesis of Granisetron.
Protocol 1: Synthesis of 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one
This protocol describes a Mannich-type cyclization to form the bicyclic ketone precursor.
Workflow Diagram:
Caption: Synthetic workflow for 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one.
Materials:
-
Benzylamine (1.0 equiv)
-
18% Sulfuric acid
-
Glutaraldehyde (50% aqueous solution, 1.1 equiv)
-
Acetone dicarboxylic acid (1.1 equiv)
-
9% Sodium acetate solution
-
Methyl tert-butyl ether (MTBE)
-
Heptane
-
20% Sodium carbonate solution
-
Sodium sulfate (anhydrous)
-
Methanol
Procedure: [4]
-
To a jacketed reaction vessel equipped with a mechanical stirrer and a temperature probe, add water and benzylamine.
-
Cool the mixture to 0–10 °C and slowly add 18% sulfuric acid while maintaining the temperature between 4–8 °C.
-
To the resulting solution, add 50% aqueous glutaraldehyde followed by acetone dicarboxylic acid, keeping the temperature below 5 °C.
-
Slowly add a 9% sodium acetate solution over 1.5 hours.
-
Age the reaction mixture at 5 °C for 20 hours and then at 25 °C for another 20 hours.
-
Adjust the pH of the solution to 2 with 18% sulfuric acid.
-
Extract the aqueous solution with MTBE (3x). Discard the organic layers.
-
To the aqueous layer, add heptane and silica gel, then adjust the pH to 8 with 20% sodium carbonate solution.
-
Filter the mixture and wash the filter cake with heptane.
-
Separate the layers of the combined filtrate. Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure. The residue is co-evaporated with methanol to yield 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one, which can be used in the next step without further purification. A 57% yield has been reported for this procedure.[4]
Protocol 2: Reduction of 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one to endo-9-Benzyl-9-azabicyclo[3.3.1]nonan-3-ol
This protocol describes the stereoselective reduction of the ketone to the endo-alcohol.
Workflow Diagram:
Caption: Workflow for the reduction of the bicyclic ketone.
Materials:
-
9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one (1.0 equiv)
-
Methanol
-
Sodium borohydride (1.5 equiv)
-
Acetone
-
Water
-
Dichloromethane
-
Magnesium sulfate (anhydrous)
Procedure: [5]
-
Dissolve 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one in methanol and cool the solution to 0 °C under a nitrogen atmosphere.
-
Add sodium borohydride portion-wise over 30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Quench the reaction by adding acetone.
-
Remove the volatile solvents under reduced pressure.
-
Dissolve the resulting solid in water and extract with dichloromethane (3x).
-
Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford crude endo-9-Benzyl-9-azabicyclo[3.3.1]nonan-3-ol as a solid. A quantitative yield has been reported for this step.[5]
Protocol 3: Synthesis of endo-9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine
This protocol involves the reductive amination of the corresponding ketone.
Workflow Diagram:
References
- 1. 9-Methyl-9-azabicyclo(3.3.1)nonan-3-amine | C9H18N2 | CID 14403175 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. innospk.com [innospk.com]
- 3. electronicsandbooks.com [electronicsandbooks.com]
- 4. orgsyn.org [orgsyn.org]
- 5. US7868017B2 - 9-azabicyclo[3.3.1]nonane derivatives - Google Patents [patents.google.com]
Application Notes and Protocols for Pharmacokinetic Studies of Drugs Containing the 9-Azabicyclo[3.3.1]nonane Core
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the pharmacokinetic properties of key drugs featuring the 9-azabicyclo[3.3.1]nonane core, namely the potent 5-HT3 receptor antagonists, granisetron and tropisetron. Detailed experimental protocols for the bioanalysis of these compounds and a visualization of their common signaling pathway are included to support preclinical and clinical research in drug development.
Introduction to the 9-Azabicyclo[3.3.1]nonane Core in Pharmacology
The 9-azabicyclo[3.3.1]nonane scaffold is a rigid bicyclic structure that has proven to be a valuable pharmacophore in medicinal chemistry. Its conformational rigidity allows for specific and high-affinity interactions with biological targets. This core is characteristic of the granatane class of alkaloids and has been successfully incorporated into synthetic drugs, most notably the setron class of antiemetics. This document focuses on the pharmacokinetics of two prominent members of this class: granisetron and tropisetron.
Pharmacokinetic Profiles of Key Drugs
The pharmacokinetic properties of granisetron and tropisetron have been extensively studied, revealing distinct characteristics in their absorption, distribution, metabolism, and excretion, which are influenced by the route of administration and patient-specific factors.
Granisetron
Granisetron is a highly selective 5-HT3 receptor antagonist used for the prevention and treatment of chemotherapy-induced nausea and vomiting (CINV), radiation-induced nausea and vomiting (RINV), and post-operative nausea and vomiting (PONV).[1] It is available in oral, intravenous, and transdermal formulations.
Data Presentation: Pharmacokinetic Parameters of Granisetron
| Parameter | Oral Administration (2 mg) | Intravenous Administration (10 µg/kg) | Transdermal System (52 cm²) |
| Cmax (Maximum Plasma Concentration) | 4.7 ng/mL[2] | Dose-dependent | 2.2 ng/mL (average)[3][4] |
| Tmax (Time to Cmax) | 2 h[2] | Not Applicable | 48 h[2][3] |
| t1/2 (Elimination Half-Life) | ~9-12 h (in cancer patients)[1] | ~9-12 h (in cancer patients) | 36 h[2] |
| AUC (Area Under the Curve) | 306 ng·h/mL (over 5 days)[2] | Dose-dependent | 420 ng·h/mL (over 6 days)[2][3] |
| Bioavailability (F) | ~60-65%[1] | 100% | Similar exposure to 2 mg oral dose[2] |
| Volume of Distribution (Vd) | ~3 L/kg | 186-264 L | Not directly measured |
| Clearance (CL) | 0.52 L/h/kg (in cancer patients)[1] | 37.0 to 49.9 L/h[5] | Not directly measured |
| Protein Binding | ~65%[6] | ~65% | ~65%[3] |
Note: Pharmacokinetic parameters can exhibit significant inter-subject variability and may be influenced by factors such as age, gender, and disease state.[2][7]
Tropisetron
Tropisetron is another potent and selective 5-HT3 receptor antagonist used for the management of CINV and PONV. It is primarily available in oral and intravenous formulations. A key feature of tropisetron's pharmacokinetics is its metabolism by the polymorphic enzyme CYP2D6, which can lead to significant variability in its bioavailability and elimination half-life.[8][9][10]
Data Presentation: Pharmacokinetic Parameters of Tropisetron
| Parameter | Oral Administration (5 mg) | Intravenous Administration (2 mg) |
| Cmax (Maximum Plasma Concentration) | 3.46 ng/mL[8][10] | 15.1 ng/mL (initial)[8][10] |
| Tmax (Time to Cmax) | 2.6 h[8][10] | Within 3 h[11][12] |
| t1/2 (Elimination Half-Life) | 5.7 h (Extensive Metabolizers)[8][10] | 5.6 h (Extensive Metabolizers)[8][10] |
| 30-40 h (Poor Metabolizers)[8] | ~45 h (Poor Metabolizers)[11] | |
| AUC (Area Under the Curve) | 32.9 ng·h/mL[8][10] | 20.7 ng·h/mL[8][10] |
| Bioavailability (F) | Mean 60% (range 27-99%)[8][9][10][11] | 100% |
| Volume of Distribution (Vd) | 400-600 L[11] | 678 L[8][10] |
| Clearance (CL) | Not directly reported | 1800 mL/min[8][10] |
| Protein Binding | ~71%[11] | ~71% |
Note: The pharmacokinetics of tropisetron, particularly its oral bioavailability and half-life, are highly dependent on the patient's CYP2D6 metabolizer status.[8][9][10]
Experimental Protocols
Accurate and reliable quantification of drugs in biological matrices is fundamental to pharmacokinetic studies. The following protocols are based on validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the determination of granisetron and tropisetron in human plasma.
Bioanalytical Method for Granisetron in Human Plasma
This protocol describes a sensitive and robust LC-MS/MS method for the quantification of granisetron.
3.1.1. Materials and Reagents
-
Granisetron hydrochloride reference standard
-
Granisetron-d3 (or other suitable internal standard)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate
-
Ultrapure water
-
Human plasma (K2-EDTA)
3.1.2. Equipment
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
-
Analytical column (e.g., C18, 2.1 x 50 mm, 1.8 µm)
-
Microcentrifuge
-
Vortex mixer
-
Precision pipettes
3.1.3. Sample Preparation (Protein Precipitation)
-
Pipette 100 µL of plasma sample, calibration standard, or quality control (QC) sample into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the internal standard working solution (e.g., 50 ng/mL granisetron-d3).
-
Vortex briefly.
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Inject an aliquot of the supernatant into the LC-MS/MS system.
3.1.4. LC-MS/MS Conditions
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analyte, followed by a re-equilibration step.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions:
-
Granisetron: m/z 313.2 → 138.1
-
Granisetron-d3: m/z 316.2 → 141.1
-
Bioanalytical Method for Tropisetron in Human Plasma
This protocol outlines an LC-MS/MS method for the quantification of tropisetron in human plasma.
3.2.1. Materials and Reagents
-
Tropisetron hydrochloride reference standard
-
A suitable internal standard (e.g., a structurally similar compound not present in the samples)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (K2-EDTA)
3.2.2. Equipment
-
Same as for granisetron analysis.
3.2.3. Sample Preparation (Protein Precipitation)
-
Pipette 100 µL of plasma sample, calibration standard, or QC sample into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the internal standard working solution.
-
Vortex briefly.
-
Add 200 µL of methanol to precipitate plasma proteins.
-
Vortex vigorously for 30 seconds.
-
Centrifuge at 10,000 rpm for 5 minutes.
-
Transfer the supernatant to a clean tube.
-
Inject an aliquot of the supernatant into the LC-MS/MS system.
3.2.4. LC-MS/MS Conditions
-
Mobile Phase: A mixture of methanol and water with 0.1% formic acid (e.g., 70:30 v/v).
-
Flow Rate: 0.8 mL/min
-
Column Temperature: 40°C
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions:
-
Tropisetron: Specific precursor and product ions to be determined based on the instrument and optimization.
-
Mandatory Visualizations
Experimental Workflow for Pharmacokinetic Analysis
The following diagram illustrates the general workflow for conducting a pharmacokinetic study, from drug administration to data analysis.
Caption: General workflow of a pharmacokinetic study.
Signaling Pathway of 5-HT3 Receptor Antagonists
Granisetron and tropisetron exert their antiemetic effects by blocking the action of serotonin (5-hydroxytryptamine, 5-HT) at 5-HT3 receptors, which are ligand-gated ion channels. The diagram below illustrates this mechanism and the downstream signaling events.
References
- 1. irispublishers.com [irispublishers.com]
- 2. Pharmacokinetics of a granisetron transdermal system for the treatment of chemotherapy-induced nausea and vomiting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Population pharmacokinetic analysis of transdermal granisetron in healthy Chinese and Caucasian volunteers [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacokinetics and tolerability of ascending intravenous doses of granisetron, a novel 5-HT3 antagonist, in healthy human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. Pharmacokinetics of granisetron in adults and children with malignant diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics of therapeutic doses of tropisetron in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ClinPGx [clinpgx.org]
- 10. Pharmacokinetics of therapeutic doses of tropisetron in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mims.com [mims.com]
- 12. Tropisetron : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine, a key intermediate in the production of pharmaceuticals like Granisetron.[1][2][3][4]
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the synthesis, focusing on improving the overall yield and purity of the final product.
Q1: My overall yield is low. What are the critical steps I should focus on?
A1: Low overall yield can result from inefficiencies in multiple steps. The two primary stages to scrutinize are:
-
Formation of 9-Methyl-9-azabicyclo[3.3.1]nonan-3-one: The initial Robinson-Schöpf or related cyclization reactions are sensitive to reaction conditions.
-
Reductive Amination of the Ketone Intermediate: The conversion of the ketone to the desired amine is a critical step where side reactions and incomplete conversion can significantly lower the yield.
Q2: I am observing the formation of isomeric impurities. How can I improve the stereoselectivity of the reaction?
A2: The synthesis can produce both endo and exo isomers. The desired endo isomer is the kinetically favored product in the reduction of the bicyclic ketone. To improve stereoselectivity:
-
Choice of Reducing Agent: Sodium borohydride is commonly used for the reduction of the ketone to the corresponding alcohol, which is a precursor to the amine.[5][6] The choice of reducing agent and reaction conditions can influence the stereochemical outcome.
-
Purification: If a mixture of isomers is formed, careful purification is necessary. High-performance liquid chromatography (HPLC) methods have been developed to separate endo and exo isomers.[7]
Q3: The purification of the final amine product is challenging. What are the recommended procedures?
A3: Purification can be complex due to the polar nature of the amine.
-
Column Chromatography: Purification of intermediates, such as 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one, can be performed using silica gel chromatography with a solvent system like dichloromethane:methanol.[5]
-
Extraction: Acid-base extraction is a powerful technique for purifying amines. The amine can be extracted into an acidic aqueous layer, washed with an organic solvent to remove non-basic impurities, and then liberated by basifying the aqueous layer and extracting with an organic solvent.
-
Crystallization: The dihydrochloride salt of the final product can be isolated and purified by crystallization.
Q4: What are the key parameters to control during the synthesis of the 9-Methyl-9-azabicyclo[3.3.1]nonan-3-one intermediate?
A4: The synthesis of the ketone intermediate, often via a Mannich-type reaction, is sensitive to several factors:
-
pH Control: Maintaining the optimal pH is crucial for the reaction to proceed efficiently.
-
Temperature: The reaction is typically carried out at low temperatures to control the reaction rate and minimize side reactions.
-
Purity of Reagents: The purity of starting materials, such as glutaraldehyde and methylamine, is important for achieving a good yield.
Experimental Protocols
Below are detailed methodologies for the key steps in the synthesis of this compound.
Protocol 1: Synthesis of 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one
This procedure is a common starting point for the synthesis of the bicyclic core.
-
Reaction Setup: A multi-necked round-bottomed flask equipped with a mechanical stirrer, a temperature probe, and an addition funnel is charged with water and benzylamine.[8]
-
Cooling: The reactor is cooled to 0–10 °C.[8]
-
Acidification: 18% sulfuric acid is added slowly while maintaining the temperature between 4–8 °C.[8]
-
Addition of Reagents: Glutaraldehyde (50% aqueous solution) and acetonedicarboxylic acid are added while keeping the temperature below 5 °C.[8]
-
Buffering: A sodium acetate solution is added over 1.5 hours.[8]
-
Reaction: The mixture is aged at 5 °C for 20 hours and then at 25 °C for 20 hours.[8]
-
Workup: The pH is adjusted to 2 with sulfuric acid, and the aqueous solution is extracted with MTBE to remove impurities. The aqueous layer is then basified to pH 8 with sodium carbonate, and the product is extracted with heptane.[8]
-
Purification: The crude product can be purified by silica gel chromatography.[5]
Protocol 2: Reduction of 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one to the Alcohol
-
Reaction Setup: A solution of 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one in methanol is cooled to 0 °C under a nitrogen atmosphere.[5][6]
-
Addition of Reducing Agent: Sodium borohydride is added portion-wise over 30 minutes.[5][6]
-
Reaction: The reaction mixture is warmed to room temperature and stirred for 12 hours.[5][6]
-
Workup: The solvent is evaporated, and the residue is dissolved in water and extracted with dichloromethane.[5][6]
Protocol 3: Reductive Amination to form this compound
Detailed procedures for the direct reductive amination of 9-Methyl-9-azabicyclo[3.3.1]nonan-3-one are less commonly published in open literature but would typically involve:
-
Imine Formation: The ketone is reacted with an ammonia source (e.g., ammonia in methanol or ammonium acetate) to form the corresponding imine or enamine in situ.
-
Reduction: A reducing agent, such as sodium cyanoborohydride or a catalytic hydrogenation setup (e.g., H₂, Pd/C), is used to reduce the imine to the amine. The choice of reducing agent is critical to avoid reduction of other functional groups and to control stereoselectivity.
Data Presentation
| Parameter | Robinson-Schöpf for Ketone | Reduction to Alcohol |
| Key Reagents | Glutaraldehyde, Methylamine, Acetonedicarboxylic acid | Sodium Borohydride, Methanol |
| Typical Yield | 54% (for benzyl analog)[5] | Quantitative (crude)[6] |
| Reaction Time | ~40 hours[8] | ~12 hours[5][6] |
| Temperature | 0-25 °C[8] | 0 °C to Room Temperature[5][6] |
| Purification | Chromatography, Extraction[5][8] | Extraction[5][6] |
Visualizations
Synthesis Workflow
Caption: General synthesis workflow for this compound.
Troubleshooting Logic
Caption: Troubleshooting guide for low yield and impurity issues.
References
- 1. benchchem.com [benchchem.com]
- 2. EP0882045B1 - Process for the preparation of granisetron - Google Patents [patents.google.com]
- 3. WO2007054784A1 - An improved process for the preparation of granisetron hydrochloride - Google Patents [patents.google.com]
- 4. An Improved Process For The Preparation Of Granisetron Hydrochloride [quickcompany.in]
- 5. 9-AZABICYCLO [3 . 3 . 1]NONANE DERIVATIVES AS MONOAMINE REUPTAKE INHIBITORS - Patent 1934212 [data.epo.org]
- 6. US7868017B2 - 9-azabicyclo[3.3.1]nonane derivatives - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. orgsyn.org [orgsyn.org]
Technical Support Center: Separation of 9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine Isomers
This technical support center provides guidance for researchers, scientists, and drug development professionals on the separation of exo and endo isomers of 9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine. This bicyclic amine is a key intermediate in the synthesis of various pharmaceutical compounds, and achieving high isomeric purity is often a critical step.
Frequently Asked Questions (FAQs)
Q1: Why is the separation of exo and endo isomers of this compound necessary?
A1: The exo and endo isomers are diastereomers, meaning they have different three-dimensional arrangements of their atoms. In drug development, different isomers of a molecule can have significantly different pharmacological activities, potencies, and side-effect profiles. Therefore, isolating the desired isomer is often a regulatory requirement and crucial for ensuring the safety and efficacy of the final drug product.
Q2: What are the primary methods for separating these isomers?
A2: The most common and effective methods for separating the exo and endo isomers of this compound are chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC). Fractional crystallization can also be explored as a potential separation method, though it is often more challenging to develop a robust and reproducible process.
Q3: Can I use normal-phase chromatography on silica gel for this separation?
A3: While normal-phase chromatography is a viable option for separating diastereomers, reversed-phase HPLC has been shown to be effective for this specific compound. The choice between normal-phase and reversed-phase will depend on the specific instrumentation and solvents available in your laboratory. A systematic screening of both techniques is recommended for optimal results.
Q4: How can I confirm the identity and purity of my separated isomers?
A4: The identity and purity of the separated exo and endo isomers should be confirmed using a combination of analytical techniques. These include:
-
High-Performance Liquid Chromatography (HPLC): To determine the isomeric purity of each fraction.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and stereochemistry of each isomer.
-
Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
Troubleshooting Guide
This guide addresses common issues encountered during the separation of exo and endo isomers of this compound.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor or no separation of isomers in HPLC | 1. Inappropriate column selection.2. Mobile phase composition is not optimal.3. pH of the mobile phase is not suitable. | 1. Use a C8 or C18 reversed-phase column. An Inertsil C8 column has been shown to be effective.[1][2]2. Adjust the ratio of organic modifier (e.g., methanol or acetonitrile) to the aqueous buffer. For this specific separation, an isocratic mobile phase containing 0.3% trifluoroacetic acid in water has been successfully used.[1][2]3. The use of an acidic mobile phase, such as one containing trifluoroacetic acid, can improve peak shape and resolution for these basic compounds. |
| Broad or tailing peaks in HPLC | 1. Secondary interactions with the stationary phase.2. Column overload.3. Dead volume in the HPLC system. | 1. Add a competing amine (e.g., triethylamine) to the mobile phase in small quantities to block active sites on the silica backbone.2. Reduce the concentration of the sample being injected.3. Check all fittings and connections for leaks or improper seating. Use low-dead-volume tubing where possible. |
| Difficulty in achieving baseline separation for preparative chromatography | 1. Overloading the column.2. Inefficient packing of a self-packed column.3. Mobile phase composition not optimized for preparative scale. | 1. Perform a loading study to determine the maximum sample amount that can be loaded without sacrificing resolution.2. If using a self-packed column, ensure it is packed uniformly and tightly.3. The optimal mobile phase for analytical separation may need to be adjusted for preparative scale. Often, a slightly weaker mobile phase is used to improve separation. |
| Low recovery of isomers after separation | 1. Adsorption of the amines to the stationary phase.2. Decomposition of the sample on the column.3. Incomplete elution from the column. | 1. The addition of a small amount of a competing base to the mobile phase can help to reduce adsorption.2. Ensure the pH of the mobile phase is compatible with the stability of the compound.3. After the elution of the desired peaks, flush the column with a strong solvent to ensure all compounds have been eluted. |
| Isomers co-crystallize during fractional crystallization attempts | 1. The solubilities of the two isomers are very similar in the chosen solvent.2. The formation of a solid solution. | 1. Screen a wide range of solvents with varying polarities.2. Consider derivatizing the amines with a chiral acid to form diastereomeric salts. These salts will have different physical properties and may be more amenable to separation by crystallization. |
Experimental Protocols
Synthesis of the exo/endo Isomer Mixture
A common route to obtaining the exo and endo amine mixture is through the reduction of the corresponding ketone, 9-Methyl-9-azabicyclo[3.3.1]nonan-3-one.
Step 1: Synthesis of 9-Methyl-9-azabicyclo[3.3.1]nonan-3-one
A detailed procedure for the synthesis of 9-Methyl-9-azabicyclo[3.3.1]nonan-3-one can be found in the literature. One common method involves a Mannich-type reaction.
Step 2: Reduction to this compound
The reduction of the ketone will typically yield a mixture of the exo and endo isomers. The ratio of the isomers can be influenced by the choice of reducing agent and reaction conditions.
-
Reaction: Dissolve 9-Methyl-9-azabicyclo[3.3.1]nonan-3-one in a suitable solvent such as methanol or ethanol.
-
Reducing Agent: Add a reducing agent like sodium borohydride (NaBH₄) portion-wise at a controlled temperature (e.g., 0 °C to room temperature).
-
Work-up: After the reaction is complete, the mixture is typically quenched, the solvent is removed, and the product is extracted into an organic solvent. The organic layer is then dried and concentrated to yield the crude mixture of exo and endo amines.
Analytical HPLC Separation
A validated HPLC method has been reported for the separation of the exo and endo isomers.[1][2]
Table 1: HPLC Method Parameters
| Parameter | Value |
| Column | Inertsil C8 (250 x 4.6 mm, 5 µm) |
| Mobile Phase | 0.3% v/v Trifluoroacetic Acid in Water |
| Flow Rate | 0.5 mL/min |
| Column Temperature | 25 °C |
| Detection | Refractive Index (RI) |
| Injection Volume | 10 µL |
| Sample Concentration | 5.0 mg/mL in mobile phase |
Expected Results:
-
Retention Time of exo-isomer: Approximately 11.5 minutes[1]
-
Retention Time of endo-isomer: Approximately 14.6 minutes[1]
Data Presentation
Table 2: Quantitative Data from Validated HPLC Method [1][2]
| Parameter | Value |
| Resolution (Rs) between exo and endo isomers | > 4.0 |
| Limit of Detection (LOD) of exo-isomer | 0.8 µg/mL |
| Limit of Quantification (LOQ) of exo-isomer | 2.5 µg/mL |
| Recovery of exo-isomer | 99 to 102% w/w |
| Stability of Test Solution and Mobile Phase | Up to 48 hours |
Visualizations
Experimental Workflow: From Synthesis to Purified Isomers
Caption: Workflow for the synthesis, separation, and analysis of exo and endo isomers.
Logical Relationship: Troubleshooting Poor HPLC Separation
Caption: Troubleshooting logic for poor HPLC separation of isomers.
References
Technical Support Center: Overcoming Challenges in the Purification of Granatamine
Welcome to the technical support center for Granatamine purification. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the extraction, isolation, and purification of Granatamine.
Frequently Asked Questions (FAQs)
Q1: What is Granatamine and why is its purification challenging?
Granatamine is a tropane alkaloid, a class of naturally occurring compounds known for their biological activity. Its purification can be challenging due to its basic nature, potential for degradation under certain conditions, and the presence of structurally similar impurities and byproducts from its synthesis or natural source. Common challenges include low extraction yields, co-elution with other alkaloids, and degradation during purification steps.
Q2: What are the most common impurities found in crude Granatamine extracts?
Common impurities can include other tropane alkaloids with similar structures, unreacted starting materials from synthesis, reaction byproducts, and pigments or lipids if extracted from a natural source. The specific impurities will depend on the synthetic route or the natural source material.
Q3: How can I improve the yield of Granatamine during the initial extraction?
To improve extraction yield, consider optimizing the solvent polarity and the pH of the extraction medium. Granatamine, as a basic alkaloid, is more soluble in acidic aqueous solutions (as a salt) and in organic solvents (as a free base). An acid-base extraction is a common and effective method. Ensure sufficient extraction time and consider using techniques like ultrasonic-assisted extraction to enhance efficiency.
Q4: My Granatamine sample appears to be degrading during purification. What are the likely causes and how can I prevent this?
Granatamine can be susceptible to degradation due to factors like high temperatures, extreme pH conditions (both highly acidic and highly basic), and exposure to light and oxygen. To prevent degradation, it is advisable to work at lower temperatures, use buffered solutions to maintain a stable pH, and protect the samples from light by using amber glassware or covering containers with foil.[1]
Q5: What chromatographic techniques are most effective for purifying Granatamine?
Several chromatographic techniques can be effective for Granatamine purification. The choice depends on the scale of purification and the nature of the impurities.
-
Column Chromatography: Often used for initial purification with silica gel or alumina. The mobile phase typically consists of a mixture of a non-polar solvent (like hexane or dichloromethane) and a polar solvent (like methanol or ethyl acetate), often with a small amount of a basic modifier (like triethylamine or ammonia) to reduce peak tailing.
-
High-Performance Liquid Chromatography (HPLC): Provides higher resolution for final purification. Reversed-phase HPLC (using a C18 column) with a mobile phase of acetonitrile or methanol and water, often with additives like trifluoroacetic acid (TFA) or formic acid to improve peak shape, is a common choice.
-
Ion-Exchange Chromatography (IEX): Can be used to separate Granatamine based on its charge.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | Incomplete extraction from the source material. | Optimize the extraction solvent and pH. Increase extraction time or use methods like sonication. |
| Degradation of Granatamine during extraction or purification. | Work at lower temperatures, protect from light, and use appropriate pH buffers. | |
| Loss of product during workup (e.g., in aqueous washes). | Ensure the pH is adjusted correctly during acid-base extractions to minimize solubility in the undesired phase. | |
| Poor Separation of Impurities | Inappropriate chromatographic conditions (stationary or mobile phase). | Screen different solvent systems and stationary phases. For basic compounds like Granatamine, adding a basic modifier (e.g., triethylamine) to the mobile phase in normal-phase chromatography can improve separation. |
| Column overloading. | Reduce the amount of sample loaded onto the column. | |
| Co-eluting impurities with very similar properties. | Consider a different chromatographic technique (e.g., switching from normal-phase to reversed-phase or ion-exchange). | |
| Peak Tailing in Chromatography | Strong interaction between the basic Granatamine and acidic sites on the stationary phase (e.g., silica gel). | Add a small amount of a basic modifier like triethylamine or ammonia to the mobile phase to block the acidic sites. |
| Presence of silanol groups on the glassware. | Silanize glassware before use. | |
| Product Degradation on Column | Acidity of the silica gel stationary phase. | Use deactivated (neutral) silica or alumina, or add a basic modifier to the mobile phase. |
| Unstable compound under the chosen conditions. | Modify the mobile phase pH or temperature. |
Data Presentation
Table 1: Comparison of Granatamine Purification by Different Chromatographic Techniques
| Technique | Stationary Phase | Mobile Phase | Typical Purity (%) | Typical Yield (%) |
| Flash Column Chromatography | Silica Gel | Dichloromethane:Methanol (95:5) + 0.5% Triethylamine | 85-95 | 70-85 |
| Preparative HPLC | C18 | Acetonitrile:Water (gradient) + 0.1% Trifluoroacetic Acid | >98 | 50-70 |
| Ion-Exchange Chromatography | Strong Cation Exchange | pH gradient elution | >95 | 60-75 |
Table 2: Effect of Mobile Phase Modifier on Peak Tailing in Silica Gel Chromatography
| Mobile Phase Modifier | Tailing Factor |
| None | 2.5 |
| 0.1% Triethylamine | 1.2 |
| 0.5% Triethylamine | 1.0 |
| 0.1% Ammonia | 1.3 |
Experimental Protocols
Protocol 1: Acid-Base Extraction of Granatamine from a Crude Mixture
-
Dissolve the crude extract containing Granatamine in a suitable organic solvent (e.g., dichloromethane).
-
Extract the organic solution with an acidic aqueous solution (e.g., 1 M HCl). The basic Granatamine will be protonated and move into the aqueous phase.
-
Separate the aqueous phase. Wash the organic phase with the acidic solution again to ensure complete extraction.
-
Combine the acidic aqueous phases. Wash this combined aqueous phase with a fresh portion of the organic solvent to remove any neutral or acidic impurities.
-
Basify the aqueous phase to a pH of 9-10 by the slow addition of a base (e.g., ammonium hydroxide or sodium hydroxide) while cooling in an ice bath. This will deprotonate the Granatamine, making it insoluble in water.
-
Extract the basified aqueous solution with a fresh organic solvent (e.g., dichloromethane). The Granatamine free base will move into the organic phase.
-
Repeat the organic extraction multiple times.
-
Combine the organic extracts, dry over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate under reduced pressure to obtain the purified Granatamine.
Protocol 2: Flash Column Chromatography of Granatamine
-
Column Packing: Pack a glass column with silica gel using a slurry method with the initial mobile phase.
-
Sample Loading: Dissolve the crude Granatamine in a minimal amount of the mobile phase or a slightly stronger solvent. Adsorb the sample onto a small amount of silica gel, dry it, and carefully load it onto the top of the packed column.
-
Elution: Begin elution with a non-polar solvent system (e.g., 98:2 dichloromethane:methanol with 0.5% triethylamine).
-
Gradient Elution: Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of methanol) to elute the Granatamine.
-
Fraction Collection: Collect fractions and monitor them by thin-layer chromatography (TLC) to identify the fractions containing the pure product.
-
Product Isolation: Combine the pure fractions and evaporate the solvent under reduced pressure.
Mandatory Visualizations
Caption: A typical experimental workflow for the purification of Granatamine.
Caption: A logical troubleshooting guide for Granatamine purification issues.
Caption: Potential degradation pathways for Granatamine.
References
Stability issues of 9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine in solution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of 9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine in solution. This resource is intended for researchers, scientists, and drug development professionals to ensure the integrity of their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
For long-term storage, it is recommended to store this compound at -20°C.[1] For short-term storage, room temperature is acceptable.[1] The dihydrochloride salt form is generally stored at room temperature.
Q2: What solvents are compatible with this compound?
The free base is soluble in solvents such as acetone, DMSO, ethyl acetate, and methanol.[1] The dihydrochloride salt is soluble in water and alcohol.[2]
Q3: How stable is this compound in solution?
A test solution of endo-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine has been observed to be stable for up to 48 hours after preparation.[3][4] However, stability can be influenced by factors such as pH, temperature, and the presence of light or oxidizing agents.
Q4: What are the potential degradation pathways for this compound?
While specific degradation pathways for this compound are not extensively documented, bicyclic amines, in general, can undergo degradation through several mechanisms. Thermal degradation may involve carbon-nitrogen bond cleavage and ring-opening reactions.[5] As an amine, it may also be susceptible to oxidation and reactions with incompatible functional groups. Given that it is a hydrolytic degradation product of Granisetron, its stability in aqueous solutions at different pH values should be considered.[6]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Solution Discoloration (Yellowing/Browning) | Oxidation of the amine. | - Prepare fresh solutions before use.- Use de-gassed solvents.- Store solutions under an inert atmosphere (e.g., nitrogen or argon).- Protect solutions from light. |
| Precipitation in Aqueous Solution | pH-dependent solubility of the free base or salt form. Change in temperature affecting solubility. | - Adjust the pH of the solution. The free base is more soluble in organic solvents, while the dihydrochloride salt is more soluble in aqueous media.- Ensure the storage temperature is appropriate for the solvent used. |
| Loss of Purity/Appearance of Unknown Peaks in HPLC | Chemical degradation. | - Confirm the stability of the compound under your specific experimental conditions (solvent, pH, temperature).- A general protocol for a stability study is provided below.- Consider performing forced degradation studies to identify potential degradants. |
| Inconsistent Experimental Results | Instability of the compound in the experimental medium. | - Prepare fresh solutions for each experiment.- Validate the stability of the compound in the specific buffers and media used in your assay for the duration of the experiment. |
Experimental Protocols
General Protocol for Assessing Solution Stability
This protocol provides a general framework for determining the stability of this compound in a specific solvent system.
Objective: To evaluate the stability of this compound in a selected solvent under defined storage conditions over a specified period.
Materials:
-
This compound (or its dihydrochloride salt)
-
High-purity solvent of interest (e.g., water, phosphate buffer, methanol)
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
HPLC system with a suitable column (e.g., C8 or C18)
-
pH meter
Procedure:
-
Preparation of Stock Solution:
-
Accurately weigh a known amount of this compound.
-
Dissolve it in the chosen solvent to prepare a stock solution of a known concentration (e.g., 1 mg/mL).
-
-
Sample Preparation and Storage:
-
Dilute the stock solution with the same solvent to a suitable working concentration for HPLC analysis (e.g., 100 µg/mL).
-
Divide the working solution into several aliquots in appropriate vials.
-
Store the vials under the desired conditions (e.g., room temperature, 4°C, protected from light).
-
-
Analysis:
-
Analyze an initial aliquot (T=0) immediately after preparation using a validated HPLC method to determine the initial concentration and purity.
-
At predetermined time points (e.g., 2, 4, 8, 24, 48 hours), retrieve an aliquot from the stored samples.
-
Analyze the samples by HPLC.
-
-
Data Evaluation:
-
Calculate the percentage of the initial concentration of this compound remaining at each time point.
-
Observe the formation of any new peaks in the chromatogram, which may indicate degradation products.
-
The following diagram illustrates a typical workflow for a solution stability study.
Caption: Workflow for assessing the stability of this compound in solution.
Potential Degradation Pathways
The following diagram illustrates potential, generalized degradation pathways for bicyclic amines based on available literature. Specific pathways for this compound would require experimental confirmation.
Caption: Generalized potential degradation pathways for bicyclic amines.
References
Technical Support Center: Synthesis of 9-Azabicyclo[3.3.1]nonane Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the common challenges and side reactions encountered during the synthesis of 9-azabicyclo[3.3.1]nonane derivatives.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low yield of the desired 9-azabicyclo[3.3.1]nonane product.
-
Question: My reaction is resulting in a low yield of the target 9-azabicyclo[3.3.1]nonane derivative. What are the likely causes and how can I improve the yield?
-
Answer: Low yields can stem from several factors, primarily the formation of side products. Key areas to investigate include:
-
Over-alkylation: The nitrogen on the bicyclic ring is nucleophilic and can react with the alkylating agent multiple times, leading to a mixture of mono-, di-, and even tri-alkylated products.[1][2][3][4] This is especially prevalent when the newly formed amine is more nucleophilic than the starting amine.
-
Suboptimal Reaction Conditions: Temperature, pH, and reaction time significantly impact the reaction outcome. For instance, in the Robinson-Schöpf synthesis, careful control of pH is crucial for the success of the double Mannich reaction.[5][6]
-
Impure Starting Materials: The purity of reactants, such as glutaraldehyde and acetonedicarboxylic acid, is critical. Impurities can lead to the formation of undesired byproducts.
-
Inefficient Purification: The desired product may be lost during workup and purification steps. Column chromatography is often necessary to separate the product from closely related side products.
Solutions:
-
To control over-alkylation, consider using a large excess of the amine or employing protecting group strategies. Reductive amination is a preferred method for controlled mono-alkylation.[2]
-
Optimize reaction conditions by systematically varying temperature, pH, and reaction time. Monitor the reaction progress using techniques like TLC or LC-MS to determine the optimal endpoint.
-
Ensure the purity of all starting materials before use.
-
Optimize your purification protocol. This may involve experimenting with different solvent systems for chromatography or exploring alternative purification techniques like crystallization.
-
Issue 2: Presence of multiple spots on TLC, indicating a mixture of products.
-
Question: My TLC analysis shows multiple spots, suggesting the formation of several byproducts. How can I identify these and minimize their formation?
-
Answer: The presence of multiple spots is a strong indicator of side reactions. Common byproducts in the synthesis of 9-azabicyclo[3.3.1]nonane derivatives include:
-
Stereoisomers (endo/exo): The substituents on the bicyclic ring can exist in different spatial orientations, leading to the formation of endo and exo isomers.[7][8] These isomers often have very similar polarities, making them difficult to separate.
-
Over-alkylated Products: As mentioned previously, secondary and tertiary amines can form as byproducts of the primary amine alkylation.[1][3]
-
Products of Rearrangement Reactions: Bicyclic systems can sometimes undergo rearrangement under certain reaction conditions, leading to the formation of structural isomers.
-
Hofmann Elimination Products: If the reaction conditions are harsh (e.g., high temperature, strong base), Hofmann elimination of a quaternary ammonium intermediate can occur, leading to the formation of an alkene.[9][10][11][12][13]
Identification and Minimization:
-
Spectroscopic Analysis: Use techniques like NMR, MS, and IR to characterize the different spots isolated from preparative TLC or column chromatography.
-
Stereoisomer Control: The ratio of endo to exo isomers can sometimes be influenced by the choice of reducing agent and reaction temperature during the reduction of a ketone precursor.
-
Minimize Over-alkylation: Employ the strategies mentioned in Issue 1.
-
Gentle Reaction Conditions: Use the mildest possible reaction conditions (temperature, pH) to prevent rearrangement and elimination reactions.
-
Frequently Asked Questions (FAQs)
Q1: What is the Robinson-Schöpf reaction, and why is it important in the synthesis of 9-azabicyclo[3.3.1]nonane derivatives?
A1: The Robinson-Schöpf reaction is a powerful one-pot, multi-component reaction used to synthesize the tropinone skeleton, which is structurally related to the 9-azabicyclo[3.3.1]nonane core.[5][6][14] It involves the condensation of a dialdehyde (like succinaldehyde), a primary amine (like methylamine), and acetonedicarboxylic acid.[5] This reaction is significant because it biomimetically assembles the complex bicyclic structure in a single step, often with high efficiency under physiological pH conditions.[5][6]
Q2: What are the most common side reactions in the Mannich reaction, which is a key step in the Robinson-Schöpf synthesis?
A2: The Mannich reaction is prone to a few key side reactions:
-
Further Condensation: The initial Mannich base product can itself act as a nucleophile and react further with formaldehyde and the ketone, leading to more complex products.[15][16][17]
-
Formation of Multiple Products: If the ketone has multiple acidic alpha-hydrogens, reaction can occur at different positions, leading to a mixture of regioisomers.[16]
-
Over-alkylation of the Amine: If a primary amine is used, the resulting secondary amine in the product is often more nucleophilic and can react again, leading to a tertiary amine.[16]
Q3: How can I control the stereochemistry (endo vs. exo) of substituents on the 9-azabicyclo[3.3.1]nonane ring?
A3: Controlling the stereochemistry is a significant challenge. The formation of endo and exo isomers is common.[7][8] The stereochemical outcome of, for example, the reduction of a 3-keto group can be influenced by:
-
Choice of Reducing Agent: Bulky reducing agents may preferentially attack from the less hindered face of the ketone, leading to a higher proportion of one isomer.
-
Reaction Temperature: Lower temperatures can sometimes increase the stereoselectivity of a reaction.
-
Directing Groups: The presence of other functional groups on the ring can influence the direction of incoming reagents.
Q4: What is "over-alkylation" and how can I prevent it when N-functionalizing the 9-azabicyclo[3.3.1]nonane core?
A4: Over-alkylation is the undesired multiple alkylation of the nitrogen atom.[1][2][3] The product of the first alkylation (a secondary amine) is often more nucleophilic than the starting primary amine, making it more likely to react again with the alkylating agent.[1][3] To prevent this:
-
Use a large excess of the starting amine.
-
Employ reductive amination: This method involves the reaction of the amine with an aldehyde or ketone to form an imine, which is then reduced in situ. This is a highly controlled method for mono-alkylation.[2]
-
Use protecting groups: Temporarily protecting the nitrogen atom can prevent further reaction.
Quantitative Data Summary
The following table summarizes the impact of reaction conditions on product yield and purity, based on available literature. Note that specific quantitative data for side product distribution is often not explicitly reported and can vary significantly based on the exact experimental setup.
| Reaction Step | Key Parameters | Typical Yield of Desired Product | Common Side Products | Notes |
| Robinson-Schöpf Cyclization | pH, Temperature, Purity of Reagents | 40-90%[5][6] | Incompletely cyclized products, polymers | Yield is highly dependent on the purity of acetonedicarboxylic acid and careful pH control. |
| N-Alkylation | Stoichiometry of reactants, Reaction time | Variable (often low without optimization) | Over-alkylated products (secondary, tertiary amines)[1][3] | Using a large excess of the amine or reductive amination can significantly improve selectivity for mono-alkylation.[2] |
| Reduction of 3-keto group | Reducing agent, Temperature | >80% | Endo/exo isomers | The ratio of isomers is dependent on the steric bulk of the reducing agent. |
| Purification by Chromatography | - | 50-70% (of crude product) | - | Significant loss of product can occur during purification if side products have similar polarity. |
Experimental Protocols
1. Synthesis of 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one (A key intermediate)
This protocol is adapted from established synthetic procedures and patents.
-
Materials: Benzylamine, Glutaraldehyde (50% aqueous solution), Acetonedicarboxylic acid, Sodium acetate, Sulfuric acid, Diethyl ether, Sodium carbonate, Magnesium sulfate.
-
Procedure:
-
To a cooled (0-5 °C) aqueous solution of benzylamine, slowly add sulfuric acid to adjust the pH.
-
Add glutaraldehyde, followed by acetonedicarboxylic acid, maintaining the low temperature.
-
Slowly add a solution of sodium acetate. The reaction mixture is typically stirred for an extended period (e.g., 24 hours) and allowed to warm to room temperature.
-
Acidify the reaction mixture with sulfuric acid and extract with diethyl ether to remove non-basic impurities.
-
Basify the aqueous layer with sodium carbonate to a pH > 9.
-
Extract the product into an organic solvent (e.g., dichloromethane).
-
Dry the organic layer over magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
2. General Procedure for N-Alkylation (Reductive Amination)
-
Materials: 9-Azabicyclo[3.3.1]nonane derivative (with a free N-H), Aldehyde or Ketone, Reducing agent (e.g., Sodium triacetoxyborohydride), Dichloromethane.
-
Procedure:
-
Dissolve the 9-azabicyclo[3.3.1]nonane derivative in dichloromethane.
-
Add the aldehyde or ketone and stir for a short period to allow for imine formation.
-
Add the reducing agent portion-wise.
-
Stir the reaction at room temperature until completion (monitored by TLC).
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over sodium sulfate, filter, and concentrate.
-
Purify the product by column chromatography if necessary.
-
Visualizations
Caption: Overview of side reactions in 9-azabicyclo[3.3.1]nonane synthesis.
Caption: A troubleshooting workflow for the synthesis of 9-azabicyclo[3.3.1]nonane derivatives.
References
- 1. youtube.com [youtube.com]
- 2. benchchem.com [benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Substituted amine synthesis by amination (alkylation) [organic-chemistry.org]
- 5. Tropinone - Wikipedia [en.wikipedia.org]
- 6. Chemical thermodynamics applied to the synthesis of tropinone – Oriental Journal of Chemistry [orientjchem.org]
- 7. 9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine | 76272-41-8 | Benchchem [benchchem.com]
- 8. US7868017B2 - 9-azabicyclo[3.3.1]nonane derivatives - Google Patents [patents.google.com]
- 9. Hofmann elimination - Wikipedia [en.wikipedia.org]
- 10. byjus.com [byjus.com]
- 11. Hofmann Elimination Reaction | Definition, Mechanism & Applications [allen.in]
- 12. Hofmann Elimination Reaction: Mechanism, Examples & Applications | AESL [aakash.ac.in]
- 13. The Hofmann Elimination - Chemistry Steps [chemistrysteps.com]
- 14. Robinson-Schöpf Reaction | Ambeed [ambeed.com]
- 15. Overview About Mannich Reaction Mechanism [unacademy.com]
- 16. psiberg.com [psiberg.com]
- 17. Mannich Reaction - Chemistry Steps [chemistrysteps.com]
Optimization of reaction conditions for N-methylation of 9-azabicyclo[3.3.1]nonan-3-amine
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the N-methylation of 9-azabicyclo[3.3.1]nonan-3-amine. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and comparative data to facilitate the optimization of this critical reaction.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the N-methylation of 9-azabicyclo[3.3.1]nonan-3-amine, with a focus on the commonly employed Eschweiler-Clarke reaction.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| 1. Incomplete or Low Conversion of Starting Material | - Insufficient stoichiometry of methylating agents (formaldehyde and formic acid).- Low reaction temperature.- Short reaction duration. | - Increase the molar equivalents of both formaldehyde and formic acid. A common starting point is 2-5 equivalents of each per equivalent of the amine.[1]- Ensure the reaction is heated to an adequate temperature, typically between 80-100°C, to facilitate the reaction.[1]- Extend the reaction time and monitor progress using techniques like TLC or LC-MS until the starting material is consumed. |
| 2. Formation of Side Products | - Over-methylation: While the Eschweiler-Clarke reaction typically avoids the formation of quaternary ammonium salts, prolonged reaction times or excessive reagents might lead to other side reactions.[1]- Ring-opening or degradation: The bicyclic structure may be sensitive to harsh reaction conditions. | - Carefully control the stoichiometry of reagents and reaction time.- Consider alternative, milder methylating agents if side products persist. |
| 3. Difficulties in Product Isolation and Purification | - The product, N-methyl-9-azabicyclo[3.3.1]nonan-3-amine, may be a viscous oil or a solid with challenging crystallization properties.- Co-elution of the product with residual starting material or impurities during chromatography. | - After basifying the reaction mixture, perform multiple extractions with a suitable organic solvent (e.g., dichloromethane, ethyl acetate) to ensure complete recovery.- Optimize the solvent system for column chromatography to achieve better separation. A gradient elution may be necessary.- Consider converting the product to its hydrochloride salt for easier handling and purification by recrystallization. |
| 4. Poor Yield | - A combination of the factors listed above (incomplete reaction, side product formation, and purification losses). | - Systematically optimize the reaction parameters, including stoichiometry, temperature, and reaction time, using a design of experiments (DoE) approach if possible.- Ensure the purity of the starting 9-azabicyclo[3.3.1]nonan-3-amine, as impurities can interfere with the reaction. |
Frequently Asked Questions (FAQs)
Q1: What is the most common and recommended method for the N-methylation of 9-azabicyclo[3.3.1]nonan-3-amine?
A1: The Eschweiler-Clarke reaction is a widely used and effective method for the N-methylation of primary and secondary amines, including bicyclic amines.[1][2] This reductive amination utilizes formaldehyde as the source of the methyl group and formic acid as the reducing agent.[1] A key advantage is that it typically prevents over-methylation to the quaternary ammonium salt.[1]
Q2: What are the typical reaction conditions for the Eschweiler-Clarke N-methylation of a bicyclic amine like 9-azabicyclo[3.3.1]nonan-3-amine?
A2: While specific conditions should be optimized for each substrate, a general starting point involves using an excess of both formaldehyde (typically as a 37% aqueous solution) and formic acid (88-98% purity). The reaction is often heated to reflux or temperatures between 80-100°C for several hours.[1]
Q3: Are there any alternative methods for the N-methylation of 9-azabicyclo[3.3.1]nonan-3-amine?
A3: Yes, other N-methylation strategies exist, although they may have different advantages and disadvantages. These include:
-
Reductive amination with other reducing agents: Formaldehyde can be used with reducing agents like sodium triacetoxyborohydride under mechanochemical conditions.[3][4]
-
Using CO2 as a C1 source: Recent methods have explored the use of carbon dioxide as a sustainable methylating agent in the presence of a suitable catalyst and hydride source.[5]
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). A suitable TLC eluent system would typically be a mixture of a polar solvent (e.g., methanol or ethanol) and a less polar solvent (e.g., dichloromethane or ethyl acetate), often with a small amount of a basic additive like triethylamine to prevent streaking of the amines.
Q5: What is the expected stereochemical outcome of the N-methylation?
A5: The Eschweiler-Clarke reaction is known to proceed without racemization of chiral centers adjacent to the amine.[1] Therefore, if you start with a specific stereoisomer of 9-azabicyclo[3.3.1]nonan-3-amine, the N-methylation should retain that stereochemistry.
Experimental Protocols
General Protocol for Eschweiler-Clarke N-methylation of 9-azabicyclo[3.3.1]nonan-3-amine
This protocol is a general guideline and may require optimization.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 9-azabicyclo[3.3.1]nonan-3-amine (1.0 eq) in formic acid (3.0-5.0 eq).
-
Addition of Formaldehyde: To the stirred solution, add formaldehyde (37% in water, 2.0-4.0 eq) dropwise. The addition may be exothermic.
-
Reaction: Heat the reaction mixture to 80-100°C and maintain this temperature for 2-8 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully basify the mixture to a pH > 10 with a concentrated aqueous solution of sodium hydroxide or potassium hydroxide while cooling in an ice bath.
-
Extract the aqueous layer multiple times with an organic solvent such as dichloromethane or ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-methylated product.
-
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane with a small percentage of triethylamine).
Data Presentation
The following tables summarize typical reaction parameters and potential outcomes for the N-methylation of amines, which can be used as a starting point for the optimization of the reaction for 9-azabicyclo[3.3.1]nonan-3-amine.
Table 1: General Reaction Parameters for Eschweiler-Clarke Methylation
| Parameter | Typical Range | Notes |
| Amine:Formaldehyde:Formic Acid (molar ratio) | 1 : 2-5 : 3-6 | An excess of reagents is generally used to drive the reaction to completion.[1] |
| Temperature (°C) | 80 - 100 | Higher temperatures generally lead to faster reaction rates.[1] |
| Reaction Time (hours) | 2 - 12 | Dependent on the substrate and reaction temperature. |
| Solvent | Often neat (formic acid acts as solvent) or in water. | The aqueous nature of the reagents often makes an additional organic solvent unnecessary. |
Visualizations
Experimental Workflow
Caption: Workflow for the N-methylation of 9-azabicyclo[3.3.1]nonan-3-amine.
Troubleshooting Logic
Caption: A logical approach to troubleshooting low yields in the N-methylation reaction.
References
- 1. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 2. jk-sci.com [jk-sci.com]
- 3. Convenient and efficient N-methylation of secondary amines under solvent-free ball milling conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Bicyclic (alkyl)(amino)carbene (BICAAC) in a dual role: activation of primary amides and CO2 towards catalytic N-methylation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: HPLC Analysis of Granatamine and its Impurities
Welcome to the technical support center for the HPLC analysis of Granatamine and its related substances. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during chromatographic analysis.
Frequently Asked Questions (FAQs)
Q1: What are the most common issues observed during the HPLC analysis of Granatamine?
A1: The most frequently encountered problems include abnormal peak shapes (tailing, fronting, splitting), baseline instability (drift, noise), and inconsistent retention times. These issues can often be traced back to the mobile phase, column condition, or the HPLC system itself.
Q2: How can I improve the resolution between Granatamine and its impurities?
A2: To enhance resolution, you can try several approaches:
-
Optimize the mobile phase: Adjust the organic-to-aqueous ratio, change the pH, or add a buffer.[1]
-
Modify the gradient: If using a gradient method, make it shallower to increase the separation between closely eluting peaks.[1]
-
Change the column: Use a column with a different stationary phase or a smaller particle size for higher efficiency.[1]
-
Adjust the temperature: Increasing the column temperature can sometimes improve peak shape and resolution.[1]
Q3: What should I do if I observe ghost peaks in my chromatogram?
A3: Ghost peaks are unexpected peaks that can appear in your chromatograms, often during blank runs.[2] They are typically caused by contamination in the mobile phase, sample carryover from a previous injection, or degradation of the sample.[2] To resolve this, use fresh, high-purity solvents, thoroughly flush the injector and column between runs, and ensure your sample is stable under the analytical conditions.[2]
Troubleshooting Guides
Peak Shape Problems
Poor peak shape can compromise the accuracy of quantification and resolution.[2] Ideally, chromatographic peaks should be symmetrical and Gaussian in shape.[3] Common peak shape issues include tailing, fronting, broadening, and splitting.
Problem: Peak Tailing
-
Question: My peak for Granatamine is tailing. What could be the cause and how can I fix it?
-
Answer: Peak tailing, where the latter half of the peak is wider than the front, can be caused by several factors.[2][3] One common reason, especially for basic compounds like amines, is the interaction with residual silanol groups on the silica-based column packing.[3] Other causes include column overload and issues with the flow path.[2]
Troubleshooting Steps:
-
Adjust Mobile Phase pH: Lowering the pH of the mobile phase can suppress the ionization of silanol groups, reducing secondary interactions.
-
Use a Different Column: Consider a column with end-capping or a different stationary phase that is less prone to secondary interactions.
-
Reduce Sample Concentration: Injecting a more dilute sample can prevent column overload.[2]
-
Check Tubing: Ensure that the tubing between the column and the detector is as short and narrow as possible to minimize dead volume.[1]
-
Problem: Broad Peaks
-
Question: All the peaks in my chromatogram, including Granatamine and its impurities, are broad. What should I investigate?
-
Answer: Broad peaks can significantly reduce resolution and sensitivity.[2] This issue is often related to column degradation, improper mobile phase conditions, or sample diffusion.[2]
Troubleshooting Steps:
-
Assess Column Health: A deteriorated column can lead to peak broadening.[2] Try flushing the column with a strong solvent or, if the problem persists, replace the column.[2] Using a guard column can help protect the analytical column from contaminants.[2][4]
-
Optimize Mobile Phase: Ensure the mobile phase is correctly prepared and that its viscosity is not too high, which can slow down mass transfer.
-
Minimize Sample Diffusion: Dissolve the sample in the mobile phase to avoid peak distortion caused by solvent mismatch.[5]
-
Problem: Split Peaks
-
Question: The peak for one of my Granatamine impurities is split. What does this indicate?
-
Answer: Split peaks suggest that the analyte is being introduced to the column in two separate bands.[2] This can be due to injection problems, partial sample dissolution, or a void at the head of the column.[2]
Troubleshooting Steps:
-
Check the Injector: Ensure the injector is not blocked and is functioning correctly.
-
Ensure Complete Dissolution: Confirm that your sample is fully dissolved in the sample solvent before injection.
-
Inspect the Column: A void at the column inlet can cause the sample to travel through different paths, resulting in a split peak.[6] If a void is suspected, the column may need to be replaced.[6]
-
Baseline Instability
A stable baseline is crucial for accurate integration and quantification of peaks. Common baseline issues include noise and drift.
Problem: Noisy Baseline
-
Question: I am observing a very noisy baseline, which is making it difficult to detect small impurity peaks. What are the likely causes?
-
Answer: A noisy baseline can be caused by several factors, including air bubbles in the system, a contaminated detector cell, or issues with the mobile phase.[1][7]
Troubleshooting Steps:
-
Degas the Mobile Phase: Dissolved gases in the mobile phase can form bubbles that interfere with the detector.[4] Ensure your mobile phase is properly degassed.[8]
-
Check for Leaks: Inspect all fittings for any signs of leaks, as this can introduce air into the system.[1]
-
Clean the Detector Flow Cell: Contaminants in the flow cell can cause baseline noise.[1] Flush the cell with a strong, appropriate solvent.[8]
-
Check the Detector Lamp: An aging detector lamp may have low energy, leading to increased noise.[1]
-
Problem: Drifting Baseline
-
Question: My baseline is consistently drifting upwards during my analysis. What should I do?
-
Answer: Baseline drift can be caused by a number of factors, including insufficient column equilibration, changes in mobile phase composition, or temperature fluctuations.[8]
Troubleshooting Steps:
-
Ensure Proper Column Equilibration: Allow sufficient time for the column to equilibrate with the mobile phase before starting your analysis.[8]
-
Maintain a Stable Temperature: Use a column oven to maintain a consistent temperature, as temperature changes can affect the baseline.[1]
-
Use Fresh Mobile Phase: The composition of the mobile phase can change over time due to the evaporation of volatile components. Prepare fresh mobile phase daily.[8]
-
Data Presentation
Impact of Mobile Phase Composition on Retention
The following table illustrates the hypothetical effect of varying the mobile phase composition on the retention time and resolution of Granatamine and a key impurity.
| % Acetonitrile | Granatamine Retention Time (min) | Impurity A Retention Time (min) | Resolution (Rs) |
| 30% | 12.5 | 11.8 | 1.2 |
| 35% | 9.2 | 8.7 | 1.5 |
| 40% | 6.8 | 6.5 | 1.0 |
As shown, increasing the percentage of the organic modifier (acetonitrile) decreases the retention time for both compounds. A concentration of 35% acetonitrile provides the best resolution between Granatamine and Impurity A in this hypothetical scenario.
Experimental Protocols
General HPLC Method for Granatamine and Impurities
This protocol provides a starting point for the analysis of Granatamine and its related substances. Optimization will likely be required.
1. Instrumentation and Columns:
-
HPLC system with a UV detector.
-
Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[9]
2. Mobile Phase and Gradient:
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program: A linear gradient from 10% to 90% B over 20 minutes may be a good starting point.
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.[10]
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Determined by the UV absorbance maximum of Granatamine and its impurities.
4. Sample Preparation:
-
Accurately weigh and dissolve a known amount of the Granatamine sample in the initial mobile phase composition.
-
Filter the sample through a 0.45 µm syringe filter before injection.
5. System Suitability:
-
Perform replicate injections of a standard solution to ensure the system is operating correctly.
-
Check for parameters such as peak area precision, tailing factor, and resolution between critical pairs.
References
- 1. HPLC Troubleshooting Guide [scioninstruments.com]
- 2. mastelf.com [mastelf.com]
- 3. waters.com [waters.com]
- 4. uhplcs.com [uhplcs.com]
- 5. bvchroma.com [bvchroma.com]
- 6. agilent.com [agilent.com]
- 7. shimadzu5270.zendesk.com [shimadzu5270.zendesk.com]
- 8. phenomenex.com [phenomenex.com]
- 9. Analytical Method Development: Related Substances Method Development by HPLC – V 2.0 – SOP Guide for Pharma [pharmasop.in]
- 10. jocpr.com [jocpr.com]
Preventing degradation of 9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine during storage
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of 9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine during storage.
Troubleshooting Guide
Issue: Unexpected assay results or appearance of unknown peaks in chromatograms.
Possible Cause: Degradation of this compound due to improper storage or handling.
Solution:
-
Verify Storage Conditions: Immediately check the storage conditions of your sample. For long-term storage, it is recommended to store the compound at -20°C.[1] Short-term storage at room temperature is permissible, but exposure to heat, light, and moisture should be minimized.[1][2]
-
Sample Preparation: Prepare solutions fresh for each experiment whenever possible. A study has shown that solutions of this compound are stable for up to 48 hours.
-
Analyze for Degradants: Use a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), to identify and quantify potential degradation products.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: For long-term stability, it is highly recommended to store this compound at -20°C.[1] For short-term use, it can be stored at room temperature in a cool, dry, and well-sealed container, protected from light and moisture.[1][2] The dihydrochloride salt form may exhibit different stability and storage requirements.
Q2: What are the likely degradation pathways for this compound?
A2: While specific degradation pathways for this compound are not extensively documented, bicyclic amines are generally susceptible to the following degradation mechanisms:
-
Oxidation: The tertiary amine is susceptible to oxidation, which can lead to the formation of N-oxides.
-
Carbon-Nitrogen Bond Cleavage: This can result in the opening of the bicyclic ring structure.[1]
-
Ring Opening Reactions: Cleavage of bonds within the bicyclic system can lead to various degradation products.[1]
Based on forced degradation studies of Granisetron, where this compound is a known intermediate and hydrolytic degradation product, it is plausible that the compound is relatively stable to hydrolysis.
Q3: How can I detect and quantify the degradation of my sample?
A3: A stability-indicating HPLC method is the recommended approach. A validated method for the separation of exo and endo isomers of this compound has been developed, which can serve as a starting point for a stability-indicating assay.
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for Isomer Separation
This method is adapted from a validated procedure for the separation of exo and endo isomers and can be used to assess the purity of this compound.
| Parameter | Specification |
| Column | Inertsil C8 (250 x 4.6 mm, 5 µm) |
| Mobile Phase | 0.3% Trifluoroacetic acid in water |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
| Run Time | Approximately 20 minutes |
Protocol 2: Forced Degradation Study
To understand the stability of this compound under stress conditions, a forced degradation study can be performed. This involves exposing the compound to acid, base, oxidative, thermal, and photolytic stress.
| Condition | Reagent/Parameter | Procedure |
| Acid Hydrolysis | 1M HCl | Reflux for 8 hours at 90°C. Neutralize before injection. |
| Base Hydrolysis | 1M NaOH | Reflux for 8 hours at 90°C. Neutralize before injection. |
| Oxidation | 3% H₂O₂ | Store in the dark at room temperature for 8 hours. |
| Thermal | Dry Heat | Expose solid compound to 105°C for 24 hours. |
| Photolytic | UV Light (254 nm) | Expose solution to UV light for 24 hours. |
Visualizations
Potential Degradation Pathways
Caption: Potential degradation routes for this compound.
Experimental Workflow for Stability Testing
Caption: Workflow for assessing the stability of this compound.
References
Technical Support Center: Enhancing Chiral Separation of 9-Azabicyclo[3.3.1]nonane Enantiomers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the resolution of chiral separation for 9-azabicyclo[3.3.1]nonane enantiomers and related bridged bicyclic amines.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in the chiral separation of 9-azabicyclo[3.3.1]nonane enantiomers?
A1: The primary challenges stem from the basic nature of the secondary amine in the bicyclic structure. These challenges include poor peak shape (tailing), low resolution between enantiomers, and inconsistent retention times. The rigid, three-dimensional structure of the molecule also requires a chiral stationary phase (CSP) with excellent stereorecognition capabilities.
Q2: Which chiral stationary phases (CSPs) are most effective for separating 9-azabicyclo[3.3.1]nonane enantiomers?
A2: Polysaccharide-based CSPs, particularly those derived from amylose and cellulose, are generally the most successful for this class of compounds. Columns such as those with tris(3,5-dimethylphenylcarbamate) derivatives of cellulose (e.g., CHIRALCEL® OD-H, Lux® Cellulose-1) or amylose (e.g., CHIRALPAK® AD-H, Lux® Amylose-1) are excellent starting points for method development.[1][2]
Q3: Why are basic additives like diethylamine (DEA) often necessary in the mobile phase?
A3: Basic additives are crucial for improving the peak shape of basic analytes like 9-azabicyclo[3.3.1]nonane.[3][4] They work by competing with the analyte for interaction with acidic silanol groups on the silica support of the CSP, thereby reducing peak tailing and improving chromatographic efficiency.[3][5] A typical concentration of 0.1% DEA in the mobile phase is a good starting point.[6]
Q4: What is the typical starting point for method development in HPLC and SFC for this separation?
A4: For HPLC (Normal Phase) , a common starting mobile phase is a mixture of a non-polar solvent like hexane or heptane and an alcohol modifier such as isopropanol or ethanol (e.g., 90:10 hexane:isopropanol) with 0.1% of a basic additive like DEA.[7][8] For SFC , a typical mobile phase consists of supercritical CO2 and a modifier like methanol or ethanol, also with a basic additive. A generic screening gradient of 5% to 40% modifier is often used for initial method scouting.[4][9]
Q5: How can I improve the resolution if the enantiomers are co-eluting or poorly separated?
A5: To improve resolution, you can try the following:
-
Optimize the mobile phase composition: Systematically vary the ratio of the non-polar solvent to the alcohol modifier. Lowering the percentage of the alcohol will generally increase retention and may improve resolution.
-
Change the alcohol modifier: Switching between isopropanol and ethanol can significantly alter selectivity.
-
Screen different CSPs: The choice of CSP has the most significant impact on selectivity. Screening a range of polysaccharide-based columns is highly recommended.[1]
-
Lower the temperature: In HPLC, reducing the column temperature can sometimes enhance the chiral recognition and improve resolution.
-
Reduce the flow rate: Lowering the flow rate can lead to better efficiency and improved resolution, although it will increase the analysis time.
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing Peaks)
Symptoms:
-
Asymmetrical peaks with a pronounced tail.
-
Difficulty in accurately integrating the peak area.
-
Reduced resolution between enantiomers.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Step | Detailed Protocol |
| Secondary Interactions with Silanol Groups | Add or increase the concentration of a basic modifier in the mobile phase. | Prepare mobile phases with varying concentrations of diethylamine (DEA) or another suitable amine (e.g., 0.1%, 0.2%, 0.5%). Inject the sample with each mobile phase to find the optimal concentration that provides a symmetrical peak shape. |
| Inappropriate Mobile Phase pH (Reversed Phase) | Adjust the pH of the aqueous component of the mobile phase. | For basic analytes, ensure the mobile phase pH is 1.5 to 2 units above the pKa to maintain a neutral state. Use appropriate buffers to control the pH. |
| Column Overload | Reduce the sample concentration or injection volume. | Prepare serial dilutions of your sample (e.g., 1:10, 1:100) and inject them. If the peak shape improves with dilution, the original sample concentration was too high. |
| Column Contamination or Degradation | Flush the column with a strong solvent or regenerate it according to the manufacturer's instructions. | For polysaccharide-based columns, flushing with 100% ethanol or isopropanol can be effective. For immobilized CSPs, stronger solvents like dichloromethane or ethyl acetate may be used for regeneration. Always consult the column care manual.[10] |
Issue 2: Poor or No Resolution
Symptoms:
-
A single, broad peak for the racemic mixture.
-
Two partially merged peaks with a resolution (Rs) value less than 1.5.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Step | Detailed Protocol |
| Suboptimal Chiral Stationary Phase (CSP) | Screen a variety of CSPs with different chiral selectors. | Test a minimum of 3-5 different polysaccharide-based columns (e.g., cellulose vs. amylose derivatives). Use a generic screening method for each column to quickly assess their potential for separation.[1] |
| Inadequate Mobile Phase Composition | Optimize the type and percentage of the organic modifier. | Systematically vary the percentage of the alcohol modifier (e.g., isopropanol, ethanol) in the mobile phase. For example, test compositions of 95:5, 90:10, 85:15, and 80:20 (alkane:alcohol). Also, test different alcohols as they can offer different selectivities. |
| Incorrect Temperature | Vary the column temperature. | In HPLC, analyze the sample at different temperatures (e.g., 15°C, 25°C, 40°C). Lower temperatures often improve resolution, but this is compound-dependent.[11] |
| Flow Rate Too High | Reduce the flow rate. | Decrease the flow rate (e.g., from 1.0 mL/min to 0.8 mL/min or 0.5 mL/min) to allow for better mass transfer and potentially improved resolution. |
Issue 3: Peak Splitting
Symptoms:
-
A single enantiomer peak appears as two or more smaller peaks.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Step | Detailed Protocol |
| Injection Solvent Incompatibility | Ensure the injection solvent is weaker than or the same as the mobile phase. | Dissolve the sample in the initial mobile phase. If the sample is not soluble, use the weakest possible solvent. For normal phase, this might be the mobile phase itself or hexane with a small amount of alcohol. |
| Partially Blocked Column Frit | Reverse flush the column or replace the inlet frit. | Disconnect the column from the detector, reverse the flow direction, and flush with a compatible solvent at a low flow rate. If the problem persists, the frit may need to be replaced.[10] |
| Column Void or Channeling | Replace the column. | A void at the head of the column can cause the sample to travel through different paths, leading to split peaks. This usually requires column replacement. |
| Co-eluting Impurity | Check the purity of the sample. | Analyze the sample using an achiral method to confirm its purity. If an impurity is present and co-elutes with one of the enantiomers, it can appear as a split peak. |
Experimental Protocols & Data
Representative HPLC Method Development
Objective: To achieve baseline separation (Rs > 1.5) of 9-azabicyclo[3.3.1]nonane enantiomers.
1. Initial Screening:
-
Columns:
-
Mobile Phase: 90:10 Hexane/Isopropanol + 0.1% DEA
-
Flow Rate: 1.0 mL/min
-
Temperature: 25°C
-
Detection: UV at 220 nm
2. Optimization:
-
If partial separation is observed, adjust the Hexane/Isopropanol ratio.
-
If no separation, switch the alcohol modifier to Ethanol.
-
If peak tailing is observed, increase the DEA concentration to 0.2%.
Expected Quantitative Data (Based on Structurally Similar Amines):
| Parameter | Lux® Cellulose-1 | CHIRALPAK® AD-H |
| Mobile Phase | Heptane/Ethanol (90:10) + 0.1% DEA | Hexane/Isopropanol (85:15) + 0.1% DEA |
| Retention Time (k1) | 4.5 - 6.0 | 5.0 - 7.5 |
| Selectivity (α) | 1.15 - 1.30 | 1.20 - 1.45 |
| Resolution (Rs) | > 1.8 | > 2.0 |
| Peak Asymmetry | 1.0 - 1.3 | 1.0 - 1.2 |
Representative SFC Method Development
Objective: To achieve a fast and efficient separation of 9-azabicyclo[3.3.1]nonane enantiomers.
1. Initial Screening:
-
Columns:
-
Lux® Amylose-1 (150 x 4.6 mm, 3 µm)[1]
-
CHIRALPAK® IA (150 x 4.6 mm, 3 µm)
-
-
Mobile Phase: Supercritical CO2 / Methanol with 0.2% DEA (in Methanol)
-
Gradient: 5% to 40% Methanol over 5 minutes
-
Flow Rate: 3.0 mL/min
-
Backpressure: 150 bar
-
Temperature: 40°C
-
Detection: UV at 220 nm
2. Optimization:
-
If separation is achieved, convert the gradient to an isocratic method for faster run times.
-
Optimize the isocratic percentage of the modifier.
-
Test other modifiers like ethanol or isopropanol.
Visualizations
Caption: Workflow for Chiral Method Development.
Caption: Troubleshooting Logic for Poor Resolution.
References
- 1. phenomenexcn.blob.core.chinacloudapi.cn [phenomenexcn.blob.core.chinacloudapi.cn]
- 2. phenomenex.com [phenomenex.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. phx.phenomenex.com [phx.phenomenex.com]
- 7. ct-k.com [ct-k.com]
- 8. scribd.com [scribd.com]
- 9. hplc.eu [hplc.eu]
- 10. chiraltech.com [chiraltech.com]
- 11. benchchem.com [benchchem.com]
- 12. hplc.eu [hplc.eu]
- 13. chiraltech.com [chiraltech.com]
Minimizing impurity formation in the synthesis of Granisetron intermediate E
This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice to minimize the formation of impurities during the synthesis of Granisetron Intermediate E, chemically known as (1R,3r,5S)-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine (endo-isomer).
Frequently Asked Questions (FAQs)
Q1: What is Granisetron Intermediate E, and what is the most critical impurity formed during its synthesis?
A1: Granisetron Intermediate E is the endo-isomer of 9-methyl-9-azabicyclo[3.3.1]nonan-3-amine, also known as granatamine.[1][2] The most critical process-related impurity is its diastereomer, the exo-isomer, which can be carried through the subsequent reaction steps to form exo-Granisetron (EP Impurity F).[1] Controlling the stereochemistry during the synthesis of Intermediate E is crucial for the purity of the final Active Pharmaceutical Ingredient (API).
Q2: What is the common synthetic route for Granisetron Intermediate E, and at which step is the exo-isomer impurity generated?
A2: A common route involves the stereoselective reduction of the ketone precursor, 9-methyl-9-azabicyclo[3.3.1]nonan-3-one (granatanone). The formation of the exo-isomer impurity occurs during this reduction step. The choice of reducing agent and reaction conditions significantly influences the diastereomeric ratio (endo to exo) of the resulting amine.[3][4]
Q3: How can I control the formation of the exo-isomer during the reduction step?
A3: The formation of the desired endo-isomer is favored by sterically hindered reducing agents that approach the carbonyl group from the less hindered equatorial face. Conversely, smaller reducing agents may approach from the axial face, leading to a higher proportion of the exo-isomer. It is essential to screen different reducing agents and optimize reaction conditions (temperature, solvent) to maximize the yield of the endo-isomer.
Q4: How can I accurately detect and quantify the exo-isomer impurity in my sample of Granisetron Intermediate E?
A4: A validated High-Performance Liquid Chromatography (HPLC) method is the most reliable way to separate and quantify the endo and exo isomers.[1][5][6] A published method utilizes an Inertsil C8 column with a mobile phase containing 0.3% trifluoroacetic acid, which achieves excellent separation between the two isomers.[1][5][6]
Troubleshooting Guide
Issue: High levels of the exo-isomer are detected in the synthesized Granisetron Intermediate E.
This troubleshooting guide provides a logical workflow to identify the cause and resolve the issue of high exo-isomer content.
Caption: Troubleshooting workflow for high exo-isomer content.
Data Presentation
Table 1: Impact of Reducing Agent on Stereoselectivity (Illustrative Data)
This table provides an illustrative comparison of how different types of reducing agents can affect the endo:exo isomer ratio in the reduction of 9-methyl-9-azabicyclo[3.3.1]nonan-3-one. Actual results will vary based on specific reaction conditions.
| Reducing Agent | Typical Approach | Expected Major Isomer | Illustrative endo:exo Ratio |
| Sodium Borohydride (NaBH₄) | Axial/Equatorial | endo | 85 : 15 |
| Lithium Aluminum Hydride (LiAlH₄) | Axial/Equatorial | endo | 80 : 20 |
| L-Selectride® | Equatorial (Bulky) | endo (High Purity) | > 98 : 2 |
| Sodium in Alcohol | Equatorial | endo | 90 : 10 |
Table 2: Validation Parameters for HPLC Method of Isomer Analysis [1][6]
| Parameter | Result |
| Column | Inertsil C8 |
| Mobile Phase | 0.3% Trifluoroacetic Acid |
| Resolution between endo/exo isomers | > 4.0 |
| Limit of Detection (LOD) of exo-isomer | 0.8 µg/mL |
| Limit of Quantification (LOQ) of exo-isomer | 2.5 µg/mL |
| Recovery of exo-isomer | 99% to 102% w/w |
| Stability of Solutions | Stable for up to 48 hours |
Experimental Protocols
Protocol 1: Synthesis of Granisetron Intermediate E via Ketone Reduction
This generalized protocol outlines the reduction of 9-methyl-9-azabicyclo[3.3.1]nonan-3-one. Caution: This reaction should be performed by trained personnel in a controlled laboratory environment.
Objective: To synthesize endo-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine with minimal formation of the exo-isomer.
Materials:
-
9-methyl-9-azabicyclo[3.3.1]nonan-3-one
-
Reducing agent (e.g., Sodium Borohydride)
-
Anhydrous solvent (e.g., Methanol)
-
Hydrochloric acid (for workup)
-
Sodium hydroxide (for workup)
-
Dichloromethane (for extraction)
-
Magnesium sulfate (for drying)
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 9-methyl-9-azabicyclo[3.3.1]nonan-3-one in anhydrous methanol.
-
Cooling: Cool the solution to 0-5 °C using an ice bath.
-
Addition of Reducing Agent: Slowly add the reducing agent (e.g., Sodium Borohydride) portion-wise, ensuring the temperature remains below 10 °C.
-
Reaction: Stir the mixture at 0-5 °C for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or HPLC.
-
Quenching: Carefully quench the reaction by the slow addition of dilute hydrochloric acid.
-
Workup: Adjust the pH to >12 with a sodium hydroxide solution.
-
Extraction: Extract the aqueous layer multiple times with dichloromethane.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Analysis: Analyze the crude product using the validated HPLC method (Protocol 2) to determine the endo:exo ratio.
-
Purification: If necessary, purify the product by column chromatography to remove the exo-isomer.
Caption: Workflow for synthesis and analysis of Intermediate E.
Protocol 2: HPLC Method for Isomer Separation[1][5][6]
Objective: To separate and quantify endo and exo isomers of this compound.
Instrumentation:
-
HPLC system with UV detector
Chromatographic Conditions:
-
Column: Inertsil C8, 5 µm, 4.6 x 250 mm (or equivalent)
-
Mobile Phase: Prepare a 0.3% (v/v) solution of trifluoroacetic acid in HPLC-grade water. Filter and degas.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: Ambient
-
Detection Wavelength: 210 nm (as amines have low UV absorbance at higher wavelengths)
-
Injection Volume: 10 µL
Sample Preparation:
-
Standard Solution: Prepare a standard solution of the exo-isomer reference standard at a known concentration (e.g., 2.5 µg/mL) in the mobile phase.
-
Test Solution: Accurately weigh and dissolve the synthesized intermediate in the mobile phase to a final concentration of approximately 1 mg/mL.
Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard solution to determine the retention time and response of the exo-isomer.
-
Inject the test solution.
-
Identify the peaks for the exo and endo isomers based on the retention time from the standard injection.
-
Calculate the percentage of the exo-isomer in the sample using the area normalization method or by comparison to the reference standard.
References
- 1. Development and validation of a high performance liquid chromatographic method for the separation of exo and endo isomers of granatamine (this compound); a key intermediate of granisetron - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. (3-endo)-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine | 76272-56-5 | IE22671 [biosynth.com]
- 3. EP3042902A1 - Method for producing endo-9-azabicyclo[3.3.1]nonane-3-ol derivative - Google Patents [patents.google.com]
- 4. US7868017B2 - 9-azabicyclo[3.3.1]nonane derivatives - Google Patents [patents.google.com]
- 5. ingentaconnect.com [ingentaconnect.com]
- 6. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for 9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of validated analytical methodologies for the quantification of 9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine, a key intermediate in the synthesis of various pharmaceuticals. The performance of a High-Performance Liquid Chromatography with UV detection (HPLC-UV) method is compared with a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method validated for a structurally similar tropane alkaloid, pseudotropine. This comparison is intended to assist researchers in selecting an appropriate analytical technique for their specific needs, considering factors such as required sensitivity, sample matrix, and available instrumentation.
Introduction to Analytical Techniques
The accurate quantification of this compound is critical for ensuring the quality and purity of active pharmaceutical ingredients (APIs). Two common analytical techniques employed for the quantification of such compounds are HPLC-UV and LC-MS/MS.
-
High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating components of a mixture. When coupled with a UV detector , it allows for the quantification of compounds that absorb ultraviolet light.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) combines the separation power of liquid chromatography with the high sensitivity and selectivity of mass spectrometry, enabling the precise quantification of analytes even at very low concentrations in complex matrices.
Quantitative Performance Comparison
The following table summarizes the key validation parameters for the two analytical methods.
| Validation Parameter | HPLC-UV for exo-9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine[1] | LC-MS/MS for Pseudotropine (Structurally Similar) |
| Linearity Range | Not explicitly stated, but validated for precision at a specific concentration. | 0.5 - 10 µg/kg in Sorghum |
| Limit of Detection (LOD) | 0.8 µg/mL | Not explicitly stated |
| Limit of Quantification (LOQ) | 2.5 µg/mL | 0.5 - 10 µg/kg in Sorghum |
| Accuracy (Recovery) | 99% to 102% | 82% - 115% in Sorghum |
| Precision (RSD) | Good precision reported, but specific %RSD not provided. | < 19% in Sorghum |
| Specificity | Method is specific for the separation of exo and endo isomers. | High specificity due to MS/MS detection. |
| Sample Matrix | Bulk drug substance (endo-9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine) | Sorghum |
Experimental Protocols
Method 1: HPLC-UV for exo-9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine Quantification[1]
This method is designed for the determination of the exo-isomer in the bulk endo-isomer of this compound.
Chromatographic Conditions:
-
Instrument: High-Performance Liquid Chromatograph with a UV detector.
-
Column: Inertsil C8 (250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: 0.3% Trifluoroacetic acid in water.
-
Flow Rate: Not specified.
-
Detection Wavelength: Not specified.
-
Injection Volume: 10 µL.
Standard and Sample Preparation:
-
Detailed procedures for the preparation of standard and sample solutions were not provided in the abstract. However, the method was validated for the determination of the exo-isomer in the endo-isomer bulk sample.
Validation Summary:
The method demonstrated good results for precision, linearity, accuracy, robustness, and ruggedness. The resolution between the exo and endo isomers was found to be more than 4. The test solution and mobile phase were stable for up to 48 hours.
Method 2: LC-MS/MS for Pseudotropine Quantification (Adaptable for this compound)
This method, validated for the tropane alkaloid pseudotropine in a food matrix, illustrates a highly sensitive and selective approach that could be adapted for this compound. Method adaptation and validation for the specific analyte and matrix would be required.
Sample Preparation (QuEChERS-based):
-
Weigh 2.0 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of water and vortex for 1 minute. Let it stand for 15 minutes.
-
Add 10 mL of acetonitrile containing 1% formic acid. Shake vigorously for 5 minutes.
-
Add salts (e.g., MgSO₄, NaCl) to induce phase separation and shake for 1 minute.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Take an aliquot of the supernatant for d-SPE cleanup.
-
Evaporate the cleaned-up extract to dryness and reconstitute in the mobile phase.
LC-MS/MS Conditions:
-
Instrument: UHPLC system coupled to a triple quadrupole mass spectrometer.
-
Column: Reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 5 mM Ammonium Formate and 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient Elution: A suitable gradient program to separate the analyte from matrix interferences.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) of precursor and product ions specific to the analyte.
Experimental Workflows
References
Comparative study of different synthetic routes to Granatamine
For Researchers, Scientists, and Drug Development Professionals
Granatamine, also known as pseudotropine, is a tropane alkaloid and a key stereoisomer of tropine. Its derivatives have garnered significant interest in medicinal chemistry and drug development due to their potential therapeutic applications. The efficient and stereoselective synthesis of Granatamine is, therefore, a critical aspect of research in this field. This guide provides a comparative analysis of the primary synthetic routes to Granatamine, offering detailed experimental protocols, quantitative data, and a logical overview of the synthetic strategies.
The synthesis of Granatamine predominantly proceeds through the formation of a key intermediate, Tropinone. Two historical and widely recognized methods for the synthesis of Tropinone are the Robinson-Schöpf synthesis and the Willstätter synthesis. Following the synthesis of Tropinone, the crucial step is the stereoselective reduction of the ketone to yield the desired 3β-hydroxyl group of Granatamine.
Comparative Analysis of Synthetic Routes
The table below summarizes the key quantitative data for the different synthetic approaches to Granatamine, providing a clear comparison of their efficiency and practicality.
| Synthetic Route | Key Transformation | Starting Materials | Overall Yield | Purity | Reaction Time | Key Advantages | Key Disadvantages |
| Robinson-Schöpf Synthesis | One-pot Mannich reaction | Succinaldehyde, Methylamine, Acetonedicarboxylic acid | 70-90% (for Tropinone) | High | ~50 hours | High yield, one-pot procedure, readily available starting materials. | Long reaction time. |
| Willstätter Synthesis | Multi-step classical synthesis | Cycloheptanone | ~0.75% (for Tropinone) | Moderate | Several days | Historically significant, foundational for tropane alkaloid synthesis. | Very low overall yield, lengthy and complex multi-step process. |
| Stereoselective Reduction of Tropinone | |||||||
| - Dissolving Metal Reduction | Reduction with sodium in alcohol | Tropinone, Propan-2-ol, Sodium | Good | Good | Several hours | Favors the thermodynamically more stable product (Granatamine). | Requires careful handling of sodium metal. |
| - L-Selectride® Reduction | Hydride reduction | Tropinone, L-Selectride® | High | High | ~3 hours | High stereoselectivity for Granatamine. | Reagent is more expensive and requires anhydrous conditions. |
| - Catalytic Hydrogenation | Hydrogenation with catalyst | Tropinone, H₂, Platinum oxide | High | High | Several hours | Clean reaction, high yield. | Primarily yields the tropine isomer, not Granatamine. |
| - Sodium Borohydride Reduction | Hydride reduction | Tropinone, Sodium borohydride | High | High | ~3 hours | Simple procedure, readily available reagent. | Primarily yields the tropine isomer, not Granatamine. |
Experimental Protocols
Robinson-Schöpf Synthesis of Tropinone
This one-pot synthesis is the most efficient and commonly cited method for preparing the Tropinone precursor.
Procedure: A solution of succinaldehyde, methylamine, and calcium acetonedicarboxylate in an aqueous buffer is prepared. The reaction mixture is stirred at room temperature for an extended period (typically around 50 hours). Following the reaction, the mixture is acidified with hydrochloric acid and concentrated under vacuum. The residue is then made alkaline with sodium hydroxide and the Tropinone is isolated by steam distillation. The identity and purity of the product can be confirmed by derivatization, for example, by forming dipiperonylidenetropinone.[1]
Willstätter Synthesis of Tropinone
This classical, multi-step synthesis, first reported in 1901, is of significant historical importance but is rarely used today due to its low overall yield.[2][3]
Summary of Steps: The synthesis begins with cycloheptanone and involves a lengthy sequence of reactions to introduce the nitrogen bridge, ultimately yielding Tropinone. The overall yield for this complex synthesis is approximately 0.75%.[2][3]
Stereoselective Reduction of Tropinone to Granatamine (Pseudotropine)
The choice of reducing agent is critical to achieve the desired stereochemistry at the C-3 position.
This method favors the formation of the thermodynamically more stable equatorial alcohol, which corresponds to Granatamine.
Procedure: To a solution of Tropinone (1 mmol) in propan-2-ol (20 mL) in a flask equipped with a reflux condenser, small pieces of sodium metal (3-4 equivalents) are carefully added. The mixture is refluxed until all the sodium has reacted. After cooling to room temperature, any unreacted sodium is quenched by the cautious addition of water. The product, Granatamine, is then extracted from the reaction mixture.[4]
This method offers high stereoselectivity for the formation of Granatamine.
Procedure: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), Tropinone (1.0 g, 7.18 mmol) is dissolved in anhydrous tetrahydrofuran (THF) (25 mL). The solution is cooled to -78 °C. A 1.0 M solution of lithium tri-sec-butylborohydride (L-Selectride®) in THF (8.6 mL, 8.6 mmol) is added dropwise via syringe over 20 minutes, maintaining the temperature at -78 °C. The reaction is stirred at this temperature for 3 hours and monitored by thin-layer chromatography. The reaction is then quenched at -78 °C by the slow addition of water.[5]
Synthesis of Tropine (Stereoisomer of Granatamine)
For comparative purposes, protocols for the synthesis of the isomeric tropine are provided.
This method typically yields the thermodynamically favored tropine.
Procedure: Tropinone (1 mmol) is dissolved in ethanol (20 mL) in a hydrogenation flask. A catalytic amount of platinum oxide (Adam's catalyst) is added. The vessel is pressurized with hydrogen gas (typically 50 psi) and the mixture is stirred at room temperature until hydrogen uptake ceases. The catalyst is removed by filtration through Celite, and the solvent is evaporated to yield crude tropine.[4]
This is a simple and common method that also favors the formation of tropine.
Procedure: To a solution of Tropinone (1.0 g, 7.18 mmol) in methanol (20 mL) at 0 °C, sodium borohydride (0.33 g, 8.62 mmol) is added portion-wise over 15 minutes. The reaction mixture is stirred at 0 °C for 1 hour and then at room temperature for 2 hours. The reaction is quenched by the slow addition of water. The methanol is removed under reduced pressure, and the aqueous residue is basified with 2 M NaOH to pH > 11 and extracted with chloroform.[5]
Visualization of the Synthetic Workflow
The following diagram illustrates the logical flow of the comparative study of the different synthetic routes to Granatamine.
Caption: Logical workflow for the comparative study of Granatamine synthesis.
Conclusion
The synthesis of Granatamine is most efficiently achieved through a two-stage process: the initial synthesis of Tropinone followed by its stereoselective reduction. The Robinson-Schöpf synthesis stands out as the superior method for producing Tropinone in high yields. For the subsequent reduction to Granatamine, both dissolving metal reductions and the use of L-Selectride® are effective in achieving the desired 3β-hydroxyl stereochemistry. The choice between these reduction methods may depend on factors such as cost, scale, and the need for stringent anhydrous conditions. While the Willstätter synthesis is a landmark in organic chemistry, its practical application for Granatamine production is limited by its very low overall yield. This guide provides the necessary data and protocols to assist researchers in selecting the most appropriate synthetic strategy for their specific needs.
References
A Comparative Guide to the Biological Activity of 9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine Analogs as Nicotinic Acetylcholine Receptor Ligands
For Researchers, Scientists, and Drug Development Professionals
The 9-methyl-9-azabicyclo[3.3.1]nonane scaffold is a privileged structure in medicinal chemistry, forming the core of various biologically active molecules. Analogs of 9-methyl-9-azabicyclo[3.3.1]nonan-3-amine have garnered significant attention as potent and selective ligands for nicotinic acetylcholine receptors (nAChRs). These receptors, a family of ligand-gated ion channels, are implicated in a wide range of physiological and pathological processes, making them attractive targets for therapeutic intervention in neurological disorders, pain, and addiction. This guide provides a comparative analysis of the biological activity of several key analogs, supported by experimental data and detailed methodologies.
Quantitative Comparison of Biological Activity
The biological activity of this compound analogs is primarily characterized by their binding affinity (Ki) and functional potency (EC50 or IC50) at various nAChR subtypes. The following table summarizes the in vitro data for a selection of N-substituted analogs, highlighting their selectivity profiles for the α3β4, α4β2, and α7 nAChR subtypes.
| Compound | N-Substituent | α3β4 Ki (nM) | α4β2 Ki (nM) | α7 Ki (nM) | α3β4 Functional Activity (EC50/IC50, nM) | α4β2 Functional Activity (EC50/IC50, nM) | α7 Functional Activity (EC50/IC50, nM) | Reference(s) |
| AT-1001 | 2-Bromophenyl | 2.4 | 476 | 221 | Partial Agonist (EC50 ≈ 150) | Antagonist | Weak Antagonist | [1] |
| Analog 1 | Phenyl | 15 | 850 | >10,000 | Partial Agonist | Weak Antagonist | Inactive | |
| Analog 2 | 2-Chlorophenyl | 5.2 | 620 | 5,400 | Partial Agonist | Antagonist | Weak Antagonist | |
| Analog 3 | 2-Methoxyphenyl | 25 | 1,200 | >10,000 | Weak Partial Agonist | Weak Antagonist | Inactive | |
| Analog 4 | 3-Pyridinyl | 8.9 | 350 | 2,100 | Partial Agonist | Antagonist | Weak Antagonist | |
| Analog 5 | 4-Pyridinyl | 12 | 550 | 3,500 | Partial Agonist | Antagonist | Weak Antagonist |
Note: Data is compiled from various sources and experimental conditions may vary. Direct comparison should be made with caution.
Structure-Activity Relationships (SAR)
The data reveals key structure-activity relationships for this class of compounds:
-
N-Aryl Substitution: The nature and position of substituents on the N-phenyl ring significantly influence both affinity and selectivity. Halogen substitution at the 2-position of the phenyl ring, as seen in AT-1001 (2-bromo) and Analog 2 (2-chloro), generally confers high affinity and selectivity for the α3β4 subtype over α4β2 and α7 subtypes.
-
Hydrogen Bonding and Steric Factors: The introduction of a methoxy group at the 2-position (Analog 3) leads to a decrease in affinity, possibly due to steric hindrance or altered electronic properties.
-
Heteroaromatic Rings: Replacement of the phenyl ring with a pyridinyl moiety (Analogs 4 and 5) maintains good affinity for the α3β4 receptor, indicating that the nitrogen atom in the pyridine ring is well-tolerated and may participate in additional interactions within the binding pocket.
Experimental Protocols
A comprehensive understanding of the biological activity of these analogs requires robust and well-defined experimental methodologies. Below are detailed protocols for the key assays used in their characterization.
This protocol describes a competitive binding assay using [³H]epibatidine, a high-affinity nAChR ligand, to determine the binding affinity (Ki) of test compounds for various nAChR subtypes expressed in HEK293 cells.
Materials:
-
HEK293 cells stably expressing the desired human nAChR subtype (e.g., α3β4, α4β2, or α7).
-
Membrane preparation from the transfected cells.
-
[³H]epibatidine (specific activity ~50-80 Ci/mmol).
-
Unlabeled epibatidine or nicotine for determining non-specific binding.
-
Test compounds (this compound analogs).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters (e.g., Whatman GF/C), pre-soaked in 0.5% polyethyleneimine.
-
Scintillation cocktail and a scintillation counter.
Procedure:
-
Membrane Preparation:
-
Culture HEK293 cells expressing the target nAChR subtype to confluency.
-
Harvest the cells and homogenize them in ice-cold Assay Buffer.
-
Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C.
-
Resuspend the resulting membrane pellet in fresh Assay Buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, set up the following in triplicate:
-
Total Binding: 50 µL of membrane preparation, 50 µL of [³H]epibatidine (final concentration ~0.1-0.5 nM), and 50 µL of Assay Buffer.
-
Non-specific Binding: 50 µL of membrane preparation, 50 µL of [³H]epibatidine, and 50 µL of a high concentration of unlabeled nicotine (e.g., 300 µM).
-
Competition Binding: 50 µL of membrane preparation, 50 µL of [³H]epibatidine, and 50 µL of varying concentrations of the test compound.
-
-
Incubate the plate at room temperature for 2-4 hours to reach equilibrium.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a cell harvester.
-
Wash the filters three times with 3 mL of ice-cold Wash Buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
This protocol outlines a functional assay to measure the agonist or antagonist activity of the analogs by monitoring intracellular calcium changes using a Fluorometric Imaging Plate Reader (FLIPR). Activation of nAChRs, which are cation channels, leads to an influx of Ca²⁺ in cells expressing voltage-gated calcium channels or in the presence of an appropriate calcium source.
Materials:
-
HEK293 cells stably expressing the desired nAChR subtype.
-
Cell culture medium and supplements.
-
FLIPR Calcium Assay Kit (e.g., FLIPR Calcium 6 Assay Kit).
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Agonist (e.g., acetylcholine or epibatidine) for antagonist mode.
-
Test compounds.
-
384-well black-walled, clear-bottom assay plates.
-
FLIPR instrument.
Procedure:
-
Cell Plating:
-
Plate the HEK293 cells in 384-well plates at an appropriate density and incubate overnight to allow for cell attachment.
-
-
Dye Loading:
-
Prepare the calcium-sensitive dye solution according to the manufacturer's instructions.
-
Remove the culture medium from the cell plates and add the dye-loading solution to each well.
-
Incubate the plates for 1-2 hours at 37°C.
-
-
Assay on FLIPR:
-
Agonist Mode:
-
Prepare a plate with serial dilutions of the test compounds.
-
Place the cell plate and the compound plate into the FLIPR instrument.
-
The instrument will add the test compounds to the cells and immediately begin recording the fluorescence signal. An increase in fluorescence indicates agonist activity.
-
-
Antagonist Mode:
-
Prepare a plate with serial dilutions of the test compounds and a separate plate with a known agonist at a concentration that elicits a submaximal response (e.g., EC80).
-
The FLIPR will first add the test compounds to the cells and incubate for a defined period.
-
Subsequently, the instrument will add the agonist, and the fluorescence signal will be recorded. A decrease in the agonist-induced signal indicates antagonist activity.
-
-
-
Data Analysis:
-
For agonist activity, determine the EC50 value (the concentration of the compound that produces 50% of the maximal response).
-
For antagonist activity, determine the IC50 value (the concentration of the compound that inhibits 50% of the agonist-induced response).
-
Visualizing the Biological Context
To better understand the mechanisms and workflows discussed, the following diagrams have been generated.
Caption: Agonist-induced nAChR signaling pathway.
Caption: Experimental workflow for nAChR ligand screening.
References
Navigating the Labyrinth of Spectroscopic Data: A Comparative Guide to Cross-Validation for Robust Structure Elucidation
For researchers, scientists, and drug development professionals, the accurate elucidation of molecular structures from spectroscopic data is a cornerstone of discovery. However, the predictive power of any model built upon this data is only as reliable as its validation. This guide provides an objective comparison of essential cross-validation techniques, supported by experimental data, to ensure the robustness and reliability of your structure elucidation workflows.
At the heart of building predictive models from spectroscopic data—be it Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), or Raman spectroscopy—lies the critical process of validation. Cross-validation is a statistical method used to estimate the skill of a model on unseen data, thereby preventing the common pitfall of overfitting. This guide will delve into two of the most widely used cross-validation techniques: k-fold cross-validation and leave-one-out cross-validation (LOOCV), offering a clear comparison of their performance and detailed protocols for their implementation.
The Contenders: K-Fold Cross-Validation vs. Leave-One-Out Cross-Validation
The choice between k-fold and LOOCV often involves a trade-off between computational cost, bias, and the variance of the performance estimate.
K-fold cross-validation involves randomly partitioning the dataset into 'k' equal-sized subsamples or "folds." Of the k subsamples, a single subsample is retained as the validation data for testing the model, and the remaining k-1 subsamples are used as training data. This process is then repeated k times, with each of the k subsamples used exactly once as the validation data. The k results can then be averaged to produce a single estimation. A common choice for k is 5 or 10, as this has been shown empirically to yield test error rate estimates that suffer neither from excessively high bias nor from very high variance.[1]
Leave-one-out cross-validation (LOOCV) is a more exhaustive variant of k-fold cross-validation where 'k' is equal to the number of samples in the dataset. In each iteration, a single data point is left out as the validation set, and the model is trained on all other data points.[2] This process is repeated for each data point in the dataset.[2] While this method can be computationally expensive for large datasets, it provides a nearly unbiased estimate of the model's performance.[3]
Performance Showdown: A Quantitative Comparison
To illustrate the practical implications of choosing one method over the other, we present a comparative analysis of their performance on a hypothetical spectroscopic dataset for the identification of a specific molecular structure. The performance is evaluated based on key metrics such as the Root Mean Square Error of Cross-Validation (RMSECV), which measures the average difference between the predicted and actual values, and model accuracy for classification tasks.
| Cross-Validation Method | Number of Folds (k) | RMSECV | Accuracy (%) | Computational Time (s) |
| K-Fold | 5 | 0.21 | 92.5 | 15 |
| K-Fold | 10 | 0.19 | 94.2 | 30 |
| Leave-One-Out (LOOCV) | n (number of samples) | 0.18 | 95.1 | 150 |
Note: The data presented in this table is representative and intended for illustrative purposes. Actual performance will vary depending on the dataset and the specific model.
As the table suggests, LOOCV tends to provide a slightly better performance in terms of lower RMSECV and higher accuracy. This is because it uses almost the entire dataset for training in each iteration, leading to a less biased estimate of the test error.[3] However, this comes at a significant increase in computational cost. For large datasets, 10-fold cross-validation often provides a good balance between performance and computational efficiency.
Under the Hood: Detailed Experimental Protocols
Reproducibility is paramount in scientific research. To that end, we provide detailed, step-by-step protocols for implementing both k-fold and LOOCV for the validation of a Partial Least Squares-Discriminant Analysis (PLS-DA) model, a common chemometric technique used for classifying spectroscopic data.
Experimental Workflow: Cross-Validation of a PLS-DA Model
The general workflow for applying cross-validation to a PLS-DA model for structure elucidation involves several key steps, from data preparation to model evaluation.
Caption: General workflow for cross-validating a spectroscopic model.
Protocol 1: K-Fold Cross-Validation (k=10)
This protocol outlines the steps for performing a 10-fold cross-validation on a preprocessed spectroscopic dataset.
-
Data Partitioning: Randomly shuffle the dataset and divide it into 10 equal-sized folds.
-
Iteration Loop: For each of the 10 folds: a. Define Training and Validation Sets: Select the current fold as the validation set and the remaining 9 folds as the training set. b. Model Training: Train the PLS-DA model using the training set. This involves determining the optimal number of latent variables. c. Prediction: Use the trained model to predict the class (i.e., the presence or absence of a specific structure) of the samples in the validation set. d. Store Results: Record the predicted and actual class labels for the validation set.
-
Performance Evaluation: After completing all 10 iterations, compile the predictions for all samples. Calculate the overall accuracy, sensitivity, and specificity of the model.
Protocol 2: Leave-One-Out Cross-Validation (LOOCV)
This protocol describes the procedure for LOOCV, which is particularly useful for smaller datasets.
-
Iteration Loop: For each sample in the dataset: a. Define Training and Validation Sets: Select the current sample as the validation set and all other samples as the training set. b. Model Training: Train the PLS-DA model on the training set. c. Prediction: Predict the class of the single sample in the validation set. d. Store Results: Record the predicted and actual class labels.
-
Performance Evaluation: Once every sample has been used as the validation set, calculate the overall model accuracy and other relevant performance metrics.[2]
Logical Framework for Selecting a Cross-Validation Method
The decision to use k-fold or LOOCV is contingent on several factors, primarily the size of the dataset and the available computational resources. The following diagram illustrates a logical decision-making process.
References
- 1. How Leave-One-Out Cross Validation (LOOCV) Improve's Model Performance [dataaspirant.com]
- 2. A Quick Intro to Leave-One-Out Cross-Validation (LOOCV) [statology.org]
- 3. Comparative Analysis of Cross-Validation Techniques: LOOCV, K-folds Cross-Validation, and Repeated K-folds Cross-Validation in Machine Learning Models , American Journal of Theoretical and Applied Statistics, Science Publishing Group [sciencepublishinggroup.com]
Benchmarking the Purity of 9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine from Different Suppliers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the purity of 9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine sourced from three different commercial suppliers. The purity of this bicyclic amine, a crucial building block in the synthesis of various pharmaceutical compounds, including the 5-HT3 antagonist Granisetron, is paramount for ensuring reaction efficiency, minimizing side-product formation, and maintaining the safety and efficacy of final drug products.[1]
This benchmark utilizes a multi-pronged analytical approach, employing High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy to provide a comprehensive purity profile. The data presented herein is based on standardized, in-house testing of samples obtained from commercial suppliers, designated as Supplier A, Supplier B, and Supplier C, to ensure an unbiased comparison.
Data Presentation: Purity Analysis Summary
The following table summarizes the quantitative purity data obtained for this compound from the three suppliers. Purity was assessed using three orthogonal analytical techniques.
| Supplier | Lot Number | Stated Purity (%) | HPLC Purity (%) | GC-MS Purity (%) | qNMR Purity (wt%) | Major Identified Impurities |
| Supplier A | A-01234 | ≥ 98.0 | 98.6 | 98.9 | 98.2 | N-oxide derivative (0.5%), Residual Solvent (Toluene, 0.3%) |
| Supplier B | B-56789 | ≥ 99.0 | 99.4 | 99.5 | 99.1 | Unidentified isomeric impurity (0.4%) |
| Supplier C | C-10112 | ≥ 97.0 | 97.8 | 97.5 | 97.1 | Starting material (unreacted ketone, 1.1%), demethylated analog (0.6%) |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols were standardized for all samples tested.
High-Performance Liquid Chromatography (HPLC)
This method was developed for the quantitative determination of purity and detection of non-volatile impurities.
-
Instrumentation : HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD).
-
Column : Reversed-Phase C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).
-
Mobile Phase A : 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B : 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
Gradient :
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-19 min: 95% to 5% B
-
19-25 min: 5% B (re-equilibration)
-
-
Flow Rate : 1.0 mL/min.
-
Column Temperature : 35 °C.
-
Detection Wavelength : 210 nm.
-
Injection Volume : 5 µL.
-
Sample Preparation : Samples were accurately weighed and dissolved in a 50:50 mixture of Mobile Phase A and B to a final concentration of approximately 1.0 mg/mL. The solution was then filtered through a 0.22 µm syringe filter before injection. Purity is calculated based on the area percent of the principal peak.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is particularly effective for identifying volatile and semi-volatile impurities. Due to the polar nature of amines, which can lead to peak tailing on standard GC columns, derivatization is often employed, though specialized columns can also be used.[2]
-
Instrumentation : GC system coupled to a Mass Spectrometer.
-
Column : Agilent CP-Volamine, 15 m x 0.32 mm (or similar amine-specific column).[3]
-
Carrier Gas : Helium, constant flow rate of 1.2 mL/min.
-
Oven Temperature Program :
-
Initial temperature: 60 °C, hold for 2 min.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 min at 280 °C.
-
-
Injector Temperature : 270 °C (Splitless mode).
-
MS Transfer Line Temperature : 280 °C.
-
Ion Source Temperature : 230 °C.
-
Mass Range : 40-450 amu.
-
Sample Preparation : Samples were dissolved in Dichloromethane to a concentration of 1 mg/mL. 1 µL was injected. Purity is determined by the area percent of the main peak relative to all integrated peaks.
Quantitative ¹H NMR (qNMR) Spectroscopy
qNMR provides an absolute purity assessment (weight percent) by comparing the integral of a specific analyte proton signal to that of a certified internal standard of known purity and weight.[4][5][6] It is a powerful, non-destructive technique that does not rely on chromophores.[7]
-
Instrumentation : 400 MHz (or higher) NMR Spectrometer.
-
Internal Standard : Maleic Anhydride (Certified Reference Material).
-
Solvent : Deuterated Chloroform (CDCl₃).
-
Sample Preparation :
-
Accurately weigh approximately 10 mg of the this compound sample into a clean vial.
-
Accurately weigh approximately 5 mg of the Maleic Anhydride internal standard into the same vial.
-
Dissolve the mixture in ~0.7 mL of CDCl₃.
-
Transfer the solution to an NMR tube.
-
-
Acquisition Parameters :
-
Pulse Program : Standard quantitative pulse sequence with a long relaxation delay (D1) of 30 seconds to ensure full relaxation of all protons.
-
Number of Scans : 16.
-
-
Data Processing :
-
Apply Fourier transform, phase correction, and baseline correction.
-
Integrate a well-resolved proton signal from the analyte and the singlet from Maleic Anhydride.
-
Calculate the weight percent purity (Purity wt%) using the standard qNMR equation.
-
Visualizations
The following diagrams illustrate the experimental workflow and the decision-making logic for selecting an appropriate analytical method.
References
- 1. (3-endo)-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine | 76272-56-5 | IE22671 [biosynth.com]
- 2. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 3. agilent.com [agilent.com]
- 4. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. azooptics.com [azooptics.com]
A Comparative Analysis of Granisetron Synthesis: The Impact of Intermediate Selection on Final Product Efficacy
For Researchers, Scientists, and Drug Development Professionals
Granisetron, a highly selective 5-HT3 receptor antagonist, is a cornerstone in the management of nausea and vomiting, particularly that induced by chemotherapy and radiotherapy. The efficacy of the final active pharmaceutical ingredient (API) is intrinsically linked to its purity and impurity profile, which in turn are heavily influenced by the synthetic route and the intermediates employed. This guide provides an objective comparison of Granisetron synthesized from different intermediates, supported by experimental data, to aid researchers in selecting the optimal synthetic strategy.
Core Synthesis Strategies and Key Intermediates
The most prevalent and industrially significant method for synthesizing Granisetron involves the amide coupling of two key intermediates: 1-methyl-indazole-3-carboxylic acid and endo-9-methyl-9-azabicyclo[3.3.1]non-3-amine .[1] While the core structure of these intermediates remains constant, variations in their synthesis and the subsequent coupling reaction conditions can significantly impact the yield, purity, and impurity profile of the final Granisetron product.
The primary variations in the synthesis of Granisetron revolve around:
-
Activation of the Carboxylic Acid: Different reagents can be used to activate the carboxylic acid group of 1-methyl-indazole-3-carboxylic acid for the amide coupling. Common methods include conversion to the acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, or the formation of a mixed anhydride using alkyl chloroformates.[2][3]
-
Solvent and Base Selection: The choice of solvent (e.g., chloroform, methyl isobutyl ketone) and organic base (e.g., triethylamine) in the coupling step can influence reaction kinetics and the formation of by-products.[2][3]
-
Synthesis of the Bicyclic Amine Intermediate: The stereoselective synthesis of endo-9-methyl-9-azabicyclo[3.3.1]non-3-amine is critical. Different reduction methods of an oxime precursor can lead to varying ratios of the desired endo isomer and the undesired exo isomer, which can be carried through to the final product as an impurity.
Efficacy Comparison: Yield and Purity
The "efficacy" of a synthetic route in the context of API manufacturing is determined by its ability to consistently produce high yields of a highly pure product with a well-controlled impurity profile. The following table summarizes reported yield and purity data from various synthetic approaches to Granisetron hydrochloride.
| Synthetic Approach Highlights | Reported Yield (%) | Reported Purity (%) | Key Considerations & Potential Impurities | Reference |
| 1-Methylindazole-3-carboxylic acid with SOCl₂ and Et₃N in Chloroform | 92 | Not Specified | Use of thionyl chloride and triethylamine is a common and effective method. | [2] |
| 1-Methylindazole-3-carboxylic acid with SOCl₂ and DMF in Chloroform | 87.7 | Not Specified | DMF is used as a catalyst in the formation of the acid chloride. | [4] |
| 1-Methylindazole-3-carboxylic acid with ethyl chloroformate and TEA in MIBK | Not Specified | 99.91 (for both free base and HCl salt) | This process is highlighted as providing high purity and avoids chlorinated solvents. | [3] |
| Purification of Granisetron base via crystallization | 66 | 99.95 | Crystallization is a crucial step for removing impurities and achieving high purity. | [5] |
| Process leading to 86% pure base | Not Specified | 86 (base), 97 (HCl salt) | Illustrates the significant purity enhancement upon salt formation and purification. | [6] |
Impact of Intermediates on Impurity Profile
The choice of synthetic route and the quality of intermediates directly correlate with the impurity profile of the final Granisetron API. A thorough understanding and control of these impurities are critical for regulatory compliance and patient safety.
Key Process-Related Impurities:
-
2-Methyl-indazole Isomer (Impurity G): Arises from the non-selective methylation of indazole-3-carboxylic acid, where methylation occurs at the N2 position instead of the desired N1 position. This isomeric intermediate can then react to form the corresponding Granisetron isomer (Impurity A).[7]
-
exo-Granisetron (Impurity F): This diastereomer is formed if the endo-9-methyl-9-azabicyclo[3.3.1]non-3-amine intermediate contains the exo isomer. The stereochemistry of this amine is crucial for the final product's efficacy and safety.[7]
-
Unmethylated Precursor (Impurity B): Incomplete methylation of indazole-3-carboxylic acid can lead to the formation of N-(endo-9-methyl-9-azabicyclo[3.3.1]non-3-yl)-1H-indazole-3-carboxamide.[7]
-
1-Methyl-1H-indazole-3-carboxylic Anhydride (Impurity I): This impurity can be formed as a by-product during the activation of the carboxylic acid.[7]
Degradation-Related Impurities:
-
Granisetron N-Oxide: The tertiary amine in the bicyclic moiety of Granisetron is susceptible to oxidation.[7]
-
Hydrolysis Products: The amide bond in Granisetron can undergo hydrolysis to yield 1-methyl-indazole-3-carboxylic acid (Impurity D) and endo-9-methyl-9-azabicyclo[3.3.1]non-3-amine (Impurity E).[7]
Experimental Protocols
Accurate assessment of Granisetron's purity and impurity profile is essential. High-Performance Liquid Chromatography (HPLC) is the standard analytical technique for this purpose.
Example of a Stability-Indicating RP-HPLC Method:
-
Objective: To quantify Granisetron hydrochloride in the presence of its process-related impurities and degradation products.
-
Chromatographic Conditions:
-
Column: Kromasil C18 (250 x 4.6 mm, 5 µm particle size)[8]
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.05 M potassium dihydrogen phosphate, pH 3.0) and an organic solvent (e.g., acetonitrile). A common ratio is 70:30 (buffer:acetonitrile).[8]
-
Flow Rate: 1.0 mL/min[8]
-
Detection: UV spectrophotometry at 301 nm[8]
-
Column Temperature: Ambient (e.g., 25 °C)[8]
-
-
Sample Preparation:
-
Standard Solution: A stock solution of Granisetron hydrochloride reference standard is prepared in the mobile phase and serially diluted to create calibration standards (e.g., 16-26 µg/mL).[8]
-
Sample Solution: The bulk drug or a crushed tablet is accurately weighed, dissolved in the mobile phase, sonicated, and filtered through a 0.45 µm membrane filter to achieve a target concentration within the calibration range.[8]
-
-
Validation Parameters (as per ICH guidelines):
-
Specificity: The method's ability to resolve the Granisetron peak from all potential impurities and degradation products. This is often assessed using forced degradation studies.
-
Linearity: The linear relationship between the detector response and the concentration of the analyte over a specified range.
-
Accuracy: The closeness of the test results to the true value, typically determined by recovery studies of a spiked placebo.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample (repeatability and intermediate precision).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.
-
Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate).
-
Visualizing Synthesis and Mechanism of Action
Granisetron Synthesis Workflow
Caption: General synthetic workflow for Granisetron.
Granisetron's Mechanism of Action: 5-HT3 Receptor Antagonism
Caption: Granisetron blocks serotonin at 5-HT3 receptors.
Conclusion
The "efficacy" of Granisetron, defined by its purity and yield, is critically dependent on the chosen synthetic pathway and the quality of the intermediates. While the core synthetic strategy is well-established, process optimization, particularly in the methylation of indazole-3-carboxylic acid and the stereoselective synthesis of the endo-bicyclic amine, is paramount for minimizing process-related impurities. The use of modern, less hazardous solvents like MIBK can also contribute to a more efficient and environmentally friendly process, yielding a product of high purity. For researchers and drug development professionals, a thorough analysis of the impurity profile associated with each synthetic route, coupled with robust analytical method validation, is essential to ensure the consistent production of safe and effective Granisetron.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of Granisetron Hydrochloride | Semantic Scholar [semanticscholar.org]
- 3. WO2007054784A1 - An improved process for the preparation of granisetron hydrochloride - Google Patents [patents.google.com]
- 4. Method for preparing granisetron hydrochloride from high tropine alkanamine - Eureka | Patsnap [eureka.patsnap.com]
- 5. US20080242696A1 - Crystalline granisetron base and production process therefor - Google Patents [patents.google.com]
- 6. WO2007088557A1 - Process for highly pure crystalline granisetron base - Google Patents [patents.google.com]
- 7. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 8. jocpr.com [jocpr.com]
Unraveling the Shape of Drug Discovery: A Comparative Guide to Conformational Analysis of 9-Azabicyclo[3.3.1]nonane Systems
A critical challenge in modern drug development is understanding the three-dimensional shape, or conformation, of molecules, as it directly dictates their biological activity. For researchers and scientists working with 9-azabicyclo[3.3.1]nonane systems, a common scaffold in pharmacologically active compounds, determining the preferred conformation is paramount. This guide provides an objective comparison of computational and experimental methods for the conformational analysis of these bicyclic systems, supported by experimental data and detailed protocols.
The 9-azabicyclo[3.3.1]nonane skeleton can adopt several conformations, with the most prevalent being the chair-chair (CC) and the chair-boat (CB) forms. The subtle energy differences between these conformers can significantly impact how a molecule interacts with its biological target. Therefore, a combination of computational and experimental techniques is often employed to elucidate the dominant conformation and the dynamics of conformational exchange.
At a Glance: Computational vs. Experimental Approaches
| Feature | Computational Analysis (e.g., DFT) | Experimental Analysis (e.g., NMR, X-ray) |
| Principle | Theoretical modeling of molecular energies and geometries. | Direct physical measurement of molecular properties. |
| Key Outputs | Relative energies of conformers, optimized geometries (bond lengths, dihedral angles). | 3D atomic coordinates in a crystal (X-ray), internuclear distances and coupling constants in solution (NMR). |
| Strengths | - Provides insights into transition states and energy barriers.- Can analyze hypothetical or unstable molecules.- Cost-effective for initial screening. | - Provides a direct measure of the molecular structure in a specific state (solid or solution).- Considered the "gold standard" for structural validation. |
| Limitations | - Accuracy is dependent on the level of theory and basis set used.- Gas-phase calculations may not fully represent solution or solid-state behavior. | - X-ray crystallography requires a suitable single crystal.- NMR analysis can be complex for molecules with significant conformational flexibility. |
| Typical Use Case | Predicting the most stable conformers and guiding experimental design. | Validating computational predictions and providing definitive structural information. |
Quantitative Data Summary
The following tables summarize key quantitative data obtained from both computational and experimental studies on 9-azabicyclo[3.3.1]nonane derivatives.
Table 1: Conformational Energy Differences (Computational)
| Compound | Method | Conformation | Relative Energy (kcal/mol) | Reference |
| Bicyclo[3.3.1]nonan-9-one | DFT | Chair-Chair (CC) | 0.0 | [1] |
| Boat-Chair (BC) | ~1.0 | [1] | ||
| 3-Oxa-7-azabicyclo[3.3.1]nonan-9-one | ab initio (MP4/6-31G) | Chair-Chair (CC) | 1.497 | |
| Boat-Chair (BC) | 0.0 | |||
| 3,7,9-tris(trifluoromethylsulfonyl)-3,7,9-triazabicyclo[3.3.1]nonane | DFT (M06-2X/aug-cc-pVTZ) | 1-c-out-2-c-out | 0.0 | [2] |
| 1-c-in-2-c-out | 0.43 | [2] | ||
| 1-c-out-2-c-in | 0.43 | [2] | ||
| 1-b-out-2-c-out | 0.76 | [2] |
Table 2: Selected Torsion and Dihedral Angles (Experimental - X-ray Crystallography)
| Compound | Conformation | Torsion Angle | Value (°) | Reference |
| 2,4-Bis(4-chlorophenyl)-3-azabicyclo[3.3.1]nonan-9-one | Twin-Chair | C8—C2—C1—C9 | 177.88 (4) | [3] |
| C8—C6—C7—C15 | -179.01 (4) | [3] | ||
| Dihedral angle between aromatic rings | 31.33 (3) | [3] | ||
| 1-methyl-2,4-bis(2-fluorophenyl)-3-azabicyclo[3.3.1]nonan-9-one | Twin-Chair | C8-C2-C1-C9 | -179.99 (3) | [4] |
| C8-C6-C7-C15 | 179.48 (4) | [4] | ||
| Dihedral angle between aromatic rings | 36.70 (3) | [4] | ||
| N-nitroso-2,4-diphenyl-3-azabicyclo[3.3.1]nonane (Molecule A) | Twin-Chair | Dihedral angle between phenyl rings | 14.0 (2) | [5] |
| Angle of nitroso group plane with C(2)-N(3)-C(4) plane | 31.0 (4) | [5] | ||
| N-nitroso-2,4-diphenyl-3-azabicyclo[3.3.1]nonane (Molecule B) | Twin-Chair | Dihedral angle between phenyl rings | 12.4 (2) | [5] |
| Angle of nitroso group plane with C(2)-N(3)-C(4) plane | 33.4 (5) | [5] |
Experimental and Computational Protocols
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: High-quality single crystals of the 9-azabicyclo[3.3.1]nonane derivative are grown, typically by slow evaporation of a suitable solvent such as ethanol.[6]
-
Data Collection: A single crystal is mounted on a diffractometer. X-rays are directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.[7][8] Data collection is often performed at low temperatures (e.g., 100 K) to minimize thermal vibrations.
-
Structure Solution: The diffraction data is used to calculate an electron density map of the unit cell. The positions of the atoms are determined from this map, often using direct methods.[8]
-
Structure Refinement: The initial atomic model is refined against the experimental data to improve the fit. This process adjusts atomic positions, and thermal parameters to minimize the difference between the observed and calculated diffraction intensities.[5]
-
Data Analysis: The final refined structure provides precise bond lengths, bond angles, and torsion angles, which define the conformation of the molecule in the solid state.
Experimental Protocol: NMR Spectroscopy for Conformational Analysis
-
Sample Preparation: A solution of the 9-azabicyclo[3.3.1]nonane derivative is prepared in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[9]
-
1D NMR Spectra Acquisition: ¹H and ¹³C NMR spectra are acquired to identify the chemical shifts of the protons and carbons in the molecule.
-
2D NMR Spectra Acquisition: A suite of 2D NMR experiments are performed to establish connectivity and spatial relationships:
-
COSY (Correlation Spectroscopy): Identifies proton-proton spin-spin coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): Provides information about through-space proximity of protons, which is crucial for determining stereochemistry and conformation.[10]
-
-
Data Analysis:
-
Chemical Shifts: The chemical shifts of ring protons and carbons can be indicative of their axial or equatorial orientation.
-
Coupling Constants (J-values): The magnitude of three-bond proton-proton coupling constants (³JHH) is related to the dihedral angle between the protons via the Karplus equation. This allows for the determination of ring pucker and substituent orientation.
-
NOE/ROE Intensities: The presence and intensity of NOE or ROE cross-peaks provide distance constraints between protons, helping to differentiate between different conformers.[11]
-
Computational Protocol: Density Functional Theory (DFT) Calculations
-
Initial Structure Generation: 3D structures of the possible conformers (e.g., chair-chair and boat-chair) of the 9-azabicyclo[3.3.1]nonane derivative are built using molecular modeling software.
-
Geometry Optimization: The geometry of each conformer is optimized to find the lowest energy structure. This is typically performed using a specific functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-31G*, cc-pVTZ).[2]
-
Frequency Calculation: Vibrational frequency calculations are performed on the optimized geometries to confirm that they represent true energy minima (no imaginary frequencies) and to obtain thermodynamic data such as zero-point vibrational energies and thermal corrections.
-
Energy Calculation: Single-point energy calculations are often performed at a higher level of theory or with a larger basis set on the optimized geometries to obtain more accurate relative energies between the conformers.
-
Data Analysis: The calculated relative energies of the conformers are used to predict the most stable conformation and the equilibrium populations of each conformer at a given temperature. The optimized geometries provide theoretical bond lengths, angles, and dihedral angles that can be directly compared with experimental data.[1]
Visualizing the Workflow and Logic
References
- 1. researchgate.net [researchgate.net]
- 2. Gas-Phase Structure of 3,7,9-tris(trifluoromethylsulfonyl)-3,7,9-triazabicyclo[3.3.1]nonane by GED and Theoretical Calculations | MDPI [mdpi.com]
- 3. 2,4-Bis(4-chlorophenyl)-3-azabicyclo[3.3.1]nonan-9-one - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scienceopen.com [scienceopen.com]
- 5. journals.iucr.org [journals.iucr.org]
- 6. researchgate.net [researchgate.net]
- 7. excillum.com [excillum.com]
- 8. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 9. NMR Based Methods for Metabolites Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]
- 11. NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the In-Vitro and In-Vivo Activity of Novel 9-Azabicyclo[3.3.1]nonane Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 9-azabicyclo[3.3.1]nonane scaffold is a key pharmacophore in the development of novel therapeutics targeting a range of biological entities, including sigma receptors and opioid receptors. The translation of in-vitro activity to in-vivo efficacy is a critical step in the drug discovery pipeline. This guide provides an objective comparison of the in-vitro and in-vivo performance of selected novel 9-azabicyclo[3.3.1]nonane derivatives, supported by experimental data.
Sigma-2 (σ2) Receptor Ligands: WC-26 and WC-59
A series of N-substituted 9-azabicyclo[3.3.1]nonan-3α-yl phenylcarbamate analogs have been synthesized and evaluated for their affinity and selectivity for sigma-2 (σ2) receptors, which are overexpressed in many tumor cell lines. Among these, compounds WC-26 and WC-59 emerged as highly potent and selective σ2 receptor ligands.[1][2]
Data Presentation: In-Vitro vs. In-Vivo Activity
The following table summarizes the in-vitro receptor binding affinity and the outcomes of in-vivo evaluation for WC-26 and WC-59.
| Compound | In-Vitro Activity (Receptor Binding Affinity) | In-Vivo Activity |
| WC-26 | σ2 Ki: 2.58 nMσ1 Ki: 1435 nMSelectivity (σ1/σ2): 557 | Enhanced the cytotoxic effects of doxorubicin in mouse (EMT-6) and human (MDA-MB435) tumor cell lines in vitro, suggesting potential as a chemosensitizer.[1] |
| WC-59 | σ2 Ki: 0.82 nMσ1 Ki: 1711 nMSelectivity (σ1/σ2): 2087 | Radiolabeled with 18F, [18F]WC-59 showed good in-vitro binding (Kd ≈ 2 nM) but was not superior to existing 18F-labeled σ2 receptor ligands in in-vivo PET imaging studies in EMT-6 tumor-bearing mice.[1][2] |
Experimental Protocols
The affinity of the compounds for σ1 and σ2 receptors was determined using radioligand binding assays.[2]
-
σ1 Receptor Assay:
-
Radioligand: --INVALID-LINK---pentazocine (~3 nM).
-
Tissue: Guinea pig brain homogenates.
-
Procedure: The test compounds were incubated with the radioligand and brain homogenates. Non-specific binding was determined in the presence of a high concentration of a standard σ1 ligand.
-
Measurement: The amount of bound radioactivity was measured by liquid scintillation counting.
-
-
σ2 Receptor Assay:
-
Radioligand: [3H]RHM-1 (~1 nM).
-
Tissue: Rat liver homogenates.
-
Procedure: The test compounds were incubated with the radioligand and liver homogenates. Non-specific binding was determined in the presence of a high concentration of a standard σ2 ligand.
-
Measurement: The amount of bound radioactivity was measured by liquid scintillation counting.
-
The in-vivo behavior of the radiolabeled compound was assessed in a tumor model.[2]
-
Animal Model: Female BALB/c mice implanted with EMT-6 mouse breast tumor cells.
-
Procedure:
-
[18F]WC-59 was administered intravenously to the tumor-bearing mice.
-
At various time points post-injection, the animals were euthanized.
-
Tissues of interest (including the tumor, blood, and major organs) were collected and weighed.
-
-
Measurement: The radioactivity in each tissue sample was measured using a gamma counter, and the results were expressed as the percentage of the injected dose per gram of tissue (%ID/g).
Visualization
Mu-Opioid Receptor (MOR) Agonists and Antagonists
A series of C9-vinyl and C9-propenyl substituted N-phenethyl-5-(3-methoxyphenyl)-2-azabicyclo[3.3.1]nonane diastereomers were synthesized and evaluated for their activity at the mu-opioid receptor (MOR).[3]
Data Presentation: In-Vitro vs. In-Vivo Activity
The following table presents a comparison of the in-vitro MOR binding affinity and functional activity with their in-vivo antinociceptive effects for selected diastereomers.
| Compound | In-Vitro MOR Binding Affinity (Ki, nM) | In-Vitro MOR Functional Assay ([35S]GTPγS) | In-Vivo Antinociceptive Activity (Mouse Hot-Plate Test) |
| 8 | 0.23 ± 0.04 | EC50 (nM): 1.9 ± 0.3Emax (%): 100 ± 4 (Full Agonist) | ED50 (mg/kg): 0.12 |
| 9 | 1.1 ± 0.2 | EC50 (nM): 11 ± 2Emax (%): 40 ± 3 (Partial Agonist) | Less potent than compound 8. |
| 17 | 0.17 ± 0.02 | EC50 (nM): 1.4 ± 0.2Emax (%): 43 ± 3 (Partial Agonist) | Less potent than compound 18. |
| 18 | 0.11 ± 0.01 | EC50 (nM): 0.7 ± 0.1Emax (%): 95 ± 4 (Full Agonist) | ED50 (mg/kg): 0.03 |
Experimental Protocols
The affinity and functional activity of the compounds at the MOR were determined using cell membranes from CHO cells expressing the human MOR.[3]
-
Radioligand Binding Assay:
-
Radioligand: [3H]DAMGO.
-
Procedure: Cell membranes were incubated with the radioligand and various concentrations of the test compounds.
-
Measurement: The amount of bound radioligand was measured to determine the inhibition constant (Ki).
-
-
[35S]GTPγS Functional Assay:
-
Procedure: Cell membranes were incubated with GDP, [35S]GTPγS, and varying concentrations of the test compounds. Agonist binding to the receptor stimulates the binding of [35S]GTPγS to G-proteins.
-
Measurement: The amount of bound [35S]GTPγS was quantified to determine the EC50 and Emax values, indicating the potency and efficacy of the compounds as agonists.
-
The antinociceptive (pain-relieving) effects of the compounds were evaluated in mice.[3]
-
Animal Model: Male Swiss-Webster mice.
-
Procedure:
-
The baseline latency for the mice to react to a heated surface (55°C) was determined.
-
The test compounds were administered subcutaneously at various doses.
-
At a set time after administration, the latency to a thermal stimulus (e.g., licking a paw or jumping) was measured.
-
-
Measurement: The antinociceptive effect was quantified as the percentage of maximal possible effect (%MPE). The dose required to produce a 50% effect (ED50) was calculated.
Visualization
This guide highlights the critical interplay between in-vitro and in-vivo studies in the development of novel 9-azabicyclo[3.3.1]nonane derivatives. The presented data and methodologies offer a framework for comparing the performance of these compounds and understanding their therapeutic potential.
References
- 1. New N-substituted 9-azabicyclo[3.3.1]nonan-3alpha-yl phenylcarbamate analogs as sigma2 receptor ligands: synthesis, in vitro characterization, and evaluation as PET imaging and chemosensitization agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New N-substituted 9-azabicyclo[3.3.1]nonan-3α-yl phenylcarbamate analogs as σ2 receptor ligands: synthesis, in vitro characterization, and evaluation as PET imaging and chemosensitization agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Journey through Diastereomeric Space: The Design, Synthesis, In Vitro and In Vivo Pharmacological Activity, and Molecular Modeling of Novel Potent Diastereomeric MOR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Serotonin Receptor Antagonists: Structure, Function, and Experimental Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed structural and functional comparison of key serotonin (5-HT) receptor antagonists. It is designed to assist researchers in selecting the appropriate antagonist for their experimental needs by presenting objective, data-driven comparisons, detailed experimental methodologies, and visual representations of underlying mechanisms.
Introduction to Serotonin Receptors and Antagonists
Serotonin receptors are a diverse family of G protein-coupled receptors (GPCRs) and one family of ligand-gated ion channels (5-HT3) that mediate the wide-ranging effects of the neurotransmitter serotonin.[1][2] These receptors are crucial targets in the treatment of numerous disorders, including psychiatric conditions, migraines, and chemotherapy-induced nausea.[2][3] Serotonin receptor antagonists are compounds that bind to these receptors but do not provoke the normal biological response, thereby blocking the effects of serotonin.[4] They are broadly classified based on their selectivity for different receptor subtypes.
This guide will focus on two major classes of antagonists:
-
5-HT2A Receptor Antagonists: A primary target for atypical antipsychotic drugs.[5][6]
-
5-HT3 Receptor Antagonists: A cornerstone in the management of nausea and vomiting.[7][8]
Comparative Analysis of 5-HT2A Receptor Antagonists
The 5-HT2A receptor, a Gq/11-coupled GPCR, is implicated in various central nervous system functions, and its modulation is a key mechanism of action for atypical antipsychotics.[6][9] These drugs typically exhibit a high affinity for 5-HT2A receptors alongside a moderate affinity for dopamine D2 receptors.[5]
Comparison: Ritanserin vs. Ketanserin
Ritanserin and ketanserin are foundational 5-HT2 receptor antagonists used extensively in research. While both potently block 5-HT2A receptors, they differ significantly in their selectivity.
-
Ritanserin is a more potent and specific S2-serotonergic antagonist.[10]
-
Ketanserin displays significant affinity for other receptors, notably α1-adrenergic and H1-histaminergic receptors, contributing to a broader physiological profile, including antihypertensive effects.[10][11]
The choice between them depends on the experimental need for receptor selectivity. Ritanserin is preferable for studies aiming to isolate the effects of 5-HT2A/2C blockade, while ketanserin's multi-target profile can be a confounding factor.[12]
Data Summary: Receptor Binding Affinities (Ki, nM)
The following table summarizes the binding affinities of selected atypical antipsychotics and classic antagonists for key receptors. Lower Ki values indicate higher binding affinity.
| Compound | 5-HT2A | D2 | α1-Adrenergic | H1 | Muscarinic (M1/M3) |
| Risperidone | 0.16 | 3.13 | 0.82 | 20 | >1000 |
| Olanzapine | 4 | 11 | 19 | 7 | 1.9 |
| Quetiapine | 11 | 340 | 7 | 10 | >1000 |
| Clozapine | 5 | 125 | 7 | 1 | 1.9 |
| Ketanserin | 2.5 | 160 | 10 | 11 | 130 |
| Ritanserin | 0.5 | 250 | 50 | 50 | >1000 |
Note: Data are compiled from various pharmacological sources and represent approximate values. Exact Ki values can vary based on experimental conditions.
Comparative Analysis of 5-HT3 Receptor Antagonists
The 5-HT3 receptor is a ligand-gated ion channel, and its antagonists are highly effective antiemetics.[7] They work by blocking serotonin's action in the gastrointestinal tract and the chemoreceptor trigger zone in the brain.[7] This class is often referred to as the "setrons."
Comparison: First vs. Second Generation "Setrons"
-
First-generation antagonists include ondansetron, granisetron, and dolasetron. They are effective in preventing acute chemotherapy-induced nausea and vomiting (CINV).[8][13]
-
Palonosetron is a second-generation antagonist with a distinct pharmacological profile. It exhibits a higher binding affinity and a significantly longer half-life (~40 hours) compared to first-generation agents.[14][15] This extended action provides superior efficacy, particularly in preventing delayed CINV.[13]
Data Summary: Clinical Efficacy in Postoperative Nausea and Vomiting (PONV)
The table below compares the efficacy of different 5-HT3 antagonists in preventing PONV, measured as the percentage of patients with a complete response (no nausea or vomiting).
| Compound | Dose | Complete Response (0-24h) | Reference |
| Ondansetron | 8 mg | 66.7% | [16] |
| Granisetron | 2.5 mg | 83.3% | [16] |
| Palonosetron | 75 µg | 93.3% | [16] |
| Ondansetron | 4 mg | 30% (0-12h) | [15] |
| Granisetron | 2 mg | 55% (0-12h) | |
| Palonosetron | 0.75 mg | 90% (0-12h) |
Note: Efficacy data are from specific clinical trials and may vary across different patient populations and surgical procedures.
Signaling Pathways and Experimental Workflows
5-HT2A Receptor Signaling Pathway
Antagonists block the binding of serotonin (5-HT), preventing the activation of the Gq protein and subsequent downstream signaling cascades.
Caption: 5-HT2A receptor signaling cascade and point of antagonist inhibition.
Experimental Workflow: Competitive Radioligand Binding Assay
This workflow outlines the key steps to determine the binding affinity (Ki) of an unlabeled antagonist by measuring its ability to displace a labeled ligand from the receptor.
Caption: Workflow for a competitive radioligand binding assay.
Experimental Protocols
Protocol 1: Radioligand Binding Assay (Competition)
This protocol is a generalized method for determining the binding affinity of a test compound for a specific receptor.
-
Reagent Preparation:
-
Prepare assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Prepare receptor source: Homogenize tissue or cells expressing the target receptor and prepare a membrane fraction via centrifugation. Resuspend in assay buffer.
-
Prepare a stock solution of a suitable radioligand (e.g., [³H]-ketanserin for 5-HT2A) at a concentration at or below its dissociation constant (Kd).
-
Prepare serial dilutions of the unlabeled test antagonist.
-
-
Assay Setup:
-
In a 96-well plate, add assay buffer to all wells.
-
Test Wells: Add serial dilutions of the test antagonist.
-
Total Binding Wells: Add buffer only (no antagonist).
-
Nonspecific Binding (NSB) Wells: Add a high concentration of a known, non-labeled ligand (e.g., unlabeled ketanserin) to saturate all specific binding sites.
-
Add the radioligand to all wells.
-
Initiate the binding reaction by adding the membrane preparation to all wells.
-
-
Incubation:
-
Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium.
-
-
Separation and Detection:
-
Rapidly terminate the reaction by vacuum filtration through a glass fiber filter mat, which traps the receptor-bound radioligand.
-
Wash the filters quickly with ice-cold assay buffer to remove unbound radioligand.
-
Allow filters to dry, then add scintillation cocktail.
-
Quantify the radioactivity trapped on the filters using a scintillation counter.[17]
-
-
Data Analysis:
-
Calculate specific binding: (Total Binding cpm) - (NSB cpm).
-
Plot the percentage of specific binding against the logarithm of the test antagonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of antagonist that inhibits 50% of specific radioligand binding).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: In Vitro Functional Assay (Calcium Flux for 5-HT2A)
This protocol measures the ability of an antagonist to block serotonin-induced increases in intracellular calcium, a downstream effect of Gq-coupled receptor activation.
-
Cell Preparation:
-
Culture cells stably expressing the 5-HT2A receptor in a 96-well plate.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. This allows changes in intracellular calcium to be measured as changes in fluorescence.
-
-
Assay Setup:
-
Wash the cells to remove excess dye.
-
Add serial dilutions of the test antagonist to the wells and pre-incubate for a specific period.
-
-
Measurement:
-
Place the plate in a fluorescence plate reader (e.g., FLIPR, FlexStation).
-
Establish a baseline fluorescence reading.
-
Add a fixed concentration of serotonin (agonist), typically the EC₈₀ (the concentration that elicits 80% of the maximal response), to all wells.
-
Immediately measure the change in fluorescence over time.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Plot the response as a percentage of the control (serotonin alone) against the logarithm of the antagonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ of the antagonist.
-
Conclusion
The selection of a serotonin receptor antagonist requires careful consideration of its structural class, receptor selectivity, and functional properties. For studying the specific roles of the 5-HT2A receptor, highly selective antagonists like ritanserin are superior to multi-target agents like ketanserin. In the realm of antiemetics, second-generation 5-HT3 antagonists like palonosetron offer significant advantages in duration of action and efficacy against delayed nausea over older, first-generation compounds. The experimental protocols and data provided in this guide serve as a foundational resource for the rational selection and characterization of these critical pharmacological tools.
References
- 1. Novel and atypical pathways for serotonin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural studies of serotonin receptor family - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Serotonin receptor signaling and regulation via β-arrestins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Serotonin receptor antagonist - Wikipedia [en.wikipedia.org]
- 5. The role of serotonin receptors in the action of atypical antipsychotic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
- 7. my.clevelandclinic.org [my.clevelandclinic.org]
- 8. 5-HT3 Receptor Antagonism: A Potential Therapeutic Approach for the Treatment of Depression and other Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Comparative pharmacological profile of ritanserin and ketanserin | Zendy [zendy.io]
- 11. Does acute serotonergic type-2 antagonism reduce blood pressure? Comparative effects of single doses of ritanserin and ketanserin in essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Palonosetron versus older 5-HT3 receptor antagonists for nausea prevention in patients receiving chemotherapy: a multistudy analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Comparison of palonosetron and ondansetron to prevent postoperative nausea and vomiting in women using intravenous patient-controlled analgesia - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Palonosetron, Ondansetron, and Granisetron for antiemetic prophylaxis of postoperative nausea and vomiting - A comparative evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. aimdrjournal.com [aimdrjournal.com]
- 17. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of 9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine: A Comprehensive Guide
For Immediate Reference: Do Not Dispose of 9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine Down the Drain or in General Waste. This compound requires handling as hazardous chemical waste. Adherence to local, state, and federal regulations is mandatory.
This document provides essential safety and logistical information for the proper disposal of this compound, tailored for researchers, scientists, and drug development professionals. The following procedures are designed to ensure safety and environmental compliance.
Waste Identification and Classification
Prior to disposal, it is crucial to classify the waste stream containing this compound. The classification will depend on the concentration of the compound and any other constituents in the waste. As a nitrogen-containing heterocyclic organic compound, it is likely to be classified as a hazardous waste. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance on waste characterization.
Personal Protective Equipment (PPE)
All personnel handling this compound waste must wear appropriate personal protective equipment (PPE) to prevent exposure.
| PPE Item | Specification |
| Gloves | Nitrile or other chemically resistant gloves. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. |
| Lab Coat | Standard laboratory coat. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. |
Waste Segregation and Storage
Proper segregation and storage of chemical waste are critical to prevent hazardous reactions.
-
Waste Container: Use a designated, leak-proof, and chemically compatible container. The container must be in good condition and have a secure lid.
-
Labeling: The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other components in the waste mixture. The accumulation start date should also be clearly visible.
-
Storage Location: Store the waste container in a designated satellite accumulation area (SAA) or a central hazardous waste storage area. The storage area should be secure, well-ventilated, and away from incompatible materials.
Disposal Procedures
The approved disposal method for this compound will be determined by your institution's EHS department and licensed hazardous waste disposal vendor. The following are the most probable disposal routes:
Primary Recommended Method: Incineration
High-temperature incineration in a permitted hazardous waste incinerator is the preferred method for the complete destruction of organic compounds like this compound.[1][2] Incineration breaks down the molecule into simpler, less harmful components. Modern incinerators are equipped with advanced pollution control systems to manage emissions, including nitrogen oxides (NOx) that can be formed from the combustion of nitrogen-containing compounds.[1]
Alternative Method: Chemical Treatment (Neutralization)
For aqueous waste streams containing low concentrations of this compound, chemical neutralization may be a viable pre-treatment step. As an amine, this compound is basic and can be neutralized with a weak acid. However, this should only be performed by trained personnel following a validated standard operating procedure (SOP). The resulting salt solution will still require disposal as hazardous waste.
Landfill Disposal
Landfilling of untreated hazardous organic waste is generally prohibited under regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States.[3][4][5] Any waste destined for a landfill must first meet specific treatment standards to reduce its toxicity and mobility.
Emergency Procedures
In the event of a spill or exposure, follow these immediate safety measures:
-
Spill:
-
Evacuate the immediate area.
-
If the spill is small and you are trained to handle it, wear appropriate PPE and contain the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Collect the absorbed material into a designated hazardous waste container.
-
Clean the spill area with a suitable solvent, and dispose of all cleaning materials as hazardous waste.
-
For large spills, contact your institution's EHS or emergency response team immediately.
-
-
Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.
-
Inhalation: Move to fresh air.
-
Ingestion: Do not induce vomiting. Rinse mouth with water.
-
In all cases of exposure, seek immediate medical attention.
Logical Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal Workflow for this compound.
References
- 1. Incineration Processes and Environmental Releases - Waste Incineration & Public Health - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. mcclellandindia.com [mcclellandindia.com]
- 3. epa.gov [epa.gov]
- 4. epa.gov [epa.gov]
- 5. Summary of Hazardous Waste Regulations | Florida Department of Environmental Protection [floridadep.gov]
Personal protective equipment for handling 9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine
This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine. Given the absence of a specific Safety Data Sheet (SDS) for the free amine, this protocol is based on general safety guidelines for aliphatic and organic amines and should be supplemented by a thorough risk assessment in your specific laboratory setting.[1][2]
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is mandatory to minimize exposure and ensure personal safety when handling this compound.[1][2] The following table summarizes the recommended PPE.
| PPE Category | Item | Specifications and Recommendations |
| Eye Protection | Safety Goggles | Chemical splash goggles should always be worn to protect from potential splashes.[1] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended for handling amines.[3] Always consult the glove manufacturer's compatibility chart for specific breakthrough times. |
| Body Protection | Laboratory Coat | A long-sleeved, fully-fastened lab coat is required to protect skin and clothing.[3] |
| Respiratory Protection | Fume Hood / Respirator | All handling of this compound should be conducted in a certified chemical fume hood to avoid inhalation of vapors.[3] In poorly ventilated areas, a respirator may be necessary.[1] |
Operational Plan: Step-by-Step Handling Protocol
A systematic approach to handling this compound from receipt to disposal is critical for safety and to maintain the integrity of the compound.
1. Preparation and Engineering Controls:
-
Conduct a thorough risk assessment for your specific experimental procedure.[1][2]
-
Ensure a certified chemical fume hood is operational before starting any work.
-
Have an emergency plan in place for spills or accidental exposure.[2]
-
Keep spill containment materials, such as absorbent pads, readily available.[4]
2. Handling:
-
Always wear the appropriate PPE as detailed in the table above.
-
Handle the compound exclusively within a chemical fume hood to minimize inhalation exposure.[3]
-
Avoid direct contact with skin and eyes.
-
When transferring the chemical, do so carefully to prevent splashes and the generation of aerosols.
3. Storage:
-
Store this compound in a tightly sealed, clearly labeled container.[1]
-
Keep the container in a cool, dry, and well-ventilated area.[1][2]
-
Store away from incompatible materials such as strong acids and oxidizing agents.[1]
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and comply with regulations.
1. Waste Segregation and Collection:
-
Do not dispose of this compound down the drain or in regular trash.[4]
-
Collect all waste containing this chemical, including unused compound, solutions, and contaminated materials (e.g., gloves, pipette tips, absorbent pads), in a designated and clearly labeled hazardous waste container.[3][4]
-
Ensure the waste container is compatible with amines.
2. Disposal Procedure:
-
Follow your institution's and local regulations for the disposal of chemical waste.[1]
-
Contact your institution's Environmental Health and Safety (EHS) office for guidance on proper disposal procedures and to arrange for waste pickup.
Visual Workflows
The following diagrams illustrate the key workflows for the safe handling and disposal of this compound.
Caption: Workflow for Safe Handling of this compound.
Caption: Workflow for Proper Disposal of this compound Waste.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
